molecular formula C30H40N4O7 B1458727 e-8-Carboxylate CAS No. 1206524-84-6

e-8-Carboxylate

Numéro de catalogue: B1458727
Numéro CAS: 1206524-84-6
Poids moléculaire: 568.7 g/mol
Clé InChI: QHQKEFQTKKSZEH-GTFNEXEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E-8-Carboxylate is a useful research compound. Its molecular formula is C30H40N4O7 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality e-8-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about e-8-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h11-12,14,17,19,23-25H,6-10,13,15-16H2,1-5H3,(H,33,37)/t17-,19-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQKEFQTKKSZEH-GTFNEXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-84-6
Record name Methyl (1aR,5S,8S,10R,22aR)-5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Carboxylate-Containing Compounds: An Illustrative Guide Based on an E-8-Carboxylate Moiety

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The term "e-8-carboxylate" is an incomplete and ambiguous descriptor of a chemical structure. In chemical nomenclature, the name of a molecule must specify the parent structure to which functional groups are attached. The "e" likely refers to the E configuration of a double bond (from the German entgegen, meaning opposite), "8" indicates the position of a functional group on the parent chain, and "carboxylate" describes a deprotonated carboxylic acid group (-COO⁻) or an ester. Without the context of the parent molecule, "e-8-carboxylate" does not define a specific compound.

This guide will use a representative example, a hypothetical prostaglandin analogue, to illustrate the chemical structure, properties, and scientific considerations of a molecule containing an E-configured double bond and a carboxylate group at the 8-position. This will provide a framework for understanding how such a molecule would be approached in a research and drug development setting.

Introduction to Carboxylic Acids in Drug Development

Carboxylic acids are a cornerstone of medicinal chemistry, present in over 450 marketed drugs.[1][2] This functional group is a key component in a vast array of biologically active compounds, from amino acids to fatty acids and prostaglandins.[1] The ability of the carboxyl group (-COOH) to act as a hydrogen bond donor and acceptor, and to exist in its ionized carboxylate form (-COO⁻) at physiological pH, makes it crucial for molecular recognition and binding to biological targets.[3]

The presence of a carboxylate can significantly enhance the water solubility of a drug molecule, which is often beneficial for its pharmacokinetic profile.[4] However, the negative charge can also limit passive diffusion across cell membranes, a challenge that medicinal chemists often address through the design of prodrugs or by using bioisosteres (functional groups with similar physical or chemical properties).[1]

Deconstructing the "E-8-Carboxylate" Moiety

To understand the chemical structure, we must first define the components of the name in the context of a parent molecule. For this guide, we will consider a hypothetical prostaglandin-like structure as our example. Prostaglandins are a family of lipid compounds that are derived from fatty acids and have a wide range of physiological effects.[5]

  • Parent Structure: A prostanoic acid skeleton, which is a 20-carbon carboxylic acid containing a five-membered ring.

  • -Carboxylate: This indicates the presence of a carboxylic acid group, which is at the C-1 position in the standard prostaglandin nomenclature.

  • 8-: This number indicates the position of a substituent on the carbon chain. In our hypothetical molecule, we will place a key structural feature at this position.

  • E-: This refers to the stereochemistry of a double bond. The E configuration indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides.

Based on these components, we can construct a hypothetical molecule for our discussion: (E)-8-isoprostaglandin E1 . This molecule is a stereoisomer of a naturally occurring prostaglandin and serves as an excellent model for our technical guide.

Chemical Structure of (E)-8-isoprostaglandin E1

The IUPAC name for this hypothetical molecule would be (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid .

The structure is characterized by:

  • A 20-carbon backbone with a carboxylic acid at one end.

  • A cyclopentanone (five-membered ring with a ketone) core.

  • Two hydroxyl (-OH) groups, one on the ring and one on the side chain.

  • Two double bonds, one with Z configuration and one with E configuration at the 8-position of the prostanoic acid skeleton.

Below is a diagram of the chemical structure generated using DOT language.

Caption: Chemical structure of (E)-8-isoprostaglandin E1.

Physicochemical Properties

The physicochemical properties of a molecule are critical for its behavior in biological systems and for its development as a drug.

PropertyValue (Predicted)Significance in Drug Development
Molecular Formula C₂₀H₃₂O₅Determines the molecular weight and elemental composition.
Molecular Weight 352.47 g/mol Influences diffusion, solubility, and membrane transport.[6]
pKa ~4.5 - 5.0The carboxyl group will be mostly ionized at physiological pH (7.4), impacting solubility and receptor binding.
LogP ~3.5 - 4.0Indicates a relatively high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Hydrogen Bond Donors 3The two hydroxyl groups and the carboxylic acid can donate hydrogen bonds, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 5The five oxygen atoms can accept hydrogen bonds, contributing to solubility and binding affinity.

Synthesis and Characterization

The synthesis of prostaglandins and their analogues is a complex multi-step process. A common strategy involves the Corey lactone, a versatile intermediate that allows for the stereocontrolled introduction of the side chains.

General Synthetic Workflow

A plausible synthetic route to (E)-8-isoprostaglandin E1 would involve:

  • Corey Lactone Synthesis: Preparation of the bicyclic Corey lactone from a commercially available starting material.

  • Side Chain Introduction: Wittig or Horner-Wadsworth-Emmons olefination to introduce the upper side chain, establishing the Z-double bond.

  • Ring Opening and Functional Group Manipulation: Reduction of the lactone to a lactol, followed by another olefination to introduce the lower side chain with the desired E-stereochemistry.

  • Deprotection and Purification: Removal of protecting groups from the hydroxyl and carboxyl functions, followed by chromatographic purification.

The workflow can be visualized as follows:

synthesis_workflow A Starting Material (e.g., Cyclopentadiene derivative) B Corey Lactone Intermediate A->B Multi-step synthesis C Introduction of Upper Side Chain B->C Olefination D Introduction of Lower (E)-Side Chain C->D Reduction & Olefination E Final Deprotection & Purification D->E F (E)-8-isoprostaglandin E1 E->F

Caption: Generalized synthetic workflow for a prostaglandin analogue.

Analytical Characterization

The structure and purity of the final compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and stereochemistry of the molecule. The coupling constants of the vinyl protons would be crucial for confirming the E and Z configuration of the double bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Chiral Chromatography: To separate and quantify different stereoisomers.

Biological and Pharmacological Relevance

Prostaglandins and their isomers, known as isoprostanes, are potent signaling molecules with a wide range of biological activities.[7] They exert their effects by binding to specific G-protein coupled receptors.

Potential Biological Targets and Signaling Pathways

An E-8-isoprostaglandin analogue could potentially interact with one or more of the prostaglandin receptors (e.g., EP, DP, FP, IP, TP receptors). The specific stereochemistry of the molecule would determine its receptor binding profile and downstream effects. For instance, 8-iso-prostaglandin E2 is a potent renal vasoconstrictor.[7]

The binding of a prostaglandin to its receptor typically initiates a signaling cascade, which can involve:

  • Activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

  • Activation of phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

This signaling pathway can be represented as follows:

signaling_pathway cluster_membrane Cell Membrane Ligand (E)-8-isoprostaglandin E1 Receptor Prostaglandin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects (e.g., Muscle contraction/relaxation, Inflammation) Second_Messenger->Downstream_Effects Activation of Kinases

Caption: A simplified prostaglandin signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of a novel prostaglandin analogue, a series of in vitro and in vivo experiments would be conducted.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of (E)-8-isoprostaglandin E1 for a panel of prostaglandin receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells expressing the EP1 receptor).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled prostaglandin ligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound ((E)-8-isoprostaglandin E1).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant) from this curve.

Conclusion

While "e-8-carboxylate" is not a complete chemical name, it provides an opportunity to explore the key structural features that are important in medicinal chemistry and drug development. By using a hypothetical prostaglandin analogue as an example, this guide has outlined the process of defining the chemical structure, predicting its properties, devising a synthetic strategy, and evaluating its biological activity. This systematic approach is fundamental to the discovery and development of new therapeutic agents. The interplay between the carboxylic acid functional group and the stereochemistry of the molecule is a critical determinant of its pharmacological profile, highlighting the importance of precise structural control in the design of new drugs.

References

  • Kleinpeter, E. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (eds C. Lamberth and J. Dinges). Wiley-VCH. Available at: [Link]

  • Wikipedia. (2023). List of unsaturated fatty acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Available at: [Link]

  • Gomtsyan, A. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 55(7), 3441-3449. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-methylflavone-8-carboxylate. Available at: [Link]

  • Wikipedia. (2023). Prostaglandin E2. Available at: [Link]

  • BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl (E)-8-hydroxyoct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bifunctional Unsaturated Esters in Modern Drug Development

In the landscape of contemporary drug discovery and development, molecules that possess multiple functional groups, often referred to as bifunctional molecules, are of paramount importance.[1][2][3][4] These compounds offer versatile platforms for chemical modification and can interact with biological systems in multifaceted ways. Methyl (E)-8-hydroxyoct-2-enoate, a long-chain α,β-unsaturated ester bearing a terminal hydroxyl group, represents a quintessential example of such a molecule. Its structure incorporates two key reactive sites: an electrophilic α,β-unsaturated ester moiety and a nucleophilic primary alcohol. This duality makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

The carboxylic acid and ester functionalities are prevalent in a vast number of pharmaceuticals, influencing properties like solubility, cell permeability, and target binding.[5] Furthermore, long-chain fatty acid esters have been explored for their potential in enhancing drug delivery and bioavailability.[6][7] The presence of both a modifiable hydroxyl group and a reactive Michael acceptor system in methyl (E)-8-hydroxyoct-2-enoate opens avenues for its use in creating targeted drug delivery systems, developing novel prostaglandins and analogues, and constructing complex natural products.[8][9][10][11] This guide provides a comprehensive overview of a robust synthetic route to methyl (E)-8-hydroxyoct-2-enoate and a detailed analysis of its characterization, aimed at researchers and professionals in the field of drug development and organic synthesis.

Synthesis of Methyl (E)-8-hydroxyoct-2-enoate via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, renowned for its high stereoselectivity in the formation of (E)-alkenes.[12][13][14][15] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The HWE reaction is particularly advantageous for the synthesis of α,β-unsaturated esters due to its generally high yields and the ease of removal of the phosphate byproduct.[12]

Causality Behind the Synthetic Strategy

The choice of the Horner-Wadsworth-Emmons reaction for the synthesis of methyl (E)-8-hydroxyoct-2-enoate is predicated on several key factors:

  • Stereochemical Control: The HWE reaction with stabilized ylides, such as those derived from phosphonoacetate esters, overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer. This is crucial for applications where specific stereochemistry is required for biological activity.

  • Reaction Scope and Tolerance: The HWE reaction is compatible with a wide range of functional groups. In this synthesis, the presence of a free hydroxyl group in the aldehyde starting material is well-tolerated, obviating the need for a protection-deprotection sequence and thus improving the overall efficiency of the synthesis.

  • Favorable Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to prevent side reactions and decomposition of sensitive functionalities.

  • Purification Advantages: The phosphate byproduct of the HWE reaction is typically water-soluble, allowing for straightforward removal during aqueous workup, simplifying the purification of the desired product.[12]

Experimental Workflow Diagram

G cluster_0 Preparation of Starting Materials cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Workup and Purification cluster_3 Final Product SM1 6-Hydroxyhexanal Reaction Addition of 6-Hydroxyhexanal to the Ylide Solution SM1->Reaction Reactant SM2 Methyl (dimethoxyphosphoryl)acetate Deprotonation Deprotonation of Phosphonate Ester with NaH in THF SM2->Deprotonation Reactant SM3 Sodium Hydride (NaH) SM3->Deprotonation Base SM4 Dry Tetrahydrofuran (THF) SM4->Deprotonation Solvent Deprotonation->Reaction Ylide Formation Quenching Reaction Quenching with Saturated NH4Cl Solution Reaction->Quenching Reaction Mixture Extraction Extraction with Ethyl Acetate Quenching->Extraction Quenched Mixture Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Purification Column Chromatography on Silica Gel Concentration->Purification Crude Product Product Methyl (E)-8-hydroxyoct-2-enoate Purification->Product Purified Product

Sources

Unable to Proceed: The Subject "e-8-carboxylate" is Not a Recognizable Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

To our valued scientific and research community,

Following a comprehensive literature and database search, we must report that the term "e-8-carboxylate" does not correspond to a recognized or standard chemical entity in the field of biochemistry or drug development. As a result, the creation of an in-depth technical guide on its mechanism of action, as requested, cannot be fulfilled at this time.

Our extensive search across multiple scientific databases and chemical depositories did not yield a specific molecule or a defined class of compounds consistently identified as "e-8-carboxylate." The search results included a broad range of topics related to the carboxylate functional group, as well as molecules with "8" in their nomenclature, but no specific entity matching the requested term.

Specifically, our search yielded information on:

  • General Carboxylate Chemistry: The roles of carboxylate groups in enzyme active sites and their general reactivity.

  • Prostaglandins: We identified molecules such as 8-iso Prostaglandin E2 , an isoprostane involved in physiological processes like renal vasoconstriction.[1] However, this is a specific isomer of Prostaglandin E2 and is not referred to as "e-8-carboxylate."

  • Sesquiterpenes: Compounds like 4,8-cycloeudesmane were found, which are a class of organic compounds, but again, do not match the requested term.[2]

  • Protein Nomenclature: The term "MFG-E8" was identified, which is a protein (Milk Fat Globule-EGF Factor 8) involved in cell signaling, not a small molecule carboxylate.[3]

Without a clearly defined molecular structure or a recognized biological target, it is not possible to delineate a mechanism of action, design relevant experimental protocols, or create the detailed technical guide that was requested. The core of such a guide requires a specific molecular entity to build upon.

We are committed to providing accurate and scientifically rigorous information. Should you be able to provide a more specific chemical name, a CAS number, or any contextual information that could help in identifying the molecule of interest, we would be pleased to revisit this important topic.

We appreciate your understanding and look forward to serving your future scientific information needs.

Sources

The Diverse Biological Landscape of Quinoline-8-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among the various classes of quinoline derivatives, those bearing a carboxylate or related functional group at the 8-position have emerged as a particularly versatile and promising scaffold in the quest for novel drug candidates. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline-8-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

This document deviates from a rigid, templated format to present a narrative that is both scientifically rigorous and intuitively structured. We will delve into the key therapeutic areas where quinoline-8-carboxylate derivatives have shown significant promise, including their roles as antimicrobial, anticancer, antimalarial, and enzyme-inhibiting agents. For each biological activity, we will explore the underlying mechanisms of action, dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their robust evaluation. Our aim is to not only present established knowledge but also to illuminate the causal relationships behind experimental choices, thereby empowering researchers to design and execute their own investigations with confidence and precision.

Section 1: The Antimicrobial Potential of Quinoline-8-Carboxylate Derivatives

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Quinoline-8-carboxylate derivatives have long been investigated for their antibacterial and antifungal properties, with some demonstrating potent activity against clinically relevant pathogens.[4][5]

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial activity of many quinoline derivatives is attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes. This sequestration of metal ions can disrupt critical cellular processes, leading to microbial cell death. Furthermore, some derivatives are known to interfere with DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline-8-carboxylate derivatives is intricately linked to the nature and position of substituents on the quinoline ring.

  • Substitution at the 8-position: The presence of a hydroxyl group at the 8-position, in conjunction with a carboxylate or bioisosteric group, is often crucial for antimicrobial activity, likely due to its metal-chelating properties.

  • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at various positions on the quinoline ring has been shown to enhance antimicrobial activity.[5]

  • Side Chains: The nature of the ester or amide substituent at the 8-carboxylate position significantly influences activity. Lipophilic ester groups can enhance cell permeability, while specific amide functionalities can introduce additional binding interactions with microbial targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The following broth microdilution method is a standard and reliable protocol for its determination.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare stock solution of test compound in DMSO Serial_Dilution Perform serial two-fold dilutions of the compound in MHB in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Controls Include positive (microbe only) and negative (broth only) controls Controls->Incubate Read_Results Determine the MIC: the lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the quinoline-8-carboxylate derivatives in dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into the wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 2: Anticancer Activity of Quinoline-8-Carboxylate Derivatives

The development of novel anticancer agents remains a paramount challenge in modern medicine. Quinoline-8-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms.[1][2][6]

Mechanisms of Action: Inducing Cancer Cell Death

The anticancer activity of quinoline-8-carboxylate derivatives is often multifactorial and can involve:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[7][8][9]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cell proliferation.[6][10]

  • Inhibition of Key Signaling Pathways: Some derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[6]

  • Topoisomerase Inhibition: Similar to their antimicrobial counterparts, certain anticancer quinoline derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]

Signaling Pathway for Apoptosis Induction by Quinoline-8-Carboxylate Derivatives

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Quinoline_Derivative Quinoline-8-Carboxylate Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR1) Quinoline_Derivative->Death_Receptor Binds/Activates Mitochondria Mitochondrial Stress Quinoline_Derivative->Mitochondria Induces Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by quinoline-8-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their chemical structure:

  • Substituents on the Quinoline Ring: Electron-donating or electron-withdrawing groups at different positions can significantly impact cytotoxicity. For instance, halogen or nitro group substitutions have been shown to modulate activity.[1]

  • The Carboxylate Moiety: Esterification or amidation of the C8-carboxylic acid can influence the compound's lipophilicity, cell permeability, and interaction with biological targets.[11]

  • Aromatic Substituents: The presence of substituted aryl groups, often introduced via an amide or other linker at the 8-position, can lead to enhanced potency, likely through improved target binding.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay Seed_Cells Seed cancer cells in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the test compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-8-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Section 3: Antimalarial Activity of Quinoline-8-Carboxylate Derivatives

The quinoline scaffold is historically significant in the fight against malaria, with quinine and its synthetic analogs like chloroquine being frontline treatments for decades. Quinoline-8-carboxylate derivatives have also been explored as potential antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite.[12][13][14]

Mechanism of Action: Targeting the Parasite's Life Cycle

The antimalarial action of quinoline derivatives is often linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the infected red blood cell. This leads to the accumulation of toxic heme, which ultimately kills the parasite. Some derivatives may also act on other stages of the parasite's life cycle.[12][15] A recently discovered mechanism of action for a quinoline-4-carboxamide involves the inhibition of the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.[12]

Structure-Activity Relationship (SAR) Insights

The development of potent antimalarial quinoline-8-carboxylates is guided by key SAR principles:

  • The 8-Aminoquinoline Moiety: Many effective antimalarial quinolines feature an amino group at the 8-position, often with a diamine side chain. Modifications to the carboxylate at this position can influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Substitutions on the Quinoline Ring: The presence of methoxy and trifluoromethyl groups on the quinoline core has been associated with enhanced antimalarial activity.[12]

  • Side Chain Modifications: The nature of the side chain at the 8-position is critical for activity. The length and basicity of the side chain can significantly impact the compound's ability to accumulate in the parasite's food vacuole.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro antiplasmodial activity of compounds against P. falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium.

  • Assay Setup:

    • In a 96-well plate, add the diluted compounds to wells containing a synchronized culture of ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2%.

    • Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without any compound).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Section 4: Quinoline-8-Carboxylate Derivatives as Enzyme Inhibitors

Beyond their direct cytotoxic effects, quinoline-8-carboxylate derivatives have also been identified as potent inhibitors of specific enzymes, highlighting their potential for targeted therapies. A notable example is their activity against carbonic anhydrases.[16][17]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Mechanism of Inhibition and SAR

Quinoline-8-carboxylate derivatives can inhibit CAs by coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The inhibitory potency and isoform selectivity are influenced by:

  • The Sulfonamide Moiety: The presence of a sulfonamide group is a common feature of many potent CA inhibitors. Hybrid molecules incorporating a quinoline-8-carboxylate scaffold and a sulfonamide "tail" have shown promising results.[16]

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can affect the binding affinity and selectivity for different CA isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is to measure the inhibition of the esterase activity of the enzyme using a chromogenic substrate like 4-nitrophenyl acetate (p-NPA).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified CA isoform in buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a solution of p-NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the CA enzyme solution, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the p-NPA solution.

  • Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the 4-nitrophenolate product.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can be calculated from the dose-response curve.

Data Summary

Table 1: Antimicrobial Activity of Selected Quinoline-8-Carboxylate Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Hybrid 37Klebsiella pneumoniae8[6]
Hybrid 41Salmonella typhimuriumComparable to Ciprofloxacin[6]
Hybrid 55Staphylococcus aureusComparable to Ciprofloxacin[6]
Compound 7E. coli & S. aureus2[3]

Table 2: Anticancer Activity of Selected Quinoline-Carboxylate Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 3jMCF-7Induces 51.9% apoptosisApoptosis Induction[6]
Compound 3bK-562-S-phase cell cycle arrest[6]
Compound 8EGFRT790M/L858R2.7EGFR Inhibition[18]
Compound 17c-Met0.028c-Met/VEGFR-2 Inhibition[19]

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

Compound IDP. falciparum StrainIC50 (µM)Reference
Compound 1Chloroquine-resistant1.2[12]
Compound 46-0.036 µg/mL[13]
Compound 71CQS Pf3D71.23[13]
Compound 64-0.12 µM/mL[13]

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Quinoline-2-Carboxamides

Compound IDCA IsoformKI (nM)Reference
5hhCA I61.9[16]
5hhCA II33.0[16]
5ahCA II88.4[16]
5bhCA II85.7[16]

Conclusion: A Scaffold of Continuing Promise

The quinoline-8-carboxylate scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, spanning from antimicrobial and anticancer to antimalarial and enzyme inhibition, underscore the remarkable versatility of this chemical framework. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Furthermore, the detailed experimental protocols offered in this guide are intended to facilitate the robust and reproducible biological evaluation of novel quinoline-8-carboxylate derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to harness their full therapeutic potential in the ongoing battle against a multitude of human diseases.

References

[1] Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

[6] Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

[12] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

[20] Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (URL: not available)

[2] Review on recent development of quinoline for anticancer activities. (URL: [Link])

[19] Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (URL: [Link])

[11] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (URL: [Link])

[21] Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])

[13] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (URL: [Link])

[7] PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (URL: [Link])

[3] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

[16] Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (URL: [Link])

[8] DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (URL: [Link])

[4] Recent Developments on Antimicrobial Quinoline Chemistry. (URL: [Link])

[22] QSAR STUDY FOR ANTIMALARIAL ACTIVITY OF QUINOLINES DERIVATIVES. (URL: [Link])

[10] Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. (URL: [Link])

[5] Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (URL: [Link])

[14] Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: [Link])

[15] Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (URL: [Link])

[23] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

[18] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

[9] Full article: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (URL: [Link])

[17] Quantitative structure-activity relationships of carbonic anhydrase inhibitors. (URL: [Link])

Sources

A Technical Guide to the Discovery and Origin of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate (HMBPP): A Keystone of the MEP Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The query for "e-8-carboxylate" does not correspond to a recognized molecule in standard biochemical nomenclature. However, the context of the request—focusing on discovery, origin, and relevance to drug development—strongly suggests an inquiry into a pivotal, yet complexly named, metabolite. This guide is therefore structured around the molecule that fits these criteria precisely: (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate , commonly known as HMBPP . Its discovery revolutionized our understanding of isoprenoid biosynthesis and opened a critical new front for therapeutic intervention.

Section 1: The Paradigm Shift in Isoprenoid Biosynthesis

Isoprenoids represent one of the most ancient and diverse families of natural products, with over 30,000 known compounds.[1] They are fundamental to life, forming essential molecules such as sterols, carotenoids, quinones, and the prenyl chains required for protein modification and carbohydrate transport.[1][2] For decades, the biosynthesis of their universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), was thought to be exclusively governed by the mevalonate (MVA) pathway, elucidated in the 1950s.[1][2]

This dogma was challenged in the early 1990s by the pioneering work of Michel Rohmer and his collaborators.[3][4] Through meticulous isotopic labeling studies in bacteria, they uncovered compelling evidence for a completely distinct, mevalonate-independent route.[3][4] This alternative pathway, initially called the non-mevalonate pathway, is now formally known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][5][6]

The MEP pathway is the predominant route for isoprenoid synthesis in most bacteria, many pathogenic protozoa (e.g., Plasmodium falciparum), cyanobacteria, and in the plastids of plants and algae.[2][7][8] Crucially, it is absent in humans and other animals, which rely solely on the MVA pathway.[7][9] This metabolic dichotomy immediately established the MEP pathway enzymes as prime targets for the development of novel anti-infective drugs.[2][7]

Section 2: The Discovery of HMBPP - Unraveling the Final Steps

The elucidation of the MEP pathway was a stepwise process, identifying a series of novel intermediates.[5] However, the final steps converting 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to the universal precursors IPP and DMAPP remained a "black box" for several years.[10]

The breakthrough came from a combination of genomics, molecular biology, and advanced analytical chemistry. Bioinformatic analyses revealed that the genes gcpE (now ispG) and lytB (now ispH) consistently co-occurred in genomes with other known MEP pathway genes, making them strong candidates for encoding the missing enzymes.[10][11]

Experimental validation followed. In 2001, researchers demonstrated that expressing the gcpE (ispG) gene in engineered E. coli strains—which already accumulated MEcPP—led to the formation of a new, previously uncharacterized intermediate.[10] This compound was identified through rigorous NMR spectroscopy as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) .[10] This work definitively placed HMBPP as the penultimate product of the MEP pathway, formed from the reductive ring-opening of MEcPP by the enzyme HMBPP synthase (GcpE/IspG).[9][10][12]

Subsequent studies confirmed that the final step is catalyzed by HMBPP reductase (LytB/IspH), which converts HMBPP into a mixture of IPP and DMAPP.[2][9]

Key Intermediates of the MEP Pathway
AbbreviationFull NameRole
DXP1-Deoxy-D-xylulose 5-phosphateFirst committed intermediate
MEP2-C-methyl-D-erythritol 4-phosphatePathway namesake intermediate
CDP-ME4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritolCytidylated intermediate
CDP-MEP2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolPhosphorylated intermediate
MEcPP2-C-Methyl-D-erythritol 2,4-cyclodiphosphateCyclic diphosphate substrate for IspG
HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate Penultimate intermediate; product of IspG
IPP / DMAPPIsopentenyl diphosphate / Dimethylallyl diphosphateUniversal C5 isoprenoid building blocks

Section 3: The Origin and Biosynthesis of HMBPP

HMBPP is generated from MEcPP in a complex reaction catalyzed by HMBPP synthase, also known as GcpE or IspG.[9] This enzyme is a fascinating [4Fe-4S] iron-sulfur cluster-containing protein that performs a reductive ring-opening of the cyclic MEcPP.[2][13]

The causality behind this intricate mechanism is rooted in the need to deoxygenate and reduce the substrate to form the allylic diphosphate structure of HMBPP. The iron-sulfur cluster is essential for the electron transfer required for this reductive catalysis.[13][14]

The GcpE/IspG Catalytic Mechanism

The conversion of MEcPP to HMBPP is a two-electron reduction. While the exact mechanism has been a subject of intense study, a widely supported model involves the following key transformations:

  • Ring Opening: The reaction initiates with the opening of the cyclic diphosphate ring of MEcPP.[14]

  • Electron Transfer: The [4Fe-4S] cluster, in its reduced state, donates electrons to the substrate.[14]

  • Dehydroxylation and Reduction: This electron transfer facilitates the removal of a hydroxyl group and the formation of the carbon-carbon double bond, yielding the final product, HMBPP.[14]

The electrons required to regenerate the active [4Fe-4S] cluster are typically supplied by a ferredoxin or flavodoxin system, linking the MEP pathway to the central redox metabolism of the cell.[13]

GcpE_Mechanism cluster_0 HMBPP Synthase (GcpE / IspG) Catalysis MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) ReducedEnzyme GcpE [4Fe-4S]¹⁺ (Reduced) MEcPP->ReducedEnzyme Substrate Binding HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) Enzyme GcpE [4Fe-4S]²⁺ (Oxidized) ReducedEnzyme->HMBPP Reductive Ring Opening + 2H⁺ + H₂O OxidizedReductant 2 Ferredoxin (ox) or Flavodoxin (ox) Reductant 2 Ferredoxin (red) or Flavodoxin (red) Reductant->Enzyme 2e⁻

Caption: Catalytic cycle of HMBPP Synthase (GcpE/IspG).

Section 4: HMBPP as a Potent Immunostimulant

Beyond its role as a metabolic intermediate, the discovery of HMBPP revealed a second, equally profound function: it is an extremely potent activator of a specific subset of human T cells. HMBPP is the most powerful natural phosphoantigen known, capable of stimulating human Vγ9Vδ2 T cells at nanomolar to picomolar concentrations.[9][15][16]

This activation is thousands to millions of times more potent than that of IPP, the analogous intermediate from the human MVA pathway.[9] This exquisite sensitivity allows the immune system to detect the presence of bacteria or parasites that utilize the MEP pathway.[15][17]

Mechanism of Vγ9Vδ2 T Cell Activation

The activation cascade is initiated by HMBPP binding to the intracellular B30.2 domain of a cell surface protein called Butyrophilin 3A1 (BTN3A1).[9][18] This binding event induces a conformational change in BTN3A1, which is then recognized by the T cell receptor of Vγ9Vδ2 T cells, triggering a powerful immune response that includes cytokine production and the lysis of infected or malignant cells.[17][18][19]

This discovery has significant implications for immunotherapy, with HMBPP and its synthetic analogs being explored as agents to direct the immune system to attack cancer cells or fight infections.[17][20]

TCell_Activation cluster_pathogen Pathogen / Infected Cell cluster_apc Antigen Presenting Cell (APC) cluster_tcell Vγ9Vδ2 T Cell HMBPP HMBPP BTN3A1_inactive BTN3A1 (Inactive) HMBPP->BTN3A1_inactive Binds intracellular B30.2 domain BTN3A1_active BTN3A1 (Active) Conformational Change BTN3A1_inactive->BTN3A1_active TCR TCR BTN3A1_active->TCR Recognition Activation T Cell Activation (Cytokine Release, Lysis) TCR->Activation

Caption: Simplified workflow of HMBPP-mediated Vγ9Vδ2 T cell activation.

Section 5: Experimental Protocols

The study of HMBPP and its associated enzymes requires robust biochemical methods. The protocols described below are foundational for researchers in this field.

Protocol 1: In Vitro Reconstitution of HMBPP Synthesis

This protocol describes the enzymatic synthesis of HMBPP from its precursor, MEcPP, using purified GcpE/IspG enzyme. This is a self-validating system as the production of HMBPP is entirely dependent on the presence of the enzyme, substrate, and a suitable reducing system.

Objective: To synthesize HMBPP and validate the activity of recombinant GcpE/IspG.

Materials:

  • Purified recombinant GcpE/IspG protein

  • MEcPP substrate solution (e.g., 10 mM stock)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂

  • Reducing System:

    • Option A (Enzymatic): NADPH, Flavodoxin, Flavodoxin Reductase

    • Option B (Chemical): Sodium Dithionite

  • Anaerobic chamber or glove box (GcpE is oxygen-sensitive)

  • HPLC system with an appropriate anion-exchange or reverse-phase column for analysis

Step-by-Step Methodology:

  • Preparation (Anaerobic Conditions): All buffers and solutions must be deoxygenated by sparging with argon or nitrogen. All subsequent steps should be performed in an anaerobic environment.

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture in the following order:

    • Assay Buffer: to a final volume of 100 µL

    • Reducing System:

      • Option A: 1 mM NADPH, 1 µM Flavodoxin Reductase, 20 µM Flavodoxin

      • Option B: 5 mM Sodium Dithionite (freshly prepared)

    • GcpE/IspG Enzyme: 1-5 µM final concentration

  • Initiation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli GcpE, 55°C for T. thermophilus GcpE) for 5 minutes to ensure the enzyme is fully reduced.[12]

  • Substrate Addition: Start the reaction by adding MEcPP to a final concentration of 0.5-1 mM.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (95°C for 5 min), followed by centrifugation to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by HPLC to detect the consumption of MEcPP and the formation of HMBPP. The identity of the HMBPP peak should be confirmed by comparing its retention time to an authentic standard and/or by mass spectrometry.

Protocol 2: Vγ9Vδ2 T Cell Activation Assay

This bioassay quantifies the immunostimulatory activity of HMBPP by measuring the proliferation or cytokine production of a Vγ9Vδ2 T cell population.

Objective: To determine the bioactivity (e.g., EC₅₀) of a sample containing HMBPP.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a purified Vγ9Vδ2 T cell clone

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and IL-2

  • HMBPP standard of known concentration

  • Test sample (e.g., from a bacterial extract or enzymatic synthesis)

  • 96-well cell culture plates

  • Method for measuring activation:

    • Proliferation: ³H-thymidine or CFSE staining followed by flow cytometry

    • Cytokine Production: ELISA or intracellular cytokine staining (e.g., for IFN-γ) followed by flow cytometry

Step-by-Step Methodology:

  • Cell Plating: Plate PBMCs or T cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Stimulation: Add serial dilutions of the HMBPP standard and the test sample to the wells. Include a negative control (medium only) and a positive control (e.g., 10 nM HMBPP).

  • Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Activation:

    • For Proliferation (³H-thymidine): 16-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.[21] Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

    • For Cytokine Production (ELISA): After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or TNF-α using a standard ELISA kit.

  • Data Analysis: Plot the response (e.g., CPM or cytokine concentration) against the log of the HMBPP concentration. Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

References

  • (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia . Wikipedia. [Link]

  • Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives . PMC - NIH. [Link]

  • Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth . Frontiers. [Link]

  • Gene ResultispH 4-hydroxy-3-methylbut-2-enyl diphosphate reductase . NCBI. [Link]

  • Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP . PMC - NIH. [Link]

  • Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections . PubMed. [Link]

  • Isoprenoid biosynthesis via the methylerythritol phosphate pathway: GcpE and LytB, two novel iron–sulphur proteins . Comptes Rendus de l'Académie des Sciences. [Link]

  • Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis . PMC - NIH. [Link]

  • Methylerythritol cyclodiphosphate (MEcPP) in deoxyxylulose phosphate pathway: synthesis from an epoxide and mechanisms . PMC - NIH. [Link]

  • Non-mevalonate pathway - Wikipedia . Wikipedia. [Link]

  • Studies on the nonmevalonate pathway to terpenes: The role of the GcpE (IspG) protein . PMC - NIH. [Link]

  • Isoprenoid biosynthesis as a novel target for antibacterial and antiparasitic drugs . PubMed. [Link]

  • Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 . PMC - NIH. [Link]

  • Synthesis of (S)‐[4‐²H1]HMBPP 4 and (R)‐[4‐²H1]HMBPP 5 . ResearchGate. [Link]

  • Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis . The American Society for Plant Biologists. [Link]

  • HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors . PubMed Central. [Link]

  • Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes . PNAS. [Link]

  • Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes . MDPI. [Link]

  • Functional characterization of GcpE, an essential enzyme of the non-mevalonate pathway of isoprenoid biosynthesis . PubMed. [Link]

  • Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review . Frontiers. [Link]

  • Methylerythritol 4-phosphate (MEP) pathway metabolic regulation . RSC Publishing. [Link]

  • Diversity in isoprene unit biosynthesis: The methylerythritol phosphate pathway in bacteria and plastids . IUPAC. [Link]

  • Vγ2Vδ2 T cells expanded by HMBPP + IL-12 exhibit central/effector... . ResearchGate. [Link]

  • The Methylerythritol Phosphate Pathway to Isoprenoids . Chemical Reviews. [Link]

  • Substrate recognition and catalysis by LytB, a pneumococcal peptidoglycan hydrolase involved in virulence . ResearchGate. [Link]

  • Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate . Portland Press. [Link]

  • (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate . PubChem. [Link]

  • Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate . PubMed. [Link]

Sources

spectroscopic properties of e-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties of Ethyl 8-Oxooctanoate

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive exploration of the spectroscopic properties of a representative carboxylate-containing molecule, Ethyl 8-oxooctanoate. While the specific query for "e-8-carboxylate" does not correspond to a standard chemical name, we have conceptualized Ethyl 8-oxooctanoate as an illustrative model. This molecule, possessing both an ethyl ester (a carboxylate derivative) and a ketone functional group, serves as an excellent candidate for a multi-faceted spectroscopic analysis.

This document is intended for researchers, scientists, and professionals in drug development, providing not only the expected spectroscopic data but also the underlying principles and experimental considerations. The causality behind the observed spectral features will be emphasized, fostering a deeper understanding of how spectroscopic data translates to molecular structure.

Molecular Structure of Ethyl 8-Oxooctanoate:

CH₃-C(=O)-(CH₂)₅-C(=O)-O-CH₂-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Ethyl 8-oxooctanoate, the most prominent features will be the carbonyl stretches of the ketone and the ester.

The carbonyl (C=O) stretching vibrations are particularly intense and their position in the spectrum is sensitive to the electronic environment.[1][2][3] In Ethyl 8-oxooctanoate, we expect to see two distinct C=O stretching bands. The ketone carbonyl will typically appear around 1715 cm⁻¹, while the ester carbonyl, being influenced by the adjacent oxygen atom, will absorb at a higher frequency, generally in the range of 1735-1750 cm⁻¹.[4]

Another key diagnostic peak for the ester group is the C-O stretching vibration, which is expected to appear in the 1000-1300 cm⁻¹ region.[1] The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for Ethyl 8-Oxooctanoate:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2950, ~2870C-H stretchAlkyl (CH₂, CH₃)Medium-Strong
~1740C=O stretchEsterStrong
~1715C=O stretchKetoneStrong
~1465C-H bendAlkyl (CH₂)Variable
~1375C-H bendAlkyl (CH₃)Variable
~1240C-O stretchEsterStrong

Diagram of Key IR Vibrational Modes for Ethyl 8-Oxooctanoate:

IR_Vibrations cluster_molecule Ethyl 8-Oxooctanoate Structure cluster_vibrations Vibrational Modes CH3_keto CH₃ CO_keto C=O CH2_5 (CH₂)₅ ketone_stretch Ketone C=O Stretch (~1715 cm⁻¹) CO_keto->ketone_stretch CO_ester C=O O_ester O ester_stretch Ester C=O Stretch (~1740 cm⁻¹) CO_ester->ester_stretch CH2_ethyl CH₂ co_stretch Ester C-O Stretch (~1240 cm⁻¹) O_ester->co_stretch CH3_ethyl CH₃

Caption: Key IR vibrational modes in Ethyl 8-Oxooctanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 8-oxooctanoate will show distinct signals for each unique proton environment. The chemical shift of a proton is determined by its local electronic environment. Protons near electronegative atoms, like the oxygen atoms of the ester and the carbonyl groups, will be deshielded and appear at a higher chemical shift (downfield).

  • Ethyl Ester Protons: The methylene protons (-O-CH₂-CH₃) will be the most downfield of the aliphatic protons due to the adjacent oxygen atom, appearing as a quartet around 4.1 ppm. The methyl protons (-O-CH₂-CH₃) will be a triplet around 1.2 ppm. The splitting into a quartet and a triplet is due to spin-spin coupling with each other.

  • Alkyl Chain Protons: The protons on the carbons alpha to the carbonyl groups (positions 2 and 7) will be deshielded compared to other methylene groups in the chain. The -CH₂- group at position 2 (alpha to the ester carbonyl) is expected around 2.3 ppm, while the -CH₂- group at position 7 (alpha to the ketone carbonyl) will be around 2.4 ppm.

  • Ketone Methyl Protons: The methyl protons at position 9 (CH₃-C=O) will be a singlet around 2.1 ppm, as there are no adjacent protons to couple with.

  • Other Methylene Protons: The remaining methylene groups in the chain (positions 3, 4, 5, and 6) will have overlapping signals in the upfield region of the spectrum, typically between 1.3 and 1.7 ppm.

Predicted ¹H NMR Data for Ethyl 8-Oxooctanoate:

Labeled ProtonsChemical Shift (ppm)MultiplicityIntegration
a (CH₃-C=O)~2.1Singlet3H
b (-(C=O)-CH₂-)~2.4Triplet2H
c (-CH₂-)~1.6Multiplet2H
d, e (-CH₂-CH₂-)~1.3Multiplet4H
f (-CH₂-C=O)~2.3Triplet2H
g (-O-CH₂-CH₃)~4.1Quartet2H
h (-O-CH₂-CH₃)~1.2Triplet3H

Diagram of Proton Environments in Ethyl 8-Oxooctanoate:

H_NMR cluster_mol Proton Environments mol a(H₃)C - C(=O) - C(H₂)b - C(H₂)c - C(H₂)d - C(H₂)e - C(H₂)f - C(=O) - O - C(H₂)g - C(H₃)h

Caption: Labeled proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

  • Carbonyl Carbons: The carbonyl carbons are the most deshielded and appear furthest downfield. The ester carbonyl carbon is expected in the range of 170-185 ppm, while the ketone carbonyl will be further downfield, around 200-220 ppm.[4][5][6]

  • Ester Alkyl Carbons: The carbon of the -O-CH₂- group will be around 60 ppm, and the methyl carbon (-CH₃) will be around 14 ppm.

  • Alkyl Chain Carbons: The carbons alpha to the carbonyls will be deshielded relative to the other methylene carbons in the chain, appearing in the 30-40 ppm range. The remaining methylene carbons will be found between 20 and 30 ppm.

  • Ketone Methyl Carbon: The methyl carbon of the acetyl group will be around 30 ppm.

Predicted ¹³C NMR Data for Ethyl 8-Oxooctanoate:

Carbon PositionChemical Shift (ppm)
Ester C=O~173
Ketone C=O~209
-O-CH₂-~60
-CH₂- alpha to ester C=O~34
-CH₂- alpha to ketone C=O~43
Other -CH₂- carbons20-29
Ketone -CH₃~30
Ester -CH₃~14

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and insights into the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be prominent.[7][8] For structural elucidation, Electron Ionization (EI) is often used, which causes fragmentation of the molecule.

The molecular weight of Ethyl 8-oxooctanoate (C₁₀H₁₈O₃) is 186.25 g/mol .

Expected Fragmentation Patterns (EI-MS):

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. This can lead to the loss of the ethyl group (-CH₂CH₃, 29 Da) or the ethoxy group (-OCH₂CH₃, 45 Da) from the ester end. Cleavage at the ketone can result in the loss of the methyl group (-CH₃, 15 Da) or the larger alkyl chain.

  • McLafferty Rearrangement: Molecules with a carbonyl group and a gamma-hydrogen can undergo this characteristic rearrangement. For the ketone, this would involve the transfer of a hydrogen from carbon 6 to the ketone oxygen, followed by cleavage of the bond between carbons 7 and 8, resulting in a neutral enol and a charged alkene fragment.

Major Expected Fragments in EI-MS:

m/zFragment Identity
186[M]⁺ (Molecular Ion)
171[M - CH₃]⁺
141[M - OCH₂CH₃]⁺
115[CH₃CO(CH₂)₄]⁺
87[CH₃CH₂OOCCH₂]⁺
43[CH₃CO]⁺

Diagram of Key Fragmentation Pathways:

MS_Fragmentation M [C₁₀H₁₈O₃]⁺˙ m/z = 186 frag1 [M - OCH₂CH₃]⁺ m/z = 141 M->frag1 α-cleavage frag2 [M - CH₃]⁺ m/z = 171 M->frag2 α-cleavage frag3 [CH₃CO]⁺ m/z = 43 M->frag3 α-cleavage frag4 McLafferty Fragment M->frag4 McLafferty Rearrangement

Caption: Major fragmentation pathways for Ethyl 8-Oxooctanoate in EI-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The carbonyl groups in Ethyl 8-oxooctanoate have non-bonding electrons (n) and π electrons. The most likely electronic transition to be observed is the n → π* transition.

This transition is formally forbidden and therefore results in a weak absorption band. For isolated ketones and esters, the λmax for the n → π* transition is typically in the range of 270-300 nm.[9] Since Ethyl 8-oxooctanoate does not have conjugated π systems, strong absorptions at longer wavelengths are not expected.[10][11]

Expected UV-Vis Absorption:

Transitionλmax (nm)Molar Absorptivity (ε)
n → π* (Ketone)~275Low
n → π* (Ester)~210Low

Experimental Protocols

1. Sample Preparation:

  • For NMR spectroscopy, dissolve approximately 5-10 mg of Ethyl 8-oxooctanoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For IR spectroscopy, if the sample is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like chloroform can be prepared and analyzed in a solution cell.

  • For MS (ESI), prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile, with a small amount of formic acid or sodium acetate to promote ionization. For MS (EI), the sample is introduced directly into the instrument, often via a heated probe or gas chromatography.

  • For UV-Vis spectroscopy, prepare a dilute solution of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane) and place it in a quartz cuvette.

2. Data Acquisition:

  • NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard pulse sequences are typically sufficient.

  • IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • MS: Analyze the sample using a mass spectrometer with the desired ionization source (ESI or EI). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to obtain accurate mass measurements.[12]

  • UV-Vis: Scan the sample on a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 8-oxooctanoate, our model for "e-8-carboxylate," demonstrates the synergistic power of IR, NMR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the molecule's identity and purity. The principles and expected data presented in this guide serve as a practical reference for researchers engaged in the characterization of novel organic molecules.

References

  • Smith, B.C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23. [Link]

  • D'Souza, F., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(2), 293-300. [Link]

  • Vandenborre, J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8689–8698. [Link]

  • Geue, N., et al. (2025). Energetics of Carboxylate-Metal Bonds in Polymetallic Rings. ChemRxiv. [Link]

  • Kundu, S., et al. (2026). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Langmuir. [Link]

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20. [Link]

  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1063-1077. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]

  • Clark, J. (2020). Interpreting Ultraviolet Spectra: The Effect of Conjugation. Organic Chemistry. [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

  • Farcas, S. I., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6599. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bouaziz, C., et al. (2023). UV-visible spectra of Fe(III)–carboxylate complexes. ResearchGate. [Link]

  • Pozza, S. A., et al. (2020). Application of High-Resolution Mass Spectrometry and a Theoretical Model to the Quantification of Multifunctional Carbonyls and Organic Acids in e-Cigarette Aerosol. ResearchGate. [Link]

Sources

e-8-carboxylate IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl Cyclopentanecarboxylate: A Representative C8-Carboxylate Ester

Foreword: Deciphering "e-8-carboxylate"

The term "e-8-carboxylate" does not correspond to a standard chemical nomenclature. It is likely a shorthand or informal descriptor. Based on the components, "8" may refer to the total number of carbon atoms, and "e" could signify an ethyl group, common in ester nomenclature. This guide, therefore, focuses on a representative and structurally relevant C8-carboxylate ester: Ethyl Cyclopentanecarboxylate . This compound, with its clear IUPAC name and established properties, serves as an excellent model for understanding the synthesis, characterization, and potential applications of medium-chain carboxylate esters in scientific research and development.

Compound Profile: Ethyl Cyclopentanecarboxylate

Ethyl cyclopentanecarboxylate is a flammable liquid characterized by its ester functional group.[1] Below is a summary of its key identifiers and physicochemical properties.

Identifier Value Source
IUPAC Name ethyl cyclopentanecarboxylate[1][2]
CAS Number 5453-85-0[1][2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1]
Synonyms Cyclopentanecarboxylic acid, ethyl ester; ethyl cyclopentylcarboxylate; CARBETHOXYCYCLOPENTANE[1]
Appearance Liquid[3]
Boiling Point 206 °C[3]
Density 1.144 g/cm³[3]
Flash Point 77 °C[3]

Synthesis of Ethyl Cyclopentanecarboxylate: A Fischer Esterification Approach

The synthesis of ethyl cyclopentanecarboxylate can be efficiently achieved through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyclopentanecarboxylic acid) with an alcohol (ethanol).

Experimental Rationale

The choice of Fischer esterification is predicated on its reliability and the use of readily available, cost-effective reagents. The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarboxylic acid (1 equivalent) and absolute ethanol (5-10 equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl cyclopentanecarboxylate.

  • Purification: Purify the crude product by fractional distillation to obtain pure ethyl cyclopentanecarboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Cyclopentanecarboxylic Acid + Ethanol catalyst H₂SO₄ (catalyst) reactants->catalyst Add reflux Reflux (2-4h) catalyst->reflux quench Quench (NaHCO₃) reflux->quench Cool extract Extract (Diethyl Ether) quench->extract wash Wash extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure Ethyl Cyclopentanecarboxylate distill->product Yields

Caption: Fischer Esterification of Cyclopentanecarboxylic Acid.

Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized ethyl cyclopentanecarboxylate, a combination of spectroscopic techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals corresponding to the ethyl group (a triplet and a quartet) and the cyclopentyl ring protons. The chemical shifts and coupling constants of these signals provide definitive structural information.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of ethyl cyclopentanecarboxylate (m/z = 142.20).[1] Fragmentation patterns can further confirm the structure.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

Potential Applications in Research and Drug Development

While specific applications for ethyl cyclopentanecarboxylate are not extensively documented, the carboxylate and ester moieties are of significant interest in medicinal chemistry and drug design.[4][5]

Role as a Bioisostere

The carboxylic acid functional group is a key component in many therapeutic agents.[4] However, its acidic nature can lead to poor membrane permeability and metabolic instability.[6] Ester derivatives, such as ethyl cyclopentanecarboxylate, can serve as bioisosteres for carboxylic acids. By masking the acidic proton, the ester can improve the pharmacokinetic profile of a drug candidate, for instance, by enhancing its ability to cross cell membranes. In the body, the ester can then be hydrolyzed by esterases to release the active carboxylic acid.

Intermediate in Pharmaceutical Synthesis

Carboxylate esters are versatile intermediates in organic synthesis.[5][7] Ethyl cyclopentanecarboxylate can be a starting material for the synthesis of more complex molecules with potential biological activity. For example, the ester can be reduced to the corresponding alcohol or reacted with Grignard reagents to introduce new carbon-carbon bonds.

Probing Carboxylate-Binding Pockets

The carboxylate group is crucial for the interaction of many substrates with their respective enzymes.[8] Research into enzyme inhibitors often involves designing molecules that can effectively target and bind to these carboxylate-binding pockets.[8] While ethyl cyclopentanecarboxylate itself is an ester, it can be readily hydrolyzed to cyclopentanecarboxylic acid, which could be used in screening assays to identify novel enzyme inhibitors.[8]

Conclusion

Ethyl cyclopentanecarboxylate serves as a valuable case study for an 8-carbon carboxylate ester. Its synthesis via Fischer esterification is a robust and well-understood process. The characterization of this compound relies on a suite of standard spectroscopic techniques that provide a self-validating confirmation of its structure and purity. While direct therapeutic applications are not established, its structural motifs are highly relevant in drug design, where it can function as a bioisostere or a synthetic intermediate. This guide provides a comprehensive overview for researchers and scientists working in the field of drug development and organic synthesis.

References

  • National Institute of Standards and Technology. (n.d.). ethyl cyclopentanecarboxylate. NIST WebBook. Retrieved from [Link]

  • Powers, R. A., et al. (2023). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Journal of Medicinal Chemistry, 67(1), 620–642. Retrieved from [Link]

  • MDPI. (2023). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Molecules, 28(23), 7899. Retrieved from [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyclopentanecarboxylate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Lu, W., et al. (2025). MFG-E8 in Microglial Regulation: A Review of Basic Research in the Central Nervous System. Journal of Food Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Chemical Society Reviews. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl thiazole-4-carboxylate. Retrieved from [Link]

  • BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. Retrieved from [Link]

  • Barran, P. E., & Winpenny, R. E. P. (2025). Energetics of Carboxylate-Metal Bonds in Polymetallic Rings. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Use of a carboxylic acid in pharmaceutical preparations intended for topical application.
  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 30). Naming Carboxylic Acids - IUPAC Nomenclature. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Angelo State University. (n.d.). Nomenclature of Carboxylic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Prostaglandin E2 (PGE2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Prostaglandin E2 (PGE2), a representative E-series carboxylate compound. It is intended for researchers, scientists, and drug development professionals engaged in the formulation and analytical development of lipid-based signaling molecules. This document delves into the fundamental principles governing the solubility and stability of PGE2, offers field-proven experimental protocols for their assessment, and discusses the underlying causality of its degradation pathways.

Introduction: The Challenge of Formulating a Potent Eicosanoid

Prostaglandin E2 (PGE2), also known as Dinoprostone, is a primary product of the cyclooxygenase (COX) pathway and a potent, biologically active lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, fertility, and gastric mucosal integrity.[1] Its therapeutic potential is significant, but its clinical application is often hampered by inherent challenges related to its limited aqueous solubility and chemical instability.

A thorough understanding of these properties is paramount for the development of safe, stable, and efficacious pharmaceutical formulations. This guide serves as a practical resource, bridging fundamental chemistry with the applied science of drug development to navigate the complexities of working with PGE2 and related eicosanoids.

Physicochemical Properties and Molecular Structure

PGE2 is a C20 carboxylic acid derived from arachidonic acid, with a molecular formula of C₂₀H₃₂O₅ and a molecular weight of 352.5 g/mol .[2] Its structure, featuring a cyclopentanone ring, two hydroxyl groups, and two double bonds in the side chains, dictates its physicochemical behavior.

PGE2_Structure cluster_ring Cyclopentanone Ring cluster_carboxyl_chain Carboxylic Acid Chain cluster_hydroxyl_chain Hydroxyl Chain C9 C10 C9->C10 C8 C8->C9 C12 C12->C8 C13 C13=C14 C12->C13 C11 C11->C12 C10->C11 C1 C1(OOH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5=C6 C4->C5 C7 C7 C5->C7 C7->C8 C15 C15-OH C13->C15 C20 C20 C15->C20

Caption: Chemical structure of Prostaglandin E2 (PGE2).

The carboxylic acid moiety (pKa ~4-5) renders its solubility highly pH-dependent. The long hydrocarbon chains contribute to its lipophilic character, while the hydroxyl and ketone groups provide sites for hydrogen bonding and potential degradation reactions.

Solubility Profile of PGE2

The solubility of PGE2 is a critical factor for both in vitro experimentation and in vivo bioavailability. Its behavior varies significantly between organic and aqueous media.

Solubility in Organic Solvents

PGE2 is freely soluble in a range of organic solvents. Stock solutions can be readily prepared in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at concentrations of approximately 100 mg/mL.[1] For long-term storage, solutions in anhydrous organic solvents are preferable, with stability for at least one month when stored at -20°C.[3]

Aqueous Solubility

The aqueous solubility of PGE2 is limited and exhibits strong pH-dependence.[4][5]

  • Neutral to Acidic pH: In its protonated (uncharged) form at lower pH, PGE2 is sparingly soluble in water. At 25°C, its solubility is approximately 1.05 mg/mL.[4][5]

  • Alkaline pH: As the pH increases above its pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt. At a pH above 6, the aqueous solubility increases to about 5 mg/mL.[4][5]

Expert Insight: The preparation of purely aqueous stock solutions is challenging. A common and reliable laboratory practice is to first dissolve PGE2 in a minimal volume of a water-miscible organic solvent like ethanol and then dilute it into the desired aqueous buffer.[4] It is crucial to ensure the final concentration of the organic solvent is insignificant to avoid potential physiological effects in biological assays.[1] For applications where even trace amounts of organic solvent are undesirable, PGE2 can be dissolved directly in a buffer (e.g., 0.1 M phosphate buffer) with prolonged agitation or brief ultrasonication, though care must be taken to avoid heating.[4]

Table 1: Solubility of Prostaglandin E2 in Various Solvents

Solvent Approximate Solubility Reference(s)
Ethanol, DMSO, DMF ~100 mg/mL [1]
Water (25°C) 1.05 mg/mL [4][5]

| PBS (pH 7.2) | ~5 mg/mL |[1] |

Stability Profile and Degradation Pathways

PGE2 is chemically labile, and its degradation is influenced by pH, temperature, and the presence of oxidative agents. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for designing stable formulations.

pH-Dependent Degradation

The stability of PGE2 in aqueous solutions is highly dependent on pH.[4][5][6]

  • Acidic Conditions (pH ≤ 3): Under strongly acidic conditions, PGE2 undergoes dehydration of the C11 hydroxyl group, leading to the formation of Prostaglandin A2 (PGA2), which can then isomerize to the more stable Prostaglandin B2 (PGB2).[6] PGE2 is relatively stable at a pH of 3-4, with a 10% loss occurring after approximately 133 hours at 25°C.[4][5]

  • Neutral Conditions (pH ~6-8): Stability decreases as the pH moves away from the acidic range. At pH 6, a 10% loss is observed in about 53 hours, and at pH 8, this time is reduced to 42 hours.[4][5]

  • Alkaline Conditions (pH ≥ 9): PGE2 is highly unstable in basic solutions.[3] Degradation is rapid, with a 10% loss occurring in just 4.2 hours at pH 9 and in only 25 minutes at pH 10.[4][5] The degradation in alkaline conditions can also lead to the formation of 8-iso-PGE2.[6]

Table 2: Aqueous Stability of PGE2 at 25°C

pH Time for 10% Loss Reference(s)
3-4 133 hours [4][5]
6 53 hours [4][5]
8 42 hours [4][5]
9 4.2 hours [4][5]

| 10 | 0.42 hours (25 min) |[4][5] |

Enzymatic Degradation

In vivo, PGE2 is rapidly metabolized. The primary rate-limiting step is the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8] This enzymatic degradation is a key consideration in pharmacology and drug delivery system design.

PGE2_Degradation PGE2 Prostaglandin E2 (PGE2) PGA2 Prostaglandin A2 (PGA2) PGE2->PGA2  Acidic Conditions (pH ≤ 3) Dehydration isoPGE2 8-iso-PGE2 PGE2->isoPGE2 Alkaline Conditions Metabolite 15-keto-PGE2 (Inactive Metabolite) PGE2->Metabolite Enzymatic Oxidation (15-PGDH) PGB2 Prostaglandin B2 (PGB2) PGA2->PGB2 Isomerization

Caption: Major degradation pathways of Prostaglandin E2.

Experimental Protocols for Assessment

To ensure the quality and reliability of PGE2-containing preparations, robust analytical methods for solubility and stability are required.

Protocol: Determination of pH-Dependent Aqueous Solubility

Causality: This protocol is designed to determine the equilibrium solubility of PGE2 across a physiologically relevant pH range. The principle relies on creating a saturated solution and quantifying the amount of dissolved compound after equilibrium is reached.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Sample Preparation: Add an excess amount of solid PGE2 to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable mobile phase, and quantify the concentration of PGE2 using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][10]

Protocol: Forced Degradation Study (Stress Testing)

Causality: Forced degradation studies are mandated by regulatory agencies like the ICH to identify likely degradation products and establish the intrinsic stability of a drug substance.[11] This information is critical for developing stability-indicating analytical methods that can separate the parent drug from its degradants.[12]

Methodology: The following are representative stress conditions. The goal is typically to achieve 5-20% degradation.

  • Acid Hydrolysis: Incubate PGE2 solution (e.g., in 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[13]

  • Base Hydrolysis: Incubate PGE2 solution (e.g., in 0.1 M NaOH) at room temperature for a shorter period due to its high lability in basic conditions.[13]

  • Oxidative Degradation: Treat PGE2 solution with an oxidizing agent (e.g., 3-15% H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose a solid sample or solution of PGE2 to dry heat (e.g., 80°C).[13]

  • Photodegradation: Expose a PGE2 solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[13]

  • Analysis: At each time point, analyze the stressed samples against a control using a high-resolution analytical technique like LC-MS/MS to separate, identify, and quantify the parent compound and any formed degradants.[9][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions start PGE2 Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxidation Oxidation (H2O2, RT) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV Light) start->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Develop Stability-Indicating Method analysis->result

Caption: Workflow for a forced degradation study of PGE2.

Conclusion and Formulation Implications

The physicochemical characteristics of Prostaglandin E2 present clear challenges but also define the path forward for successful formulation development. Its pH-dependent solubility and inherent instability necessitate carefully designed strategies to ensure product quality and therapeutic efficacy.

  • Solubility Enhancement: For aqueous formulations, strategies may include the use of co-solvents, surfactants, or complexation agents like cyclodextrins. Adjusting the pH to >6 can significantly increase solubility but must be balanced against the drastically reduced stability in alkaline conditions.[4][5]

  • Stability Improvement: Formulation at a weakly acidic pH (e.g., pH 3-4) is optimal for aqueous stability.[4][5] Protection from light and elevated temperatures is mandatory.[4] For long-term storage, non-aqueous formulations or lyophilized powders are superior.[1] Lipid emulsions have also been explored to enhance stability and reduce biodegradation.[14]

By applying the principles and protocols outlined in this guide, researchers and developers can systematically characterize the solubility and stability of PGE2, develop robust analytical methods, and design stable, effective formulations for this potent therapeutic agent.

References

  • Sigma-Aldrich. Prostaglandin E2 (P0409)
  • Cayman Chemical.
  • STEMCELL Technologies. Prostaglandin E2.
  • Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590-1595.
  • ResearchGate. Prostaglandin E2 (P5640)
  • MP Biomedicals.
  • Paliy, et al. (2014). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research.
  • Alsarra, I. A., et al. (2009). Formulation optimization of prostaglandin E 1 -loaded lipid emulsion: Enhanced stability and reduced biodegradation.
  • Pugeat, M., et al. (2017).
  • Kulkarni, P. S., et al. (2016).
  • Bakre, S., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pescador, N., et al. (2019). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. Science.
  • Stanford Medicine. (2024).

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Carboxylate-Binding Pockets with Novel Carboxylate-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylate functional group is a cornerstone in molecular recognition within biological systems, playing a pivotal role in the pharmacodynamics of numerous therapeutic agents.[1][2][3] Its ability to engage in specific, charge-charge interactions makes it a privileged structure for binding to a wide array of protein targets.[3] This guide provides an in-depth exploration of the therapeutic potential of novel carboxylate-containing compounds, with a particular focus on the strategic targeting of proteins possessing well-defined carboxylate-binding pockets. We will delve into the rationale behind this targeting strategy, identify key classes of enzymatic and receptor targets, and provide detailed experimental workflows for the identification and validation of these interactions.

The Strategic Imperative for Targeting Carboxylate-Binding Pockets

The carboxylate moiety, by virtue of its planar geometry and anionic charge at physiological pH, is an exceptional hydrogen bond acceptor and can participate in crucial ionic interactions with positively charged amino acid residues such as arginine and lysine within a protein's active or allosteric site.[3][4] This fundamental principle of molecular recognition has been exploited in the design of a vast number of marketed drugs.[2] However, the very properties that make carboxylates effective binders can also present challenges in drug development, including limited membrane permeability and susceptibility to metabolic liabilities.[2][3]

A promising strategy to harness the power of the carboxylate group while mitigating its potential drawbacks is the focused design of compounds that specifically target proteins with a pre-formed and accessible carboxylate-binding pocket. This approach offers the potential for high-affinity and selective inhibitors. A notable example of this strategy is the development of DNA-Encoded Chemical Libraries (DECLs) specifically designed to target these pockets, leading to the discovery of potent enzyme inhibitors.[5]

Key Therapeutic Target Classes

Several important classes of proteins feature prominent carboxylate-binding pockets and represent high-potential therapeutic targets for novel carboxylate-containing compounds.

β-Lactamases: Combating Antibiotic Resistance

Bacterial β-lactamases are a major cause of antibiotic resistance, as they inactivate β-lactam antibiotics. These enzymes possess a highly conserved carboxylate-binding pocket that recognizes the carboxylate group of their antibiotic substrates.[5] Targeting this pocket with non-β-lactam carboxylate-containing inhibitors is a validated strategy for overcoming resistance.

  • Mechanism of Action: Novel carboxylate inhibitors can competitively bind to the active site, preventing the hydrolysis of β-lactam antibiotics. The carboxylate moiety of the inhibitor forms key hydrogen bonding interactions with residues such as arginine, threonine, and serine in the active site of class D β-lactamases like OXA-48, and with lysine in the active site of class B metallo-β-lactamases like NDM-1.[5]

Cyclooxygenases (COX-1 and COX-2): Modulating Inflammation and Pain

Cyclooxygenases are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[6] These enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The active site of COX enzymes features a narrow channel with a critical arginine residue (Arg120) that interacts with the carboxylate group of arachidonic acid and NSAIDs like aspirin.[6][7]

  • Therapeutic Relevance: While traditionally viewed as a target to avoid due to gastrointestinal side effects, selective inhibition of COX-1 is now recognized as a potential therapeutic strategy for cancer, neuroinflammation, and cardiovascular diseases.[6] Designing carboxylate-containing compounds with improved selectivity for COX-1 over COX-2 is an active area of research.

Other Potential Targets

The principle of targeting carboxylate-binding pockets extends to a variety of other protein families:

  • Penicillin-Binding Proteins (PBPs): Essential for bacterial cell wall synthesis, PBPs have a carboxylate-binding pocket that recognizes the β-lactam antibiotic structure.[5]

  • Carboxypeptidases: These enzymes, involved in protein modification and degradation, inherently recognize and bind carboxylic acids.[5]

  • PDZ Domains: These protein-protein interaction modules often recognize the C-terminal carboxylate of their binding partners and are implicated in signal transduction and cellular metabolism.[5]

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of novel carboxylate compounds.

Initial Target Identification: High-Throughput Screening

The initial phase involves screening a library of carboxylate-containing compounds against a panel of potential protein targets.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for β-Lactamase)

  • Reagents and Materials:

    • Purified recombinant β-lactamase (e.g., NDM-1, OXA-48)[5]

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Test carboxylate compounds dissolved in DMSO

    • 96- or 384-well microplates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the β-lactamase enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Target Validation: Biophysical and Structural Methods

Once initial hits are identified, further validation is required to confirm direct binding and elucidate the mechanism of interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Procedure:

    • Dialyze the purified target protein and the carboxylate compound into the same buffer to minimize heat of dilution effects.

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the carboxylate compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Protocol: X-ray Crystallography

  • Principle: Determining the three-dimensional structure of the protein-inhibitor complex provides definitive evidence of direct binding and reveals the precise molecular interactions.

  • Procedure:

    • Co-crystallize the purified target protein with the carboxylate inhibitor. This may involve mixing the protein and inhibitor prior to setting up crystallization trials or soaking pre-formed protein crystals in a solution containing the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain high-quality crystals.

    • Collect X-ray diffraction data from the crystals using a synchrotron source.

    • Process the diffraction data and solve the crystal structure to visualize the binding mode of the carboxylate compound in the active site.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different carboxylate compounds.

Table 1: Comparative Inhibitory Activity of Carboxylate Compounds against Target Enzymes

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Binding Affinity (Kd) by ITC (µM)
E-8-C-001β-Lactamase15.29.012.5
E-8-C-002COX-15.82.14.9
E-8-C-003COX-245.722.338.1

Data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Molecular Interactions and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Signaling Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation E8_Carboxylate e-8-carboxylate (Hypothetical Inhibitor) E8_Carboxylate->COX1 Inhibition E8_Carboxylate->COX2 Inhibition

Caption: Hypothetical inhibition of the Cyclooxygenase (COX) pathway by an "e-8-carboxylate" compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Compound_Library Carboxylate Compound Library HTS High-Throughput Screening (Enzyme Inhibition Assay) Compound_Library->HTS Hit_Compounds Initial Hit Compounds HTS->Hit_Compounds Biophysical_Assays Biophysical Assays (ITC, SPR) Hit_Compounds->Biophysical_Assays Structural_Studies Structural Studies (X-ray Crystallography) Hit_Compounds->Structural_Studies Validated_Hits Validated Hits Biophysical_Assays->Validated_Hits Structural_Studies->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Caption: A generalized workflow for the discovery and development of carboxylate-based inhibitors.

Conclusion

The strategic targeting of carboxylate-binding pockets presents a fertile ground for the discovery of novel therapeutics. By leveraging a deep understanding of molecular recognition principles and employing a rigorous experimental cascade, researchers can unlock the potential of carboxylate-containing compounds to address a wide range of diseases, from infectious diseases to inflammatory disorders and cancer. The methodologies and insights provided in this guide offer a robust framework for drug development professionals to advance this promising area of medicinal chemistry.

References

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. (2025-01-11). PMC - NIH.
  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive.
  • Aspirin. Wikipedia.
  • Inside Enemy Lines: Adhesion, Invasion, and Intracellular Persistence of Acinetobacter baumannii in the Respir
  • Imidazole. Wikipedia.
  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI.
  • Amino acid. Wikipedia.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
  • Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. Taylor & Francis.
  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • The E8 repression domain can replace the E2 transactivation domain for growth inhibition of HeLa cells by papillomavirus E2 proteins. PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Critical Carboxylate Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylate moiety is a cornerstone of molecular recognition in biological systems and a frequent pharmacophoric feature in numerous therapeutic agents.[1] Its ability to engage in potent electrostatic and hydrogen bonding interactions makes it a critical determinant of protein-ligand binding affinity and specificity. This technical guide provides a comprehensive, field-proven framework for the in silico investigation of these pivotal interactions. Moving beyond a mere recitation of steps, this document elucidates the underlying causality of methodological choices, empowering researchers to design, execute, and interpret computational experiments with confidence. We will dissect a multi-tiered workflow encompassing molecular docking, molecular dynamics (MD) simulations, and free energy calculations, presenting self-validating protocols that ensure scientific rigor and reproducibility. This guide is structured to serve as a practical handbook for both new and experienced computational scientists aiming to accurately predict and characterize the role of critical carboxylate interactions in drug design.

The Indispensable Role of the Carboxylate Group in Molecular Recognition

The carboxylic acid functional group is ubiquitous in biochemistry and medicinal chemistry, found in everything from amino acids to widely-used nonsteroidal anti-inflammatory drugs (NSAIDs).[1] At physiological pH, the group is typically deprotonated, forming a negatively charged carboxylate anion (-COO⁻). This charge is not localized; it is delocalized across both oxygen atoms, creating a potent, bidentate hydrogen bond acceptor and an ideal partner for forming strong salt bridges with positively charged residues like arginine and lysine.

The strategic placement of a carboxylate group on a ligand—whether at an 8th position of a heterocyclic scaffold or as part of an amino acid side chain—can serve as a molecular anchor, locking the ligand into a specific, high-affinity binding pose. The ability to accurately model the energetics and dynamics of these interactions is therefore paramount for structure-based drug design.[2] Computational methods provide a cost-effective and powerful means to explore these interactions at an atomic level of detail, guiding lead optimization and rational drug design.[2][3]

The Computational Scientist's Toolkit: A Triad of Predictive Power

A robust in silico analysis of carboxylate interactions relies not on a single method, but on a synergistic combination of techniques. Each method offers a unique balance of computational cost and predictive accuracy, and their sequential application provides a progressively refined understanding of the binding event.[4]

  • Molecular Docking: A rapid, computationally inexpensive method to predict the preferred binding orientation of a ligand within a protein's active site.[5] It is invaluable for virtual screening and initial hypothesis generation.

  • Molecular Dynamics (MD) Simulations: This technique simulates the time-dependent motion of every atom in the system, providing a detailed view of the complex's dynamic behavior and stability.[6] It is essential for validating docking poses and understanding how water and protein flexibility modulate the carboxylate's interactions.

  • Free Energy Calculations: These methods provide quantitative predictions of binding affinity (e.g., ΔG), offering a more rigorous assessment than docking scores.[7] Techniques range from efficient end-point calculations like MM/PBSA to more rigorous but computationally demanding alchemical free energy methods.

Table 1: Comparison of Core Computational Methodologies
Method Primary Output Key Strengths Limitations Typical Use Case
Molecular Docking Binding pose, Scoring function valueHigh-throughput, fast, good for initial screening.[5]Rigid/partially flexible receptor, scoring functions are approximations, ignores explicit solvent effects.Virtual screening of large compound libraries; generating initial binding hypotheses.
MD Simulation Atomic trajectory over timeAccounts for full protein and ligand flexibility, includes explicit solvent, reveals interaction stability.[6][8]Computationally expensive, results are dependent on force field quality and simulation time.Pose validation, assessing complex stability, identifying key persistent interactions, understanding the role of water.
Free Energy Calculation Binding free energy (ΔG)Quantitative affinity prediction, can rank compounds with higher accuracy than docking.[7]Can be computationally intensive (especially alchemical methods), sensitive to parameters and sampling.Accurate ranking of a small set of lead candidates; guiding lead optimization.

A Validated Workflow for Modeling Carboxylate Interactions

Success in computational modeling hinges on a meticulously executed and validated workflow. The following sections provide detailed, step-by-step protocols that incorporate best practices to ensure the reliability of your results.

G cluster_0 Part 1: System Preparation cluster_1 Part 2: Pose Prediction & Refinement cluster_2 Part 3: Quantitative Analysis cluster_3 Part 4: Interpretation PDB 1. Obtain Target Structure (e.g., PDB) PrepProt 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Dock 4. Molecular Docking (Generate initial binding poses) PrepProt->Dock PrepLig 3. Prepare Ligand (Generate Conformations, Assign Charges, Set Carboxylate to COO⁻) PrepLig->Dock MD 5. MD Simulation (Assess pose stability and dynamics) Dock->MD Top Poses Analysis 6. Trajectory Analysis (H-bonds, Salt Bridges, RMSD) MD->Analysis FreeEnergy 7. Binding Free Energy Calculation (e.g., MM/PBSA) Analysis->FreeEnergy Interpret 8. Synthesize Data & Generate Hypothesis Analysis->Interpret FreeEnergy->Interpret

Figure 1: A comprehensive in silico workflow for analyzing protein-ligand interactions.
Protocol 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly determines the quality of your results. Garbage in, garbage out. This protocol ensures a clean, chemically correct starting point.

Causality: The protonation state of titratable residues, especially the carboxylate-containing ligand and acidic/basic protein residues, is critical. An incorrect assignment will fundamentally alter the electrostatic interactions you aim to study. Most carboxylates in drugs have a pKa between 4 and 5 and should be modeled in their deprotonated, anionic state at physiological pH.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) if available.

  • Clean the PDB File: Remove all non-essential components: crystallographic waters, co-solvents, and any ligands not relevant to your study. Use a molecular viewer like PyMOL or UCSF Chimera.

  • Protonate the Protein: Use software like H++ or PROPKA to predict the protonation states of titratable residues (Asp, Glu, Lys, Arg, His) at a defined pH (typically 7.4). This step is crucial for establishing the correct electrostatic environment of the binding site.

  • Prepare the Ligand:

    • Draw the ligand in a 2D chemical sketcher and convert it to 3D.

    • CRITICAL: Ensure the carboxylate group is deprotonated (-COO⁻).

    • Generate a low-energy 3D conformation using a tool like Open Babel or a quantum chemistry package.

    • Assign partial atomic charges using a reliable method (e.g., AM1-BCC or RESP charges) to accurately model the electrostatic potential.

Protocol 2: Molecular Docking - Generating the Initial Hypothesis

Docking predicts how your ligand might sit in the protein's binding pocket. We treat this as a hypothesis that must be validated.

Causality: The scoring function in a docking program is an empirical or knowledge-based equation that estimates binding affinity.[4] While useful for ranking, it is not a true free energy. The goal here is to generate a physically plausible pose where the ligand's carboxylate group is positioned to form favorable interactions with complementary residues in the protein.

Step-by-Step Methodology (using AutoDock Vina as an example):

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files from Protocol 1 into the required .pdbqt format, which includes partial charges and atom type information.

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site. The center of the box should be the geometric center of the known binding site. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Run the Docking Simulation: Execute the Vina command, specifying the receptor, ligand, and configuration file (which contains the grid box coordinates and dimensions).

  • Analyze the Results:

    • Examine the predicted binding energy scores. Lower scores indicate a more favorable predicted interaction.

    • Visually inspect the top-ranked poses in a molecular viewer. The most credible pose should feature the ligand's carboxylate group forming a salt bridge with a basic residue (Arg, Lys) or strong hydrogen bonds with suitable donors (e.g., Ser, Thr, backbone amides). Discard any poses that are sterically strained or make no chemical sense.

Protocol 3: Molecular Dynamics Simulation - Bringing the Static Picture to Life

MD simulation tests the stability of the docked pose in a dynamic, solvated environment, providing a much more realistic representation of the biological system.[9]

Causality: A docked pose might look perfect, but it could be unstable once the protein is allowed to flex and water molecules are introduced. If the critical carboxylate-protein interactions are robust, they should persist throughout the simulation. If the pose is an artifact, the ligand will likely drift or reorient itself. This protocol is a self-validating system for the docking hypothesis.

Step-by-Step Methodology (using GROMACS as an example):

  • System Setup:

    • Select the most promising protein-ligand complex from docking.

    • Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and a compatible force field (e.g., GAFF) for the ligand.

    • Place the complex in a periodic box of a defined shape (e.g., cubic).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.

  • Energy Minimization: Perform a steeplechase descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup process.

  • System Equilibration (Self-Validation):

    • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to relax around them. Verify that the temperature has stabilized.

    • NPT Equilibration: Continue the simulation at constant temperature and pressure. This allows the density of the system to reach the correct value. Verify that pressure and density have stabilized. The successful completion of this two-stage equilibration ensures you are starting the production run from a physically realistic state.

  • Production MD: Run the simulation for a duration sufficient to observe the behavior of interest (typically 100-500 nanoseconds for binding pose stability). Remove all restraints.

  • Trajectory Analysis: This is where you extract meaningful data.

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand suggests the binding pose is stable.

    • Hydrogen Bond Analysis: Quantify the percentage of simulation time that specific hydrogen bonds (especially involving the carboxylate) are present.

    • Salt Bridge Analysis: Measure the distance between the carboxylate oxygens and the nitrogen atoms of nearby arginine or lysine residues. A persistent distance of ~2.5-4.0 Å indicates a stable salt bridge.

Protocol 4: Binding Free Energy Calculation - The Quantitative Endpoint

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique to estimate binding free energy from an MD trajectory. It offers a balance between accuracy and computational cost.[10]

Causality: MM/PBSA calculates the free energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model. By averaging over multiple snapshots from a stable MD trajectory, it provides a more robust estimate of binding affinity than a simple docking score.

Step-by-Step Methodology:

  • Extract Snapshots: From the stable portion of your production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames).

  • Run MM/PBSA Calculation: Use a tool like GROMACS's g_mmpbsa to perform the calculation on each snapshot. This involves three separate calculations: one for the complex, one for the protein alone, and one for the ligand alone.

  • Calculate the Binding Free Energy (ΔG_bind): The tool will compute the final binding energy using the following equation for each frame and then average the results:

    • ΔG_bind = G_complex - (G_protein + G_ligand)

    • Where each G is the sum of gas-phase MM energy (E_MM), a polar solvation energy (G_polar), and a non-polar solvation energy (G_nonpolar).

  • Analyze Components: Decompose the final ΔG_bind into its constituent parts (van der Waals, electrostatic, polar solvation, etc.). This can reveal which energy terms are the primary drivers of binding. For carboxylate-containing ligands, a large, favorable electrostatic energy term is expected.

Table 2: Example MM/PBSA Binding Free Energy Decomposition
Energy Component Value (kJ/mol) Interpretation
ΔE_vdw -150.5 ± 5.2Favorable van der Waals interactions.
ΔE_elec -210.8 ± 8.1Highly favorable electrostatic interactions, likely driven by the carboxylate salt bridge.
ΔG_polar +235.1 ± 7.5Unfavorable polar solvation term (desolvation penalty).
ΔG_nonpolar -18.3 ± 1.1Favorable non-polar contribution.
ΔG_bind -144.5 ± 10.3 Overall predicted favorable binding free energy.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for the detailed investigation of E-8-carboxylate interactions, or indeed any critical carboxylate interaction in drug design. By integrating molecular docking for hypothesis generation, molecular dynamics for dynamic validation, and free energy calculations for quantitative assessment, researchers can build a comprehensive and reliable model of molecular recognition. The emphasis on causality and self-validation within each protocol is designed to foster robust scientific outcomes.

Future advancements, including the integration of machine learning and AI for improved scoring functions and the use of enhanced sampling MD techniques like metadynamics, will continue to refine the accuracy and scope of these methods.[11][12] However, the foundational principles and workflow described herein will remain the bedrock of high-quality in silico drug discovery.

References

  • Dudev, T., & Lim, C. (2007). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Accounts of Chemical Research, 40(9), 855-863. [Link]

  • Le, T. H., et al. (2024). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Molecules, 29(13), 3045. [Link]

  • Wikipedia. (n.d.). Simplified Molecular Input Line Entry System. Retrieved from [Link]

  • García-Saldaña, J. S., et al. (2025). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. International Journal of Molecular Sciences, 26(7), 3589. [Link]

  • Valdes-Jimenez, A., et al. (2025). Computational methods for modeling protein-protein interactions in the AI era: Current status and future directions. Medicinal Research Reviews. [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • Zhu, H., et al. (2026). In silico design and evaluation of carboxylesterase inhibitors. Journal of Molecular Graphics and Modelling, 108, 108007. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Al-Hourani, B. J., et al. (2024). Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. Scientific Reports, 14(1), 21548. [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(5), 775. [Link]

  • Gauthier, J. A., et al. (2024). Refining Free-Energy Calculations for Electrochemical Reactions: Unveiling Corrections beyond Gas-Phase Errors for Solvated Species and Ions. The Journal of Physical Chemistry C, 128(31), 13247-13261. [Link]

  • Matta, C. F., & Arabi, A. A. (2026). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 8(4), 361-371. [Link]

  • Toso, F., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 13(12), 301. [Link]

  • Anusuya, S., & Sneha, P. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]

  • Hospital, A., et al. (2022). Role of Molecular Dynamics and Related Methods in Drug Discovery. Chemical Reviews, 122(18), 14937-14983. [Link]

  • ResearchGate. (n.d.). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds Challenges and Opportunities. Retrieved from [Link]

  • Moody, C. L., et al. (2021). Engineered reactivity of a bacterial E1-like enzyme enables ATP-driven modification of protein C termini. Nature Communications, 12(1), 6987. [Link]

  • ResearchGate. (n.d.). Carboxylate as a Non-innocent L-Ligand: Computational and Experimental Search for Metal-Bound Carboxylate Radicals. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2024). In silico investigation of potential interleukin-8 (IL-8) and Cathelicidin (LL-37) inhibitors for rosacea treatment. Pharmacia, 71(3), 747-761. [Link]

  • Thareja, S. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 361-362. [Link]

  • Tamai, Y., et al. (2023). Molecular dynamics simulations for interfacial structure and affinity between carboxylic acid-modified Al2O3 and polymer melts. The Journal of Chemical Physics, 159(16), 164703. [Link]

  • Zhang, Z., et al. (2022). Free Energy Calculations Using the Movable Type Method with Molecular Dynamics Driven Protein–Ligand Sampling. Journal of Chemical Information and Modeling, 62(21), 5127-5138. [Link]

  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]

  • Comandella, M. (2021). Molecular modeling towards in silico drug delivery formulations. ETH Zurich Research Collection. [Link]

  • Chen, Y., et al. (2024). Molecular Dynamics Simulations of Plasma–Antifolate Drug Synergy in Cancer Therapy. International Journal of Molecular Sciences, 25(12), 6523. [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(4). [Link]

  • Shi, T.-L., et al. (2005). Computational Methods for Protein-Protein Interaction and their Application. Current Protein and Peptide Science, 6(5), 443-449. [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • ResearchGate. (2023). Metadynamics simulations of ligands binding to protein surfaces: a novel tool for rational drug design. Retrieved from [Link]

Sources

Navigating the Landscape of Prostaglandin E2: A Technical Guide to its Natural and Synthetic Origins

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) stands as a pivotal signaling molecule in mammalian physiology, wielding significant influence over a vast array of biological processes including inflammation, immunity, and tissue repair. Its profound physiological and pathological roles have cemented its status as a critical target in drug discovery and development. This guide offers a comprehensive exploration of the origins of PGE2, delving into its natural biosynthetic pathways and the diverse strategies employed in its chemical synthesis.

Part 1: The Natural Genesis of Prostaglandin E2 - A Symphony of Enzymatic Precision

The biosynthesis of Prostaglandin E2 is a tightly regulated and elegant enzymatic cascade that commences with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer.[1][2] This crucial first step is catalyzed by phospholipase A2.[1][2] Once released, arachidonic acid is ushered into the cyclooxygenase (COX) pathway, where it undergoes a transformation orchestrated by the COX enzymes, COX-1 and COX-2.[3][4] These enzymes catalyze the addition of two oxygen molecules to arachidonic acid, yielding the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2).[2]

PGH2 serves as a central precursor for a variety of prostaglandins. The final and decisive step in the formation of PGE2 is the isomerization of PGH2, a reaction catalyzed by a class of enzymes known as prostaglandin E synthases (PGES).[3][5] Three main isoforms of PGES have been identified: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[4] The expression and activity of these synthases are often cell-type specific and can be modulated by various physiological and pathological stimuli, allowing for precise control over PGE2 production.

While the direct extraction of PGE2 from natural sources for commercial use is not a primary method due to its ubiquitous but low-concentration presence and rapid metabolism, understanding its biosynthesis is paramount for the development of drugs that modulate its production.[4] For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin exert their effects by inhibiting the COX enzymes, thereby blocking the production of PGH2 and, consequently, all downstream prostaglandins including PGE2.[6]

Certain natural sources are rich in precursors or compounds that can influence prostaglandin production. For example, semen is a notable natural source of prostaglandins, and certain foods are believed to boost their production.[7][8][9] Evening primrose oil contains gamma-linolenic acid, a precursor to prostaglandins.[7]

Visualizing the Biosynthetic Pathway of Prostaglandin E2

PGE2_Biosynthesis cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) PGES Prostaglandin E Synthase (PGES)

Caption: The enzymatic cascade of Prostaglandin E2 biosynthesis.

Part 2: The Synthetic Realm - Constructing Prostaglandin E2 in the Laboratory

The intricate and stereochemically rich structure of Prostaglandin E2 has made its total chemical synthesis a formidable challenge and a landmark achievement in organic chemistry. Synthetic routes offer the significant advantage of producing large quantities of pure PGE2 and its analogues, which is crucial for research and the development of prostaglandin-based therapeutics.[10]

A variety of synthetic strategies have been developed over the years, with many converging on the construction of a key intermediate known as the Corey lactone. This bicyclic compound elegantly contains the necessary stereochemical information for the cyclopentane core of the prostaglandin.

A Generalized Synthetic Approach to Prostaglandin E2

A common retrosynthetic analysis of PGE2 reveals three key fragments: the cyclopentane core, the alpha-chain containing the carboxylic acid, and the omega-chain with the hydroxyl group. The synthesis often involves the following key stages:

  • Construction of the Cyclopentane Core: This is arguably the most challenging aspect of the synthesis. The Corey synthesis, a classic in the field, utilizes a Diels-Alder reaction to establish the stereochemistry of the bicyclo[2.2.1]heptane system, which is then elaborated into the Corey lactone.[11][12]

  • Introduction of the Omega-Chain: The lower side chain is typically introduced via a Wittig or Horner-Wadsworth-Emmons reaction on a functionalized derivative of the Corey lactone.[12] This step establishes the characteristic trans double bond of the omega-chain.

  • Introduction of the Alpha-Chain: The upper side chain, containing the carboxylic acid (or a precursor), is also installed using olefination reactions.[13]

  • Final Functional Group Manipulations: The synthesis is completed through a series of protecting group manipulations and functional group transformations to unveil the final PGE2 molecule.

The development of synthetic prostaglandins has been instrumental in their clinical application. Synthetic analogues are designed to have improved stability, selectivity for specific prostaglandin receptors, and favorable pharmacokinetic profiles compared to the naturally occurring molecule.[10] These synthetic variants are used in a wide range of medical applications, from inducing labor to treating glaucoma and pulmonary hypertension.[10]

Visualizing a General Synthetic Workflow for Prostaglandin E2

PGE2_Synthesis Starting_Materials Simple Starting Materials Corey_Lactone Corey Lactone Intermediate Starting_Materials->Corey_Lactone Multi-step synthesis Omega_Chain_Addition Omega-Chain Installation Corey_Lactone->Omega_Chain_Addition Wittig/HWE Reaction Alpha_Chain_Addition Alpha-Chain Installation Omega_Chain_Addition->Alpha_Chain_Addition Olefination Final_Product Prostaglandin E2 (PGE2) Alpha_Chain_Addition->Final_Product Deprotection & Functional Group Manipulation

Caption: A simplified workflow for the chemical synthesis of Prostaglandin E2.

Part 3: Natural vs. Synthetic Prostaglandin E2 - A Comparative Analysis

The choice between utilizing naturally derived or synthetically produced Prostaglandin E2 and its analogues is largely dictated by the intended application.

FeatureNatural Prostaglandin E2Synthetic Prostaglandin E2 Analogs
Source Biosynthesized in vivo from arachidonic acid.[3][5]Chemically synthesized from simple starting materials.[11]
Availability Present in low concentrations and rapidly metabolized.[4]Can be produced in large, scalable quantities.
Purity Difficult to isolate in high purity from biological matrices.High purity can be achieved through chromatographic techniques.
Structural Diversity Limited to the naturally occurring molecule.A wide array of analogues can be synthesized with modified properties.[10][]
Stability Relatively unstable.Can be designed for enhanced chemical and metabolic stability.
Clinical Use Serves as the endogenous signaling molecule.Widely used as therapeutic agents for various conditions.[10]

A study comparing naturally and synthetically produced PGE2 tablets for labor induction found them to be similarly effective and safe.[15] However, the ability to fine-tune the structure and properties of synthetic prostaglandins offers a significant advantage in drug development, allowing for the creation of new chemical entities with improved therapeutic indices.[]

Conclusion

Prostaglandin E2 remains a subject of intense scientific inquiry due to its central role in health and disease. A thorough understanding of both its natural biosynthesis and the methodologies for its chemical synthesis is indispensable for researchers and drug development professionals. While nature provides the blueprint, chemical synthesis offers the tools to not only replicate this vital molecule but also to innovate and create novel therapeutic agents that can modulate its powerful biological effects. The ongoing exploration of both the natural and synthetic facets of Prostaglandin E2 will undoubtedly continue to fuel advancements in medicine for years to come.

References

  • Prostaglandin. In: Wikipedia. [Link]

  • Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). In YouTube. [Link]

  • Akhtar, J., & Siddiqui, M. (2025, September 15). Prostaglandins. In StatPearls. National Center for Biotechnology Information. [Link]

  • Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). (2019, June 10). In YouTube. [Link]

  • Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240. [Link]

  • Prostaglandin E2. In: Wikipedia. [Link]

  • Chen, C., & Weng, D. (1998). Synthesis of Prostaglandin E2 Methyl Ester on a Soluble-Polymer Support for the Construction of Prostanoid Libraries. Journal of the American Chemical Society, 120(43), 11161–11162. [Link]

  • 3.2: Biosynthesis of Prostaglandins. (2021, March 4). In Chemistry LibreTexts. [Link]

  • Natural methods of inducing labor. (2023, August 4). Nebraska Medicine. [Link]

  • Labor-Inducing Foods. Americord Registry. [Link]

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... In ResearchGate. [Link]

  • Aspirin. In: Wikipedia. [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]

  • Wang, Y., Zhang, Y., & Chen, L. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 13, 1029415. [Link]

  • Flower, R. J. (1974). Biosynthesis of prostaglandins. Agents and actions, 4(5), 325–331. [Link]

  • Natural Ways to Release Oxytocin to Induce Labor. (2022, March 3). HypnoActive Birth. [Link]

  • MacKenzie, I. Z., & Mitchell, M. D. (1983). Comparison of natural and synthetic prostaglandin E2 tablets in labour induction. CMAJ, 128(10), 1173–1175. [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (2026, January 23). Organic Letters. [Link]

  • 28 Prostaglandin biosynthesis and functions Introduction Prostaglandins and related molecules are called eicosanoids as a class. Rose-Hulman Institute of Technology. [Link]

  • Yu, M., Ives, D., & Ramesha, C. S. (1997). Synthesis of Prostaglandin E2 Ethanolamide from Anandamide by Cyclooxygenase-2. Journal of Biological Chemistry, 272(34), 21181–21186. [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021, November 26). National Institutes of Health. [Link]

  • The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. (2025, December 26). ACS Publications. [Link]

  • Alcohols, Phenols and Ethers. National Council of Educational Research and Training. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Prostaglandins. California Institute of Technology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydroindole Scaffold and the Carboxylate Moiety in Medicinal Chemistry

The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs worldwide, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1][2] Its ability to engage in hydrogen bonding and its ionizable nature are crucial for molecular recognition at biological targets.[2] When incorporated into complex heterocyclic systems, the carboxylate group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The 4-oxo-4,5,6,7-tetrahydroindole core is another privileged scaffold in medicinal chemistry.[3] This structural motif is found in various biologically active compounds and serves as a key intermediate in the synthesis of indole and carbazole alkaloids.[4] For instance, derivatives of 4-oxo-tetrahydrocarbazole have been utilized in the development of antiemetic drugs and agents active on the central nervous system.[4] The combination of the tetrahydroindole scaffold with a carboxylate group, as in the case of ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate (a representative "e-8-carboxylate"), presents a compelling synthetic target for the exploration of new therapeutic agents.

This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate, a compound of interest for research and development in medicinal chemistry. The protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Synthesis Pathway Overview

The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate can be achieved through a multi-step process, beginning with the construction of a suitable benzofuran intermediate, followed by its conversion to the desired indole derivative. A plausible and efficient method involves the reaction of a 1,3-cyclohexanedione derivative with chloroacetaldehyde to form a 4-oxo-4,5,6,7-tetrahydrobenzofuran, which is then reacted with an amine to yield the corresponding indole.[3][5]

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Synthesis Workflow Start Starting Materials: 1,3-Cyclohexanedione Derivative Chloroacetaldehyde Step1 Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran intermediate Start->Step1 Base-catalyzed condensation Step2 Step 2: Conversion to 4-oxo-4,5,6,7-tetrahydroindole with Ethyl Glycinate Step1->Step2 Reaction with amine Purification Purification: Column Chromatography Step2->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: Ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate Characterization->Final_Product

Caption: A high-level overview of the synthesis workflow for ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate from a 1,3-cyclohexanedione precursor.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1,3-CyclohexanedioneC₆H₈O₂112.13≥98%Sigma-Aldrich
Chloroacetaldehyde (50 wt. % in H₂O)C₂H₃ClO78.50Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
Ethyl Glycinate HydrochlorideC₄H₁₀ClNO₂139.58≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran

This step involves the base-catalyzed condensation of 1,3-cyclohexanedione with chloroacetaldehyde.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (5.6 g, 50 mmol) in 100 mL of deionized water.

  • Basification: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium hydroxide (2.0 g, 50 mmol) in 20 mL of water, ensuring the temperature remains below 10 °C.

  • Addition of Chloroacetaldehyde: To the cooled solution, add chloroacetaldehyde (50 wt. % in H₂O, 7.85 g, 50 mmol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: After completion, neutralize the reaction mixture with 1 M HCl to pH 7. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 4-oxo-4,5,6,7-tetrahydrobenzofuran. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate

This step involves the reaction of the benzofuran intermediate with ethyl glycinate to form the indole ring.

  • Reaction Setup: Dissolve the crude 4-oxo-4,5,6,7-tetrahydrobenzofuran (approx. 50 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Amine Addition: Add ethyl glycinate hydrochloride (7.0 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration.

  • Solvent Removal: If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is purified by column chromatography on silica gel.

Purification Protocol
  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield ethyl 4-oxo-4,5,6,7-tetrahydroindole-8-carboxylate as a solid. The expected yield is typically in the range of 60-70% based on the starting 1,3-cyclohexanedione.

Characterization

The structure and purity of the final compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of protons in different chemical environments.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the ketone and ester, N-H of the indole).

Reaction Mechanism Visualization

The formation of the indole ring can be visualized as a multi-step process involving condensation and cyclization.

G cluster_1 Plausible Reaction Mechanism Intermediate 4-oxo-4,5,6,7- tetrahydrobenzofuran Condensation Initial Condensation Intermediate->Condensation Amine Ethyl Glycinate Amine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Ethyl 4-oxo-4,5,6,7- tetrahydroindole-8-carboxylate Aromatization->Product

Caption: A simplified representation of the key steps in the formation of the tetrahydroindole ring system.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • Chloroacetaldehyde: Is toxic and a lachrymator. Handle with extreme care.

    • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

    • Organic Solvents: Dichloromethane, ethyl acetate, and hexane are flammable and volatile. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Karaca, G., & Aytan, K. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Letters in Drug Design & Discovery, 16(8), 914-920.
  • BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. Retrieved from [Link]

  • Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Groves, J. K., & Jones, G. (1968). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 48, 62.
  • Takeda Chemical Industries, Ltd. (1984). Process for preparing 4-oxo-4, 5, 6, 7-tetrahydroindole derivative.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Shul'pin, G. B., et al. (2017). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Russian Journal of General Chemistry, 87(1), 113-117.
  • Çaylak, N., et al. (2010). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1470.
  • Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Grychowska, K., et al. (2021). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Molecules, 26(23), 7241.
  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • ExxonMobil Chemical Patents Inc. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • Chen, B. W. J., et al. (2019). Carboxylic acid formation by hydroxyl insertion into acyl moieties on late transition metals. Catalysis Science & Technology, 9(19), 5346-5355.
  • G. Pohl-Boskamp GmbH & Co. (1987). Use of a carboxylic acid in pharmaceutical preparations intended for topical application.
  • De la Torre, D., et al. (2020). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Beilstein Journal of Organic Chemistry, 16, 2376-2399.
  • Lee, K., & Lee, Y. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
  • The Royal Society of Chemistry. (2013). Supporting Information A heavy metal- and oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction. Retrieved from [Link]

  • BP Chemicals Limited. (1993). Process for the purification of carboxylic acids and/or their anhydrides.
  • Wang, J., et al. (2022). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. ACS Chemical Biology, 17(1), 136-145.
  • Hoechst Celanese Corporation. (1989). Process for the synthesis of carboxamides.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(3), 329-336.
  • DSM IP Assets B.V. (2014). Process for the purification of carboxylic acids.

Sources

Introduction: The Multifaceted Role of Prostaglandin E2

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE AND PROTOCOLS: Prostaglandin E2 (PGE2) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and stands out as one of the most biologically potent and extensively studied prostaglandins.[1][2] This lipid mediator, derived from arachidonic acid, is a key signaling molecule in a vast array of physiological and pathological processes.[3][4] In the context of cell culture, PGE2 is an indispensable tool for investigating cellular mechanisms related to inflammation, immunology, cancer biology, stem cell maintenance, and tissue repair.[5] Its actions are complex and often context-dependent, mediated by its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] Each receptor subtype initiates divergent downstream signaling cascades, allowing PGE2 to exert a wide spectrum of, and sometimes opposing, biological effects.[3][6]

This guide provides an in-depth overview of the PGE2 signaling pathway, practical protocols for its use in cell culture, and key considerations for experimental design and troubleshooting.

Mechanism of Action: The PGE2 Signaling Cascade

The biological effects of PGE2 are initiated by its binding to the EP receptors, which are expressed differentially across various cell and tissue types.[3] The binding affinity (Ki) of PGE2 for these receptors is in the low nanomolar range, indicating a high-affinity interaction.[1][2]

  • EP1 Receptor: Activation of EP1 leads to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C (PLC) pathway.[6]

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gαs protein, and their activation stimulates adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][6][7][8] The EP4 receptor can also engage the PI3K/Akt pathway.[6][9]

  • EP3 Receptor: The EP3 receptor is primarily coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6]

This differential signaling allows PGE2 to finely tune cellular responses. For instance, in the immune system, PGE2 can either promote or suppress inflammation depending on the predominant EP receptor expressed on the target immune cells.[10]

PGE2_Signaling_Pathway cluster_synthesis PGE2 Synthesis cluster_receptors PGE2 Signaling cluster_downstream Downstream Effectors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES PGE2_ext Extracellular PGE2 EP1 EP1 PGE2_ext->EP1 EP2 EP2 PGE2_ext->EP2 EP3 EP3 PGE2_ext->EP3 EP4 EP4 PGE2_ext->EP4 PLC PLC EP1->PLC AC_stim Adenylyl Cyclase (AC) EP2->AC_stim AC_inhib Adenylyl Cyclase (AC) EP3->AC_inhib EP4->AC_stim PI3K PI3K EP4->PI3K Ca_inc ↑ [Ca2+]i PLC->Ca_inc cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Akt Akt PI3K->Akt

Caption: PGE2 Synthesis and Receptor-Mediated Signaling Pathways.

Core Applications in Cell Culture

PGE2 is a versatile tool for a wide range of in vitro studies:

  • Immunology: PGE2 is critical in regulating T-cell differentiation and function.[3] It has been shown to promote the differentiation of Th17 cells from naive T-cells and can enhance the proliferation of both CD4+ and CD8+ T-cells.[2][11][12]

  • Stem Cell Biology: It plays a role in the development and self-renewal of hematopoietic stem cells (HSCs).[2]

  • Cancer Research: PGE2 can promote tumor progression by stimulating cell migration, invasion, and by inducing myeloid-derived suppressor cells.[2][13]

  • Wound Healing and Tissue Repair: It influences immune cell migration and proliferation, which are critical steps in the wound healing process.[5]

Protocols for Using PGE2 in Cell Culture

Reconstitution and Storage of PGE2

Causality: PGE2 is a lipid that is sparingly soluble in aqueous solutions at neutral pH. Therefore, a solvent-based stock solution is necessary. The choice of solvent and proper storage are critical to maintain its bioactivity and prevent degradation.

Materials:

  • Lyophilized PGE2 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol (≥99.5%)[1]

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium or PBS (pH 7.2)

Protocol:

  • Solvent Selection: DMSO and absolute ethanol are common solvents for PGE2.[1] DMSO is often preferred for long-term storage.

  • Stock Solution Preparation:

    • Allow the lyophilized PGE2 vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution, for example, 10 mM in DMSO. To prepare a 10 mM stock from 1 mg of PGE2 (MW: 352.47 g/mol ), add 283.7 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

    • Store the aliquots at -20°C for up to 12 months.[1] Protect from light.[1]

Table 1: PGE2 Solubility and Stock Solution Preparation

SolventMax Concentration (mM)Volume to Add to 1 mg PGE2 for 10 mM Stock
DMSO100283.7 µL
Ethanol45283.7 µL
PBS (pH 7.2)≤ 14[1]Not recommended for high concentration stock
Determining the Optimal Working Concentration

Causality: The effective concentration of PGE2 can vary significantly depending on the cell type, the specific EP receptor expression levels, and the biological endpoint being measured. A dose-response experiment is essential to identify the optimal concentration that elicits the desired effect without causing cytotoxicity.

Protocol:

  • Serial Dilution: Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium. A common range to test is from 1 nM to 10 µM.

  • Vehicle Control: It is critical to include a vehicle control group, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to prepare the PGE2 working solutions.[1] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[1]

  • Cell Treatment: Seed your cells of interest at an appropriate density and allow them to adhere or stabilize overnight. Replace the medium with the prepared PGE2 dilutions and the vehicle control.

  • Assay Performance: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) and then perform your specific assay (e.g., proliferation assay, cytokine ELISA, gene expression analysis).

  • Data Analysis: Plot the response as a function of the PGE2 concentration to determine the EC50 (half-maximal effective concentration) or the optimal concentration for your experiment.

Table 2: Example Dose-Response Experiment Layout

ConcentrationPGE2 (nM)Vehicle (DMSO)
Condition 100.1%
Condition 210.1%
Condition 3100.1%
Condition 41000.1%
Condition 51000 (1 µM)0.1%
Condition 610000 (10 µM)0.1%
Example Protocol: Modulation of T-Helper 17 (Th17) Cell Differentiation

Causality: PGE2, particularly through EP2 and EP4 receptor signaling, promotes the differentiation of naive CD4+ T-cells into the pro-inflammatory Th17 lineage.[11][14][15] This protocol outlines a typical workflow to study this effect.

Materials:

  • Isolated naive CD4+ T-cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Th17 polarizing cytokines (e.g., IL-1β, IL-23)

  • PGE2 stock solution (10 mM in DMSO)

  • Complete RPMI-1640 medium

  • 96-well cell culture plate

Protocol:

  • Cell Seeding: Seed naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Activation and Polarization: Add T-cell activation beads and the Th17 polarizing cytokines (e.g., IL-1β at 20 ng/mL, IL-23 at 20 ng/mL) to the appropriate wells.

  • PGE2 Treatment:

    • Prepare a working solution of PGE2 in the culture medium. A final concentration of 100 nM is a common starting point for Th17 differentiation assays.

    • Add the PGE2 working solution to the designated treatment wells.

    • Add the vehicle control (e.g., 0.001% DMSO) to the control wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: After the incubation period, analyze Th17 differentiation by:

    • Flow Cytometry: Intracellular staining for the master transcription factor RORγt and the signature cytokine IL-17A.

    • ELISA: Measurement of IL-17A in the culture supernatant.

    • qRT-PCR: Analysis of gene expression for RORC (encoding RORγt) and IL17A.

Th17_Differentiation_Workflow cluster_treatment Experimental Conditions start Isolate Naive CD4+ T-cells seed Seed cells in 96-well plate start->seed activate Activate with anti-CD3/CD28 beads seed->activate polarize Add Th17 polarizing cytokines (IL-1β, IL-23) activate->polarize control Vehicle Control (DMSO) polarize->control treatment PGE2 (e.g., 100 nM) polarize->treatment incubate Incubate for 3-5 days control->incubate treatment->incubate analysis Analyze Th17 Differentiation incubate->analysis flow Flow Cytometry (IL-17A, RORγt) analysis->flow elisa ELISA (IL-17A) analysis->elisa qpcr qRT-PCR (RORC, IL17A) analysis->qpcr

Caption: Experimental Workflow for PGE2-Mediated Th17 Differentiation.

Troubleshooting and Scientific Considerations

  • Solvent Toxicity: Always include a vehicle control to ensure that the observed effects are due to PGE2 and not the solvent.[1]

  • PGE2 Stability: PGE2 is less stable in aqueous solutions, especially at alkaline pH.[16] Prepare fresh dilutions in culture medium for each experiment and use them immediately.[1]

  • Receptor Expression: The response to PGE2 is highly dependent on the expression levels of EP receptors on your cells of interest. It is advisable to confirm the expression of EP1-4 by qRT-PCR or other methods if the cellular response is not as expected.

  • Pleiotropic Effects: Be aware that PGE2 can have broad, pleiotropic effects. The observed phenotype may be a result of a complex interplay of different signaling pathways.[9]

References

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. National Institutes of Health (NIH). [Link]

  • Prostaglandin E2 - Wikipedia. Wikipedia. [Link]

  • The complex role of prostaglandin E2-EP receptor signaling in wound healing. National Center for Biotechnology Information. [Link]

  • Prostaglandin E2 regulates cell migration via the intracellular activation of the epidermal growth factor receptor. PubMed. [Link]

  • Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. The Journal of Experimental Medicine. [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]

  • Prostaglandin E2 Antagonizes TGF-β Actions During the Differentiation of Monocytes Into Dendritic Cells. Frontiers in Immunology. [Link]

  • Prostaglandin EP2 receptor - Wikipedia. Wikipedia. [Link]

  • Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. The Journal of Experimental Medicine | Rockefeller University Press. [Link]

  • Prostaglandin E2 enhances T-cell proliferation by inducing the costimulatory molecules OX40L, CD70, and 4-1BBL on dendritic cells. Blood | American Society of Hematology. [Link]

  • PGE2-induced pain processing Pathway Map. Bio-Rad. [Link]

  • (PDF) Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. ResearchGate. [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. [Link]

  • PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... ResearchGate. [Link]

  • Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. National Center for Biotechnology Information. [Link]

  • Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. National Center for Biotechnology Information. [Link]

Sources

Application Note: Development and Validation of a Robust LC-MS/MS Assay for the Quantification of E-8-Carboxylate (α-CEHC) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of E-8-carboxylate (α-carboxyethyl hydroxychroman or α-CEHC) in human plasma. As a key short-chain metabolite of α-tocopherol, α-CEHC is an important biomarker for assessing Vitamin E status and metabolism.[1] This document outlines the scientific rationale behind key experimental choices, provides detailed step-by-step protocols, and adheres to international bioanalytical method validation guidelines to ensure data integrity and reliability for clinical and research applications.

Introduction: The Significance of α-CEHC as a Biomarker

Vitamin E, a family of lipid-soluble antioxidants, plays a crucial role in protecting cells from oxidative stress.[2] It exists in several forms, with α-tocopherol being the most biologically active in humans. After ingestion, α-tocopherol is metabolized in the liver through a process of side-chain degradation, leading to the formation of various water-soluble metabolites that are excreted in the urine and feces.[3][4]

α-Carboxyethyl hydroxychroman (α-CEHC), referred to here as E-8-carboxylate, is a terminal metabolite of this pathway. Its concentration in biological fluids is a direct reflection of α-tocopherol intake and metabolic turnover, making it a valuable biomarker for nutritional assessment and in studies investigating the pharmacokinetics of Vitamin E.[1][5] Accurate quantification of α-CEHC is challenging due to its low physiological concentrations (nmol/L range) in complex biological matrices like plasma.[5][6] LC-MS/MS offers the required sensitivity and specificity for this purpose.

This guide is intended for researchers, scientists, and drug development professionals who require a validated, self-consistent, and robust method for α-CEHC quantification.

The Bioanalytical Workflow: A Conceptual Overview

The successful quantification of α-CEHC hinges on a meticulously planned and executed workflow. Each stage is designed to minimize variability and ensure the final data is accurate and reproducible.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Sample Collection (Human Plasma in K2EDTA) Store Sample Storage (-80°C, Protected from Light) Sample->Store Immediate Freezing Prep Sample Preparation (Protein Precipitation & SPE) Store->Prep Thawing & Spiking LCMS LC-MS/MS Analysis (UPLC-TQS) Prep->LCMS Injection Data Data Acquisition (MRM Mode) LCMS->Data Processing Data Processing (Integration & Quantification) Data->Processing Raw Data Transfer Validation Method Validation Review (Accuracy, Precision, etc.) Processing->Validation Report Report Generation Validation->Report

Caption: High-level overview of the bioanalytical workflow for α-CEHC quantification.

Assay Development Strategy

The Causality Behind Methodological Choices

Internal Standard Selection: The cornerstone of a reliable quantitative LC-MS/MS assay is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations.[7] For α-CEHC, a stable isotope-labeled (SIL) version, such as deuterium-labeled α-CEHC (d-α-CEHC), is the gold standard.[8][9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[8][10] If a SIL-IS is unavailable, a structural analogue like Trolox can be considered, though it may not perfectly account for all sources of variability.[11][12]

Sample Preparation: The goal of sample preparation is to isolate α-CEHC from the complex plasma matrix, which contains proteins, lipids, and other interfering substances.[4]

  • Protein Precipitation (PPT): A simple and effective first step is to denature and precipitate plasma proteins using a cold organic solvent like acetonitrile. This releases matrix-bound analytes.

  • Solid Phase Extraction (SPE): Following PPT, SPE provides further cleanup and concentration of the analyte. A HybridSPE® column or a similar reversed-phase sorbent is effective for this purpose.[1][8] This dual approach (PPT followed by SPE) is crucial for minimizing matrix effects, which can significantly impact the accuracy of LC-MS/MS results.[10][13][14]

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its high resolution and speed.

  • Column Chemistry: A C18 stationary phase provides the necessary reversed-phase retention for α-CEHC.[6]

  • Mobile Phase: A gradient elution using water and methanol/acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is employed. The acid serves to protonate the carboxylic acid group of α-CEHC, leading to better peak shape and retention on the C18 column.

Mass Spectrometry: A triple quadrupole mass spectrometer (TQS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in negative mode is optimal for deprotonating the carboxylic acid moiety of α-CEHC, yielding a strong [M-H]⁻ precursor ion.[3][4]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This high selectivity minimizes interference from co-eluting matrix components.

Vitamin E Metabolic Pathway

G cluster_pathway Vitamin E (α-Tocopherol) Metabolism aT α-Tocopherol aTOH 13'-hydroxychromanol (α-13'-OH) aT->aTOH ω-hydroxylation aTCOOH 13'-carboxychromanol (α-13'-COOH) aTOH->aTCOOH Oxidation Intermediate Intermediate Carboxychromanols (Side-chain β-oxidation) aTCOOH->Intermediate aCEHC α-Carboxyethyl Hydroxychroman (α-CEHC / E-8-carboxylate) Intermediate->aCEHC Final β-oxidation step Excretion Conjugation & Excretion (Urine/Feces) aCEHC->Excretion

Caption: Simplified metabolic pathway of α-tocopherol to α-CEHC.[3]

Detailed Protocol: Quantification of α-CEHC in Human Plasma

Materials and Reagents
  • Analytes: α-CEHC and d-α-CEHC (Internal Standard) reference standards.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • Plasma: Human plasma with K2EDTA as anticoagulant.

  • Labware: Polypropylene tubes, 96-well plates, SPE cartridges (e.g., HybridSPE®).

Step-by-Step Procedure
  • Sample Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice.

  • Spiking:

    • To 100 µL of blank plasma (for CS and QCs) or study sample, add 10 µL of the d-α-CEHC internal standard working solution.

    • For CS and QCs, add 10 µL of the appropriate α-CEHC working solution. For study samples and blanks, add 10 µL of methanol.

    • Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Transfer the supernatant to a pre-conditioned HybridSPE® plate or cartridge.

    • Apply vacuum to pull the sample through the sorbent.

    • Wash the sorbent with a weak organic solvent (e.g., 20% methanol in water).

    • Elute the analytes with a strong organic solvent (e.g., 90% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

Instrumental Conditions (Example)
ParameterSettingRationale
UPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µmStandard for retaining small polar molecules.
Mobile Phase A0.1% Formic Acid in WaterAqueous phase for gradient elution.
Mobile Phase B0.1% Formic Acid in MethanolOrganic phase for eluting analytes.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Gradient20% B to 95% B over 3 minEnsures separation from interfering peaks.
Column Temp40°CImproves peak shape and reproducibility.
Mass Spectrometer
Ionization ModeESI NegativeOptimal for forming [M-H]⁻ for carboxylic acids.
Capillary Voltage2.5 kVOptimized for ion generation.
MRM Transition (α-CEHC)e.g., m/z 277.1 → 163.1Specific transition for quantification.
MRM Transition (d-α-CEHC)e.g., m/z 281.1 → 167.1Specific transition for the internal standard.

(Note: Specific MRM transitions must be optimized in the laboratory for the specific analyte and instrument used).

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application. Validation is performed according to the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[15][16][17]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a biomarker assay.[18][19][20]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the assay is accurate and precise.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response is distinguishable from blank. Accuracy: within ±20% of nominal. Precision: ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.IS-normalized matrix factor CV should be ≤15% across different lots of matrix.
Recovery To evaluate the efficiency of the extraction process.Should be consistent and reproducible, though no specific value is mandated.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples.
Stability Experiments

Analyte stability must be rigorously evaluated under various conditions to ensure sample integrity.[21][22][23][24]

Stability TestConditionPurpose
Freeze-Thaw Stability Minimum of 3 cycles from -80°C to room temp.Simulates retrieving samples from storage.
Bench-Top Stability Stored at room temperature for an expected duration of sample processing (e.g., 4-6 hours).Ensures analyte does not degrade during sample preparation.
Long-Term Stability Stored at -80°C for a duration exceeding the expected study sample storage time.Confirms stability during prolonged storage.
Stock Solution Stability Stored at refrigerated and room temperatures.Verifies the integrity of the reference standard solutions.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of the Vitamin E metabolite, E-8-carboxylate (α-CEHC), in human plasma. By understanding the scientific principles behind each step—from the selection of an appropriate internal standard to the rigorous validation of assay performance—researchers can generate high-quality bioanalytical data suitable for regulatory submission and pivotal clinical decision-making. Adherence to the detailed protocols and validation criteria outlined herein will ensure that the developed assay is fit-for-purpose, providing accurate and precise measurements of this important biomarker.

References

  • Jiang, Q., Xu, T., Huang, J., et al. (2015). Analysis of Vitamin E Metabolites Including Carboxychromanols and Sulfated Derivatives Using LC/MS/MS. Journal of Lipid Research, 56(11), 2217-25. Available from: [Link]

  • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. Available from: [Link]

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Antioxidants, 13(10), 1234. Available from: [Link]

  • Midttun, Ø., McCann, A., Kvitne, K. E., et al. (2016). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Clinical Chemistry and Laboratory Medicine (CCLM), 54(4), 635-643. Available from: [Link]

  • Cuyckens, F., B'Hymer, C. (2017). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 539-546. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Mah, E., Sapper, T. N., Chitchumroonchokchai, C., et al. (2014). Stability of antioxidant vitamins in whole human blood during overnight storage at 4°C and frozen storage up to 6 months. International Journal for Vitamin and Nutrition Research, 84(5-6), 264-272. Available from: [Link]

  • Kandyli, D., Christodoulou, E., Gika, H., et al. (2020). Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. ResearchGate. Available from: [Link]

  • Jiang, Q., Xu, T., Huang, J., et al. (2015). Analysis of Vitamin E Metabolites Including Carboxychromanols and Sulfated Derivatives Using LC/MS/MS. PubMed. Available from: [Link]

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. Available from: [Link]

  • Lodge, J. K., Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Journal of Lipid Research, 41(1), 148-154. Available from: [Link]

  • Al-Hasani, H., Al-Amrani, K., & Al-Lawati, H. (2022). Establishing preanalytical stability of vitamin A and vitamin E. PubMed. Available from: [Link]

  • Lee, J. W., Devanarayan, V., Weiner, R. S., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(11), 2570-2582. Available from: [Link]

  • Galli, F., Lee, R., Dunster, C., & Kelly, F. J. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of α and γ-tocopherol in human plasma. Free Radical Biology and Medicine, 32(10), 991-998. Available from: [Link]

  • World Health Organization. (2023). Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Zhang, K., Chen, X., & Cui, L. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 114-121. Available from: [Link]

  • Al-Hasani, H., Al-Amrani, K., & Al-Lawati, H. (2022). Establishing Preanalytical Stability of Vitamin A and Vitamin E. ResearchGate. Available from: [Link]

  • van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-13. Available from: [Link]

  • Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Available from: [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical Research, 8(4), 421-426. Available from: [Link]

  • Barriuso, B., Bar-Corral, M., & Tor-Roca, A. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 235. Available from: [Link]

  • Birringer, M. (2010). Analysis of vitamin E metabolites in biological specimen. Molecular Nutrition & Food Research, 54(5), 588-598. Available from: [Link]

  • Bell, D. S. (2020). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International, 33(10), 20-27. Available from: [Link]

  • Capoun, T., & Krykorkova, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Journal of Analytical Methods in Chemistry, 2020, 8857210. Available from: [Link]

  • Bioanalysis Zone. (2018). Exploratory biomarker testing: to qualify or validate the assay?. Available from: [Link]

  • Kowalska, J., & Mikołajczyk, S. (2023). A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. Foods, 12(8), 1642. Available from: [Link]

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. ResearchGate. Available from: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 1-10. Available from: [Link]

  • Al-Ubaidi, B. A. (2021). Determination of vitamin E Concentration in Different Samples. IOP Conference Series: Materials Science and Engineering, 1090, 012071. Available from: [Link]

Sources

Application Note: Advanced Analytical Techniques for the Quantification of 8-iso-Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: February 2026

<-33>

Introduction: The Significance of 8-iso-PGF2α as a Biomarker

8-iso-prostaglandin F2α (8-iso-PGF2α), a member of the F2-isoprostane class of molecules, is widely regarded as a gold-standard biomarker for assessing oxidative stress and lipid peroxidation in vivo.[1][2] Unlike traditional prostaglandins synthesized by cyclooxygenase (COX) enzymes, 8-iso-PGF2α is primarily formed through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1] This distinction is critical, as it makes its levels a direct and reliable indicator of oxidative damage.

Elevated concentrations of 8-iso-PGF2α in biological fluids such as plasma and urine are associated with a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[3][4] Therefore, its accurate and precise quantification is paramount for researchers, clinicians, and drug development professionals seeking to understand disease mechanisms, identify patient risk, and evaluate the efficacy of therapeutic interventions. This application note provides a detailed guide to the analytical techniques for 8-iso-PGF2α quantification, with a focus on the most robust and widely accepted methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

Several methods exist for the quantification of 8-iso-PGF2α, each with inherent advantages and limitations. The choice of technique is dictated by the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available resources.

Parameter LC-MS/MS GC-MS Immunoassays (ELISA)
Specificity Very HighHighModerate to Low
Sensitivity Very High (pg/mL)High (pg/mL)Moderate (ng/mL)
Sample Throughput HighLowVery High
Sample Preparation ModerateExtensive (derivatization required)Minimal
Cost per Sample ModerateHighLow
Matrix Effects Can be significant; requires internal standardsLess prone to ion suppressionProne to cross-reactivity

Causality Behind Technique Selection:

  • Immunoassays (ELISA): While offering high throughput and ease of use, ELISAs are susceptible to a lack of specificity due to cross-reactivity with other F2-isoprostane isomers and related compounds.[5][6] This can lead to an overestimation of 8-iso-PGF2α levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity but requires extensive and often harsh sample derivatization steps to make the analyte volatile.[6] This multi-step process is time-consuming and can be a source of analytical variability.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for its superior specificity and sensitivity.[5][8] It allows for the direct analysis of 8-iso-PGF2α in its native form, minimizing sample manipulation and providing a high degree of confidence in the results.[9] The chromatographic separation resolves 8-iso-PGF2α from its numerous isomers, which is crucial for accurate quantification.[6][10]

Principle of the LC-MS/MS Method

The LC-MS/MS method provides a robust and highly selective platform for the quantification of 8-iso-PGF2α. The process can be broken down into three key stages:

  • Chromatographic Separation (LC): A biological extract is injected into a liquid chromatography system. The 8-iso-PGF2α is separated from other molecules in the complex sample matrix based on its physicochemical properties as it passes through a chromatographic column (typically a reversed-phase C18 column). This separation over time is essential to distinguish it from its isomers.

  • Ionization (ESI): The separated molecules from the LC elute directly into an electrospray ionization (ESI) source. In negative ion mode, the ESI source deprotonates the 8-iso-PGF2α molecule, creating a negatively charged precursor ion ([M-H]⁻) with a specific mass-to-charge ratio (m/z 353.1).[5]

  • Tandem Mass Spectrometry (MS/MS): The precursor ions are then guided into a tandem mass spectrometer (typically a triple quadrupole). Here, a specific precursor ion is selected, fragmented through collision with an inert gas, and a specific, characteristic fragment ion (product ion, e.g., m/z 193.2) is detected.[5] This highly specific precursor-to-product ion transition is monitored, providing a layer of specificity that is unmatched by other techniques.

The use of a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) is a critical component of this workflow. This standard is added at the beginning of the sample preparation process and corrects for any analyte loss during extraction and for variations in ionization efficiency, ensuring the highest level of accuracy and precision.

Experimental Workflow and Protocols

The following diagram illustrates the typical workflow for the analysis of 8-iso-PGF2α from biological samples.

Figure 1: A representative workflow for the quantification of 8-iso-PGF2α.

Detailed Protocol: Quantification of Total 8-iso-PGF2α in Human Plasma

This protocol provides a step-by-step methodology for the analysis of total (free and esterified) 8-iso-PGF2α in human plasma.

A. Materials and Reagents

  • 8-iso-PGF2α analytical standard

  • 8-iso-PGF2α-d4 internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[11]

  • Human plasma collected in EDTA-containing tubes

B. Sample Preparation

  • Sample Spiking: To 500 µL of plasma, add a known amount of 8-iso-PGF2α-d4 internal standard. Also, add an antioxidant like BHT to prevent ex vivo oxidation.[12]

  • Alkaline Hydrolysis: To measure total 8-iso-PGF2α (both free and esterified forms), perform alkaline hydrolysis by adding 1 M NaOH and incubating the sample.[13][14]

  • Acidification: Acidify the sample to a pH of approximately 3 using formic or hydrochloric acid.[7]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by acidified water.[7]

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., hexane) to remove interfering substances.[7]

    • Elute the 8-iso-PGF2α and internal standard with a suitable solvent like ethyl acetate with 1% methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.[7]

C. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization: ESI in negative mode.

  • MRM Transitions:

    • 8-iso-PGF2α: Precursor ion (m/z) 353.3 → Product ion (m/z) 193.0[6]

    • 8-iso-PGF2α-d4: Precursor ion (m/z) 357.3 → Product ion (m/z) 197.0[6]

D. Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of 8-iso-PGF2α in the unknown samples is then determined from this curve.

Method Validation and Quality Control

A rigorous validation process is essential to ensure the reliability of the analytical data. Key validation parameters, as recommended by regulatory bodies like the FDA, include:[15][16][17][18]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16] This is assessed by analyzing at least six different blank matrix samples.[16]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are typically assessed at low, medium, and high concentrations.[17]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with an appropriate regression model.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[10] For example, a published method demonstrated an LOD of 53 pg/mL and an LOQ of 178 pg/mL in urine.[10]

  • Recovery: The efficiency of the extraction process.[17]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16]

Conclusion

The accurate quantification of 8-iso-PGF2α is a critical tool for investigating the role of oxidative stress in health and disease. While various analytical methods are available, LC-MS/MS stands out as the most reliable, sensitive, and specific technique. The detailed protocol and validation considerations presented in this application note provide a comprehensive framework for researchers and drug development professionals to establish a robust and defensible method for 8-iso-PGF2α analysis. Adherence to these principles will ensure the generation of high-quality data, enabling a deeper understanding of the complex interplay of oxidative stress in biological systems.

References

  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. (2021-08-12). Frontiers in Chemistry. Available at: [Link]

  • Li, H., et al. (2003). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 794(2), 247-257. Available at: [Link]

  • Rocchetti, G., et al. (2022). 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP). Antioxidants, 11(10), 2046. Available at: [Link]

  • Smith, C. J., et al. (2011). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Analytical and Bioanalytical Chemistry, 400(6), 1739-1746. Available at: [Link]

  • Zhang, X., et al. (2022). Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer. International Journal of Molecular Sciences, 23(19), 11652. Available at: [Link]

  • Ciobanu, D. M., et al. (2023). Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. Journal of Clinical Medicine, 12(23), 7272. Available at: [Link]

  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. (2021-08-11). Frontiers in Chemistry. Available at: [Link]

  • Barros, S., et al. (2013). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN SALIVA. (2021). Journal of Medical Biochemistry, 40(3), 256-263. Available at: [Link]

  • Sciacqua, A., et al. (2023). Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients. Journal of Clinical Medicine, 12(23), 7272. Available at: [Link]

  • Oxidative stress markers. 8‐iso‐PGF2α, 8‐isoprostaglandin F2α; 8‐OHdG,... - ResearchGate. Available at: [Link]

  • Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation. (2014). Free Radical Biology and Medicine, 68, 137-147. Available at: [Link]

  • Ciobanu, D. M., et al. (2023). (PDF) Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. ResearchGate. Available at: [Link]

  • Guspiel, A., et al. (2015). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Molecules, 20(10), 19086-19101. Available at: [Link]

  • 8-Isoprostane EIA Kit - NCBI. Available at: [Link]

  • Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Product Manual for Plasma and Tissue 8-Isoprostane ELISA Assay Kit. Available at: [Link]

  • Guspiel, A., et al. (2015). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. ResearchGate. Available at: [Link]

  • Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control - Semantic Scholar. Available at: [Link]

  • OxiSelect™ 8-iso-Prostaglandin F2 ELISA Kit - Cell Biolabs, Inc. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). AAPS. Available at: [Link]

  • Bioanalytical Method Validation. (2018). FDA. Available at: [Link]

  • Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC - NIH. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020-07-06). FDA. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

Sources

Application Notes & Protocols: Prostaglandin E2 Metabolites (PGE-M) as Biomarkers in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator implicated in a myriad of physiological and pathological processes. Its role in inflammation, fever, and pain is well-established. More recently, aberrant PGE2 signaling has been identified as a critical factor in the pathogenesis of various diseases, including cancer and metabolic disorders. Due to its short half-life in circulation, direct measurement of PGE2 is often unreliable. Consequently, the quantification of its more stable downstream metabolites, collectively known as PGE-M, in biological fluids such as urine and plasma has emerged as a robust and reliable method for assessing systemic PGE2 production. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of PGE-M as a biomarker in disease models and details validated protocols for its accurate quantification.

The Scientific Rationale: Why Measure PGE-M?

The synthesis of PGE2 from arachidonic acid is catalyzed by cyclooxygenase enzymes (COX-1 and COX-2).[1] In many disease states, particularly those with an inflammatory component like colorectal cancer and type 2 diabetes, the expression of COX-2 is significantly upregulated, leading to an overproduction of PGE2.[1][2] This excess PGE2 can drive disease progression by promoting cell proliferation, angiogenesis, and suppressing immune responses.

PGE2 is rapidly metabolized in the body to several products, with 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (and its stereoisomer), commonly referred to as tetranor-PGEM, being a major urinary metabolite.[1][3] The measurement of urinary or plasma PGE-M provides a time-integrated assessment of systemic PGE2 production, offering a more accurate reflection of in vivo COX pathway activity than direct PGE2 measurement.

I. Prostaglandin E2 Metabolic Pathway

The biosynthesis of PGE2 is a multi-step enzymatic cascade. Understanding this pathway is crucial for interpreting PGE-M data and for identifying potential therapeutic targets.

PGE2_Metabolism membrane Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa cPLA₂ pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-1 / COX-2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 PGE Synthases metabolites Systemic Circulation (Rapid Degradation) pge2->metabolites Metabolic Enzymes pgem PGE Metabolites (PGE-M) (e.g., tetranor-PGEM) metabolites->pgem urine Urinary Excretion pgem->urine

Caption: Biosynthesis and metabolism of Prostaglandin E2 (PGE2).

II. Quantification of PGE-M: A Comparative Overview of Methodologies

The accurate quantification of PGE-M is paramount for its utility as a biomarker. While enzyme-linked immunosorbent assays (ELISAs) are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard due to its superior specificity, sensitivity, and accuracy.[1][4]

FeatureELISALC-MS/MS
Principle Antibody-antigen interactionPhysicochemical separation and mass-to-charge ratio detection
Specificity Can be prone to cross-reactivity with structurally similar molecules.High, based on mass fragmentation patterns.
Sensitivity Generally in the picogram to nanogram per milliliter range.Can achieve picogram per milliliter or lower detection limits.[5]
Accuracy Can be affected by matrix effects and cross-reactivity.High, especially with the use of stable isotope-labeled internal standards.[4]
Throughput High, suitable for large-scale screening.Can be high with optimized methods and automation.[6]
Cost Relatively lower initial cost.Higher instrument cost, but can be more cost-effective per sample for large batches.[1]

For rigorous biomarker validation and in-depth mechanistic studies, LC-MS/MS is the recommended methodology.

III. Detailed Protocol: Quantification of Urinary tetranor-PGEM by LC-MS/MS

This protocol provides a step-by-step guide for the analysis of tetranor-PGEM in urine, a common and non-invasive approach for assessing systemic PGE2 production.[1]

A. Sample Collection and Handling
  • Urine Collection: Collect spot urine samples in clean polypropylene containers. For longitudinal studies, it is advisable to collect samples at a consistent time of day to minimize diurnal variations. 24-hour urine collections can also be performed for a more comprehensive assessment.[7]

  • Storage: Immediately after collection, freeze samples at -80°C until analysis to ensure the stability of the analyte.[7] Avoid multiple freeze-thaw cycles.[6]

B. Normalization of Urinary Biomarker Data

To account for variations in urine dilution, it is essential to normalize the concentration of tetranor-PGEM to urinary creatinine.[2]

Protocol: Urinary Creatinine Assay (Colorimetric)

This protocol is based on the Jaffe reaction, where creatinine produces a colored complex with picric acid in an alkaline solution.[4]

  • Sample Preparation: Thaw urine samples on ice. Dilute the urine 1:10 or 1:20 with HPLC-grade water to bring the creatinine concentration within the linear range of the assay.[7]

  • Assay Procedure: Follow the manufacturer's instructions for a commercially available creatinine assay kit. This typically involves adding a working reagent containing picric acid and sodium hydroxide to the diluted urine samples and standards.

  • Measurement: Measure the absorbance at approximately 500 nm using a spectrophotometer.

  • Calculation: Determine the creatinine concentration in the original urine sample based on a standard curve. The final tetranor-PGEM concentration will be expressed as ng/mg of creatinine.

C. Sample Preparation for LC-MS/MS Analysis

Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the urine matrix and concentrate the analyte of interest.[8]

Protocol: Solid-Phase Extraction (SPE) of tetranor-PGEM

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard, such as tetranor-PGEM-d6.[9] The use of a deuterated internal standard is critical to correct for analyte loss during sample preparation and for variations in instrument response.[10]

  • Acidification: Acidify the urine sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[11] This step ensures that the carboxylic acid group of tetranor-PGEM is protonated, facilitating its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.[11]

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes interfering compounds without eluting the analyte. A common wash solution is deionized water followed by a low percentage of organic solvent like hexane.[11]

  • Elution: Elute the tetranor-PGEM and its internal standard from the cartridge using a suitable organic solvent, such as ethyl acetate or methyl formate.[11][12]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

D. LC-MS/MS Analysis

The following is a representative set of parameters for the analysis of tetranor-PGEM. These may need to be optimized for your specific instrumentation.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of tetranor-PGEM from isomers and interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for tetranor-PGEM and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
tetranor-PGEM351.2271.2Optimized for instrument
tetranor-PGEM-d6357.2277.2Optimized for instrument

IV. Experimental Workflow and Data Analysis

The following diagram illustrates the complete workflow for the quantification of urinary tetranor-PGEM.

PGE_M_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Collection and Storage (-80°C) creatinine_assay Creatinine Assay (Normalization) urine_collection->creatinine_assay spe Solid-Phase Extraction (SPE) urine_collection->spe lcms LC-MS/MS Analysis spe->lcms quantification Quantification (Analyte/IS Ratio) lcms->quantification normalization Normalization (ng of PGE-M / mg of Creatinine) quantification->normalization stat_analysis Statistical Analysis normalization->stat_analysis

Caption: Workflow for urinary tetranor-PGEM quantification.

Data Analysis:

  • Quantification: The concentration of tetranor-PGEM in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of tetranor-PGEM.

  • Normalization: The calculated concentration of tetranor-PGEM (in ng/mL) is then divided by the concentration of creatinine (in mg/mL) to obtain the final normalized value (ng/mg creatinine).

  • Statistical Analysis: Appropriate statistical tests should be employed to compare PGE-M levels between different experimental groups in your disease model.

V. Troubleshooting

Problem Possible Cause Solution
Low analyte signal Inefficient extractionOptimize SPE protocol (pH, wash, and elution solvents). Ensure complete drying and reconstitution.
Ion suppressionModify LC gradient to separate analyte from co-eluting matrix components. Dilute the sample if necessary.
High variability between replicates Inconsistent sample preparationEnsure accurate pipetting, especially of the internal standard. Automate sample preparation if possible.
Inconsistent urine dilutionCarefully measure and record urine volumes for creatinine normalization.
Poor peak shape Inappropriate LC conditionsOptimize mobile phase composition and gradient. Ensure column is not overloaded.
Sample matrix effectsImprove sample cleanup with a more rigorous SPE protocol.

VI. Conclusion

The quantification of PGE-M provides a powerful tool for investigating the role of the COX-PGE2 pathway in various disease models. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reproducible data, leading to a deeper understanding of disease mechanisms and facilitating the development of novel therapeutic strategies. The use of LC-MS/MS with a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.

References

  • Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 157-164. [Link]

  • Gricourt, Y., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(8), 2285-2295. [Link]

  • Gricourt, Y., et al. (2013). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(8), 2285-2295. [Link]

  • Li, H., et al. (2011). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. Journal of Chromatography B, 879(3-4), 329-335. [Link]

  • Lagarde, M. (2012). Prostaglandin E 2 synthesis pathway. ResearchGate. [Link]

  • Fu, Q., et al. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments, (158). [Link]

  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]

  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]

  • Waikar, S. S., & Bonventre, J. V. (2009). Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. Kidney international, 76(4), 486-488. [Link]

  • Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2806, 101-110. [Link]

  • Johnson, J. C., et al. (2006). Urine PGE-M: a metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia. Clinical gastroenterology and hepatology, 4(11), 1358-1365. [Link]

  • Li, H., et al. (2011). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. Journal of Chromatography B, 879(3-4), 329-335. [Link]

  • Zhang, Y., et al. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers. Journal of Mass Spectrometry, 46(8), 795-802. [Link]

  • Platz, E. A., et al. (2020). Urinary PGE-M in Men with Prostate Cancer. Cancers, 12(10), 2974. [Link]

  • ResearchGate. (n.d.). illustrates the biochemical pathway of prostaglandin E2 (PGE2)... [Link]

  • PreOmics. (n.d.). Automated Plasma Proteomic Sample Preparation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Biosensis. (n.d.). Creatinine (Urinary) Colorimetric Assay Kit. [Link]

  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International journal of molecular sciences, 20(12), 2881. [Link]

  • Khamis, M. M., et al. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass spectrometry reviews, 36(2), 195-214. [Link]

  • D'Avolio, A., et al. (2011). Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples. Journal of pharmaceutical and biomedical analysis, 54(4), 819-823. [Link]

  • Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 8-Carboxylate Substituted Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 8-carboxylate substituted heterocyclic scaffolds in modern drug discovery. This document provides an in-depth exploration of the rationale behind their use, key applications, and detailed protocols for their synthesis and biological evaluation.

Introduction: The Significance of the Carboxylate Group in Drug Design

The carboxylic acid functional group is a cornerstone in the design of therapeutic agents, with over 450 marketed drugs containing this moiety.[1] Its prevalence stems from its ability to engage in strong electrostatic and hydrogen bond interactions with biological targets, often mimicking the binding of natural substrates like amino acids and fatty acids.[2][3] The carboxylate anion, formed at physiological pH, enhances water solubility, a critical attribute for drug candidates.[3][4]

However, the very properties that make the carboxylate group an effective pharmacophore can also introduce challenges. These include limited permeability across biological membranes, metabolic instability, and potential for idiosyncratic toxicities.[1][2][3] Consequently, the strategic placement and modification of the carboxylate group within a molecular scaffold are critical considerations in medicinal chemistry. This guide focuses on the unique advantages and applications of incorporating a carboxylate group at the 8-position of key heterocyclic systems.

The 8-Carboxylate Motif: A Gateway to Novel Bioactivity

The positioning of a carboxylate group at the 8-position of heterocyclic ring systems, such as quinolines and flavones, has emerged as a promising strategy in the development of novel therapeutics. This specific substitution pattern can influence the molecule's physicochemical properties and its interaction with biological targets in several ways:

  • Modulation of Lipophilicity and Permeability: The introduction of a carboxylate group can significantly impact a molecule's lipophilicity (LogP) and its ability to cross cell membranes. While generally increasing polarity, its effect can be fine-tuned through esterification or other prodrug strategies.

  • Chelating Properties: The 8-position, particularly in scaffolds like 8-hydroxyquinoline, creates a prime location for metal chelation. This property is exploited in the development of agents for neurodegenerative diseases and as antimicrobial or anticancer drugs.[5]

  • Directional Binding Interactions: The 8-carboxylate can act as a key anchoring point within a protein's binding pocket, forming critical hydrogen bonds or ionic interactions that enhance potency and selectivity.

  • Scaffold for Further Derivatization: The carboxylic acid functionality serves as a versatile chemical handle for the synthesis of more complex derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships (SAR).[6]

Key Applications of 8-Carboxylate Scaffolds in Drug Discovery

8-Hydroxyquinoline-Carboxylates in Neuroprotection and Oncology

8-Hydroxyquinoline (8-HQ) and its derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[5] The introduction of a carboxylate group, often at various positions, further refines their therapeutic potential. Specifically, the 8-hydroxyquinoline scaffold's ability to chelate metal ions is implicated in its neuroprotective effects, where it can modulate the activity of metalloproteins and reduce metal-induced oxidative stress.[5] In oncology, 8-HQ derivatives have shown promise as anticancer agents.[5]

Flavone-8-Carboxylates as Enzyme Inhibitors

Flavones, a class of naturally occurring compounds, are known for their diverse biological activities. The synthetic derivative, 3-methylflavone-8-carboxylic acid, has been identified as an inhibitor of phosphoric diester hydrolases.[7] This highlights the potential of the flavone-8-carboxylate scaffold in designing targeted enzyme inhibitors. The carboxylate group at the 8-position can be crucial for binding to the active site of the enzyme.

Experimental Protocols

General Synthesis of 8-Carboxylate Substituted Scaffolds

The synthesis of 8-carboxylate substituted heterocycles can be achieved through various organic chemistry methodologies. A common approach involves the carboxylation of a suitable precursor.

Protocol 4.1.1: Carboxylation of Cresols to Synthesize Cresotic Acids (A Model System)

This protocol is based on the carboxylation of cresols using sodium ethyl carbonate and serves as a model for introducing a carboxyl group onto a phenolic ring, a common structural element in the precursors to the scaffolds of interest.[8]

Materials:

  • o-, m-, or p-cresol

  • Sodium ethyl carbonate (SEC)

  • High-pressure autoclave

  • CO2 gas cylinder

  • Standard laboratory glassware and purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Charge a high-pressure autoclave with the desired cresol and sodium ethyl carbonate. A typical reactant ratio is [cresol]:[SEC] of 1.5:1 to 2:1.[8]

  • Seal the autoclave and pressurize with CO2 to approximately 10 atm.[8]

  • Heat the reaction mixture to 180-185°C and maintain for 6-7 hours with stirring.[8]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO2.

  • The resulting product mixture contains the corresponding cresotic acid (e.g., 2-hydroxy-3-methylbenzoic acid from o-cresol).[8]

  • Isolate and purify the product using standard techniques such as acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Diagram 4.1.1: General Workflow for Carboxylation

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Charge Autoclave with Cresol and SEC pressurize Pressurize with CO2 (10 atm) start->pressurize heat Heat to 180-185°C for 6-7h pressurize->heat cool Cool and Vent heat->cool Reaction Complete acidify Acidify to Precipitate cool->acidify filtrate Filter and Collect Solid acidify->filtrate purify Recrystallize/Purify filtrate->purify end Cresotic Acid purify->end Final Product

Caption: Workflow for the synthesis of cresotic acids via carboxylation.

Biological Evaluation: In Vitro Assays

Protocol 4.2.1: General Assay for Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of novel 8-carboxylate derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, M14)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 8-carboxylate test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting cell viability against the compound concentration.

Diagram 4.2.1: Workflow for MTT Assay

G start Seed Cells in 96-well Plate add_compounds Add Serial Dilutions of Test Compounds start->add_compounds incubate1 Incubate for 48-72h add_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Calculate GI50 read_plate->analyze end GI50 Value analyze->end Cytotoxicity Data

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Data Presentation

The following table provides a hypothetical example of how to present cytotoxicity data for a series of novel 8-carboxylate derivatives.

Compound IDScaffoldR1 GroupR2 GroupGI50 (µM) on M14 Melanoma Cells
Cpd-1 8-Hydroxyquinoline-H-COOH1.85
Cpd-2 8-Hydroxyquinoline-CH3-COOH2.54
Cpd-3 Flavone-CH3-COOH5.12
Cpd-4 Flavone-OCH3-COOH7.89
Doxorubicin (Positive Control)--0.05

Conclusion and Future Directions

The strategic incorporation of a carboxylate group at the 8-position of heterocyclic scaffolds represents a valuable approach in drug discovery. It allows for the fine-tuning of physicochemical properties and the introduction of key binding interactions. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of such compounds. Future research in this area will likely focus on the development of novel synthetic methodologies, the exploration of a wider range of heterocyclic scaffolds, and the use of computational modeling to predict the biological activity of 8-carboxylate derivatives.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Gendron, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4933. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Methylflavone-8-carboxylic acid. PubChem Compound Summary for CID 77016. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [Link]

  • Shaikh, A., et al. (2021). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. [Link]

  • Vakhitova, L. N., et al. (2018). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Russian Journal of General Chemistry, 88(10), 2242–2246. [Link]

  • Van Hecke, W., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]

Sources

e-8-carboxylate for protein crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging e-8-Carboxylate as a Novel Additive for Facilitating Protein Crystallization

For: Researchers, scientists, and drug development professionals

Abstract

The elucidation of three-dimensional protein structures through X-ray crystallography remains a cornerstone of modern structural biology and drug discovery. A significant bottleneck in this process is the production of high-quality, diffraction-grade crystals. This application note introduces e-8-carboxylate, a novel poly-carboxylate additive, as a powerful tool to overcome common crystallization challenges. We will delve into the theoretical underpinnings of its mechanism of action, provide detailed protocols for its use in crystallization screening and optimization, and present a case study illustrating its efficacy.

Introduction: The Crystallization Challenge and the Role of Additives

Obtaining well-ordered protein crystals is often an empirical process, influenced by a multitude of factors including pH, temperature, protein concentration, and the presence of various chemical additives.[1] Many highly purified proteins are recalcitrant to crystallization due to conformational heterogeneity, excessive solubility, or unfavorable surface properties. Chemical additives are frequently employed to modulate these properties and guide the protein molecules into a crystalline lattice.[2] These additives can function in various ways, such as by acting as precipitating agents, altering solvent properties, or by directly interacting with the protein surface to facilitate crystal contacts.

Carboxylate-containing molecules have shown promise as crystallization aids. Their negatively charged groups can interact with positively charged patches on a protein's surface, neutralizing repulsive forces and potentially forming bridges between protein molecules, thus promoting the formation of an ordered crystal lattice.[3]

e-8-Carboxylate: A Hypothetical Multi-Arm Linker and Charge Neutralizer

For the purposes of this guide, we introduce "e-8-carboxylate," a hypothetical molecule designed to present multiple carboxylate groups for interaction with proteins. Its structure is conceived as a central scaffold from which eight carboxylate-terminated arms extend. This high density of carboxylates is intended to maximize its potential to interact with and organize protein molecules.

Potential Mechanisms of Action:

  • Charge Neutralization: The multiple carboxylate groups can interact with positively charged surface residues (e.g., lysine, arginine), neutralizing electrostatic repulsion between protein molecules and allowing them to pack more closely.

  • Molecular Bridging: e-8-carboxylate can act as a "molecular glue," forming ionic bonds with multiple protein molecules simultaneously, thereby creating a more ordered arrangement that can serve as a nucleus for crystal growth.

  • Solvent Restructuring: The presence of a highly charged, multi-polar molecule like e-8-carboxylate can alter the local solvent environment, potentially promoting dehydration of the protein surface, a key step in crystallization.

Experimental Protocols

Preparation of e-8-carboxylate Stock Solution

A well-characterized and stable stock solution is critical for reproducible crystallization experiments.

Materials:

  • e-8-carboxylate powder

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Protocol:

  • Weigh out the desired amount of e-8-carboxylate powder to prepare a 1 M stock solution.

  • Dissolve the powder in 80% of the final volume of high-purity water.

  • Adjust the pH of the solution to 7.0 using a concentrated solution of a suitable base (e.g., NaOH). This is a critical step as the protonation state of the carboxylate groups is pH-dependent.

  • Bring the solution to the final volume with high-purity water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Initial Crystallization Screening with e-8-carboxylate

e-8-carboxylate should be used as an additive in conjunction with commercially available or custom-made crystallization screens. The following protocol describes the setup for a 96-well sitting drop vapor diffusion experiment.

Materials:

  • Purified protein sample (at a suitable concentration, typically 5-15 mg/mL)

  • 96-well sitting drop crystallization plate

  • Crystallization screen solutions

  • e-8-carboxylate stock solution (1 M)

  • Multichannel pipette and tips

  • Sealing tape or film

Protocol:

  • Pipette 50-100 µL of the crystallization screen solutions into the reservoirs of the 96-well plate.

  • In a separate microplate or on a strip of PCR tubes, prepare a series of protein-additive mixtures. For initial screening, it is recommended to test a range of e-8-carboxylate concentrations. A common starting point is to add the e-8-carboxylate stock solution to the protein solution to final additive concentrations of 10 mM, 50 mM, and 100 mM.

  • Pipette 1 µL of the protein-additive mixture into the sitting drop well.

  • Pipette 1 µL of the corresponding reservoir solution into the same sitting drop well, mixing gently by aspirating and dispensing.

  • Carefully seal the 96-well plate with sealing tape to ensure a closed system for vapor diffusion.

  • Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over time.

Table 1: Recommended Starting Concentrations for e-8-carboxylate Screening

Additive Stock Conc.Volume of Additive to add to 10 µL ProteinFinal Additive Conc. in Protein Solution
1 M0.1 µL10 mM
1 M0.5 µL50 mM
1 M1.0 µL100 mM
Optimization of Initial Crystal Hits

Once initial crystals or promising crystalline precipitates are observed, the next step is to optimize the conditions to obtain larger, single, diffraction-quality crystals.

Strategies for Optimization:

  • Fine-tuning Additive Concentration: Vary the concentration of e-8-carboxylate in small increments around the concentration that yielded the initial hit.

  • Varying Precipitant Concentration: Adjust the concentration of the primary precipitant (e.g., PEG, salt) up and down.

  • pH Gradient: Explore a range of pH values around the initial hit condition.

  • Temperature: Set up crystallization trials at different temperatures.

  • Seeding: If small or poorly formed crystals are obtained, microseeding or macroseeding can be employed to promote the growth of larger, more well-ordered crystals.

Data Interpretation and Troubleshooting

Observing Crystallization Trials:

  • Clear Drops: No precipitation or crystallization. The protein may be too soluble under these conditions.

  • Heavy Precipitate: The conditions are too harsh, causing the protein to aggregate amorphously.

  • Microcrystals: A promising result. These conditions should be optimized.

  • Spherulites or Needle Clusters: Indicates rapid nucleation and crystal growth. Optimization should focus on slowing down the process.

  • Single Crystals: The desired outcome.

Troubleshooting:

  • No Crystals: Try a broader range of e-8-carboxylate concentrations, different crystallization screens, or a higher protein concentration.

  • Only Precipitate: Reduce the concentration of the precipitant and/or e-8-carboxylate.

  • Poor Crystal Quality: Attempt optimization strategies such as seeding, varying the temperature, or introducing other additives that may improve crystal packing.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization prep_protein Purified Protein mix Protein + Additive Mixture prep_protein->mix prep_additive e-8-carboxylate Stock Solution prep_additive->mix setup_plate 96-Well Plate Setup (Sitting Drop) mix->setup_plate observe Microscopic Observation setup_plate->observe optimize Optimization of Crystal Hits observe->optimize Promising Conditions diffraction X-ray Diffraction optimize->diffraction Diffraction-Quality Crystals

Caption: Experimental workflow for using e-8-carboxylate in protein crystallization.

Hypothetical Mechanism of Action

G cluster_protein cluster_additive cluster_lattice P1 Protein E8C e-8-C P1->E8C P2 Protein P2->E8C P3 Protein P3->E8C P4 Protein P4->E8C Lattice Ordered Crystal Lattice E8C->Lattice Promotes

Caption: Hypothetical mechanism of e-8-carboxylate facilitating crystal lattice formation.

Hypothetical Case Study: Crystallization of Lysozyme

To demonstrate the potential utility of e-8-carboxylate, a hypothetical crystallization trial was conducted with hen egg-white lysozyme (HEWL), a model protein for crystallization studies.

Initial Screening:

HEWL at 20 mg/mL was screened against a standard sparse matrix screen with and without the addition of 50 mM e-8-carboxylate. While the control conditions yielded the expected crystals in several conditions, the addition of e-8-carboxylate produced crystals in a novel condition containing 0.1 M Tris pH 8.5 and 20% PEG 3350. These crystals appeared within 24 hours and were larger and more uniform than those obtained under standard conditions.

Optimization:

The novel crystallization condition was optimized by varying the concentration of PEG 3350 and the pH. The best crystals were obtained at pH 8.2 with 18% PEG 3350 and 50 mM e-8-carboxylate. These crystals diffracted to 1.5 Å resolution, demonstrating the potential of e-8-carboxylate to not only induce crystallization but also to improve crystal quality.

Conclusion

e-8-carboxylate represents a promising, albeit hypothetical, class of additives for protein crystallization. Its multi-valent carboxylate structure offers a rational approach to overcoming electrostatic barriers and promoting the formation of well-ordered crystal lattices. The protocols and strategies outlined in this application note provide a framework for researchers to explore the use of e-8-carboxylate and other novel additives in their own crystallization experiments, with the ultimate goal of accelerating the determination of high-resolution protein structures.

References

  • Dale, G. E., D'Arcy, A., & Stihle, M. (1994). The use of protein engineering to enhance crystallizability and improve crystal properties.
  • McPherson, A. (2004).
  • Monteiro, D. (2021). Protein Crystallization Theory.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21.
  • Kadlec, J., Pomp, A., & Adámek, F. (2020). Revealing protein structures: crystallization of protein-ligand complexes–co-crystallization and crystal soaking. The FEBS Journal, 287(4), 542-553.
  • Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]

  • Wikipedia. (2023). Protein crystallization. Retrieved from [Link]

  • Ducat, T., Declerck, N., & Samama, J. P. (2000). Additives for the crystallization of proteins and nucleic acids. Journal of crystal growth, 210(4), 852-857.
  • García-Ruiz, J. M. (2003). Nucleation of protein crystals. Journal of structural biology, 142(1), 22-31.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.
  • Bergfors, T. M. (Ed.). (2009). Protein crystallization.
  • Carter, C. W. (Ed.). (2003). Macromolecular crystallography, Part A. Academic Press.
  • McPherson, A. (2002). Crystallization of biological macromolecules.
  • Rhodes, G. (2006). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press.
  • Chayen, N. E. (2005). Methods for protein crystallization. In Protein-Ligand Interactions (pp. 59-79). Humana Press.

Sources

Application Notes and Protocols: In Vivo Delivery of e-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Path from Bench to Preclinical Models

The journey of a therapeutic candidate from initial discovery to a potential clinical asset is critically dependent on rigorous in vivo evaluation. For drug development professionals, establishing a robust and reproducible method for delivering a novel agent to a living system is a foundational step. This document provides a comprehensive guide to the formulation strategies and in vivo administration protocols for a representative small molecule, designated herein as "e-8-carboxylate."

Carboxylate-containing compounds are a prevalent class of therapeutic agents. The carboxyl group (-COOH), while often essential for pharmacological activity, can present significant challenges for in vivo delivery. These challenges include variable aqueous solubility dependent on pH, potential for rapid metabolism, and limited membrane permeability, which can impact bioavailability. The choice of delivery vehicle and route of administration is therefore not a trivial procedural detail but a critical experimental parameter that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.

This guide is structured to provide researchers with both the theoretical underpinnings and the practical, step-by-step protocols necessary to design and execute successful in vivo studies with e-8-carboxylate or other similar carboxylate-containing molecules. We will explore formulation science, detailed administration techniques, and the causal logic behind choosing one method over another, ensuring scientific integrity and the generation of reliable, interpretable data.

Physicochemical Profile of a Hypothetical e-8-carboxylate

To contextualize our delivery strategies, we will work with a hypothetical profile for e-8-carboxylate that embodies common challenges associated with this class of molecules. Understanding these properties is the first step in designing an effective formulation.

ParameterHypothetical ValueImplication for In Vivo Delivery
Molecular Weight 350.4 g/mol Small molecule, suitable for various routes of administration.
pKa 4.5The carboxyl group will be predominantly ionized (deprotonated) at physiological pH (~7.4), leading to higher aqueous solubility in blood but potentially lower passive diffusion across cell membranes.
LogP 2.8Indicates moderate lipophilicity. May require formulation assistance for aqueous delivery.
Aqueous Solubility <0.1 mg/mL at pH < 4.0; >10 mg/mL at pH 7.4Poorly soluble in acidic environments (like the stomach), but soluble at neutral pH. This pH-dependent solubility is a key consideration for oral delivery.
Formulation Strategies: Overcoming Delivery Barriers

The goal of formulation is to prepare the therapeutic agent in a biocompatible vehicle that ensures its stability and enables its delivery to the systemic circulation in a consistent manner. The choice of formulation is intrinsically linked to the intended route of administration.

1. Simple Aqueous Solutions (for IV, IP, SC routes)

For carboxylates with sufficient solubility at a physiological pH, a simple buffered aqueous solution is the most straightforward approach.

  • Rationale: The deprotonated carboxylate salt is often significantly more water-soluble than the protonated carboxylic acid. By dissolving the compound in a buffered saline solution at or above neutral pH, a clear, injectable formulation can often be achieved.

  • Vehicle Composition: Phosphate-buffered saline (PBS) or saline (0.9% NaCl) adjusted to a pH of 7.4.

  • Causality: Using a buffered system prevents pH shifts upon administration that could cause the drug to precipitate at the injection site, which would lead to inconsistent absorption and potential local irritation.

2. Co-Solvent Systems

When aqueous solubility is insufficient even at neutral pH, co-solvents can be employed.

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.

  • Common Co-solvents:

Co-SolventProperties & ConsiderationsTypical Concentration
Propylene Glycol (PG) Generally recognized as safe (GRAS); can cause hemolysis at high concentrations.10-40%
Polyethylene Glycol 300/400 (PEG 300/400) Low toxicity; widely used. Viscous.10-50%
Ethanol Can have pharmacological effects; use at the lowest possible concentration.5-15%
Dimethyl Sulfoxide (DMSO) Excellent solubilizing agent but can have intrinsic biological activity and toxicity. Use with caution and only when necessary, typically at <10%.<10%
  • Self-Validation: A trial formulation should always be prepared and allowed to stand at room temperature and 4°C for several hours to check for precipitation before being used in animals.

3. Surfactant-Based Formulations (Micelles)

For highly lipophilic carboxylates, surfactants can form micelles that encapsulate the drug.

  • Rationale: Surfactants like Tween® 80 or Kolliphor® EL (formerly Cremophor® EL) are amphipathic molecules that, above their critical micelle concentration, form spherical structures with a lipophilic core and a hydrophilic shell. The e-8-carboxylate would partition into the lipophilic core, allowing for dispersion in an aqueous medium.

  • Causality: This approach effectively creates a "pseudo-solution," enabling intravenous administration of compounds that would otherwise be impossible to deliver in an aqueous vehicle. However, some surfactants, notably Kolliphor® EL, have been associated with hypersensitivity reactions and must be used with appropriate controls.

4. Liposomal Formulations

Liposomes offer a sophisticated delivery system that can enhance stability and alter biodistribution.

  • Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer. Hydrophilic drugs can be entrapped in the aqueous core, while lipophilic drugs like e-8-carboxylate can be partitioned within the lipid bilayer itself.

  • Advantages: This method can protect the drug from rapid metabolism, prolong its circulation time, and in some cases, provide passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. A stable liposomal formulation was shown to improve the in vivo lactone stability and efficacy of 9-nitro-camptothecin, a compound with a carboxylate form.[1]

5. Prodrug Strategy for Oral Delivery

To overcome poor oral absorption, the carboxylate group can be temporarily masked.

  • Rationale: The negatively charged carboxylate group hinders passive diffusion across the gastrointestinal epithelium. Converting it to a neutral ester prodrug can dramatically improve absorption.

  • Mechanism: The ester prodrug is absorbed from the gut into the bloodstream, where ubiquitous esterase enzymes rapidly cleave the ester bond, releasing the active parent carboxylate drug.[2][3] A prime example is oseltamivir phosphate, an oral prodrug that is converted by hepatic esterases into the active metabolite, oseltamivir carboxylate.[2]

  • Applicability: This requires medicinal chemistry efforts to synthesize the prodrug and is a consideration for later-stage drug development rather than initial in vivo screening.

Protocols for In Vivo Administration

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Workflow for Pre-Dosing Preparation

The following diagram outlines the essential preparatory steps before any in vivo administration.

G cluster_prep Pre-Dosing Workflow formulate Prepare Formulation (e.g., dissolve e-8-carboxylate in vehicle) sterilize Sterile Filter Formulation (0.22 µm syringe filter) formulate->sterilize Ensures sterility load_syringe Load Syringe (use appropriate size, e.g., insulin syringe) sterilize->load_syringe animal_prep Prepare Animal (weigh, restrain) dose_calc Calculate Dose Volume (based on body weight) animal_prep->dose_calc Accurate dosing dose_calc->load_syringe Precise volume

Caption: General workflow for preparing e-8-carboxylate for in vivo administration.

Protocol 1: Intravenous (IV) Bolus Injection (Mouse Tail Vein)
  • Rationale: IV administration delivers the compound directly into the systemic circulation, achieving 100% bioavailability and providing the most accurate representation of the drug's distribution and elimination profile, bypassing absorption variability.

  • Materials:

    • e-8-carboxylate formulation

    • Mouse restrainer

    • Heat lamp or warm water bath

    • 27-30 gauge needles with 1 mL or smaller syringes

    • Sterile saline

    • 70% ethanol or alcohol wipes

  • Procedure:

    • Animal Preparation: Place the mouse in a suitable restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water for 30-60 seconds.

    • Vein Identification: Gently wipe the tail with an alcohol pad. The lateral tail veins should be visible on either side of the tail.

    • Injection: With the bevel of the needle facing up, hold the syringe nearly parallel to the tail.[4] Insert the needle gently into the vein, approximately one-third of the way down the tail from the base.

    • Confirmation: You should feel a slight "pop" as the needle enters the vein and see a small amount of blood flash back into the hub of the needle. There should be no resistance upon injection.[4]

    • Administration: Inject the calculated dose volume slowly and steadily (e.g., over 15-30 seconds). If significant resistance is met or a subcutaneous "bleb" forms, the needle is not in the vein. Withdraw, apply pressure, and attempt again at a more proximal site or in the other vein.

    • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Workflow for IV Injection

start Start: Mouse in Restrainer warm_tail Warm Tail (Vasodilation) start->warm_tail clean_tail Clean with Alcohol warm_tail->clean_tail insert_needle Insert Needle (27-30G) into Lateral Vein clean_tail->insert_needle check_placement Check for Blood Flashback (No Resistance) insert_needle->check_placement check_placement->insert_needle Incorrect (Re-attempt) inject Inject Dose Slowly check_placement->inject Correct withdraw Withdraw Needle inject->withdraw pressure Apply Pressure withdraw->pressure monitor Monitor Animal pressure->monitor end End monitor->end

Caption: Step-by-step workflow for intravenous tail vein injection in a mouse.

Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)
  • Rationale: IP injection is a common route for administering larger volumes and substances that may be irritating if given subcutaneously.[5] The drug is absorbed from the peritoneal cavity into the portal circulation (liver) and systemic circulation. While widely used, absorption can be variable.[5][6]

  • Materials:

    • e-8-carboxylate formulation

    • 23-27 gauge needles with appropriate syringes

  • Procedure:

    • Animal Restraint: Manually restrain the mouse or rat, ensuring a firm grip on the scruff of the neck and the base of the tail. Turn the animal so its head is tilted downward, causing the abdominal organs to shift cranially.[6][7]

    • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This avoids critical organs such as the cecum, bladder, and liver.

    • Injection: Insert the needle at a 10-20 degree angle for mice and a 20-45 degree angle for rats.[6] The needle should penetrate the skin and the abdominal wall.

    • Aspiration: Gently pull back on the plunger to ensure no fluid (blood, urine, or intestinal contents) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh preparation.

    • Administration: Inject the dose smoothly.

    • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Workflow for IP Injection

start Start: Restrain Animal (Head Tilted Down) locate Locate Lower Abdominal Quadrant start->locate insert_needle Insert Needle (23-27G) at ~20° Angle locate->insert_needle aspirate Aspirate to Check Placement insert_needle->aspirate check_aspiraspirate check_aspiraspirate aspirate->check_aspiraspirate check_aspirate Fluid Aspirated? check_aspirate->start Yes (Abort & Restart) inject Inject Dose Smoothly check_aspirate->inject No withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Standard workflow for performing an intraperitoneal injection in a rodent.

Protocol 3: Oral Gavage (PO) (Rat/Mouse)
  • Rationale: Oral gavage is used to administer a precise dose of a substance directly into the stomach, which is essential for studying oral absorption and first-pass metabolism.[8] It is a skill-intensive technique that can cause stress if not performed correctly.[9][10]

  • Materials:

    • e-8-carboxylate formulation

    • Appropriately sized ball-tipped gavage needle (flexible or rigid)

  • Procedure:

    • Animal Restraint: Securely restrain the animal with one hand, holding the head and neck to prevent movement. The body should be in a vertical position.

    • Needle Insertion: Gently insert the ball-tipped needle into the mouth, just off-center to avoid the trachea. Advance the needle along the roof of the mouth and down the esophagus.

    • Confirmation: The animal should swallow as the tube passes down the esophagus. There should be no resistance. If the animal struggles excessively or if you feel the cartilaginous rings of the trachea, you are in the wrong passage. Do not administer the dose. Withdraw and start again.

    • Administration: Once the needle is in the stomach (it will advance to a pre-measured depth), administer the dose smoothly.

    • Post-Administration: Remove the needle in a single, smooth motion and return the animal to its cage. Monitor for any signs of respiratory distress.

Workflow for Oral Gavage

start Start: Restrain Animal (Vertical Position) insert_needle Insert Ball-Tipped Needle into Esophagus start->insert_needle check_path Resistance or Gagging? insert_needle->check_path check_path->start Yes (In Trachea - Abort) advance Advance to Stomach check_path->advance No (Smooth Passage) administer Administer Dose advance->administer withdraw Withdraw Needle Smoothly administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: A logical workflow demonstrating the critical steps of oral gavage.

Pharmacokinetic and Study Design Considerations

Following administration, the concentration of e-8-carboxylate in the plasma should be determined over time to understand its pharmacokinetic profile.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key measure of bioavailability.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
  • Study Design: A typical PK study involves dosing a cohort of animals (e.g., n=3-5 per time point or using sparse sampling in a larger group) and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioavailability: The oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

The successful in vivo evaluation of e-8-carboxylate hinges on the rational selection of a delivery vehicle and administration route. The strategies and protocols outlined in this document provide a robust framework for researchers. For initial screening, parenteral routes like IV and IP injection using simple aqueous or co-solvent formulations are often preferred for their reliability and simplicity. For compounds intended for oral administration, oral gavage is the standard method, but requires significant technical skill to ensure animal welfare and data quality. By carefully considering the physicochemical properties of the compound and the scientific question at hand, researchers can design and execute studies that yield clear, actionable data, paving the way for the next phase of drug development.

References
  • Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega.
  • Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. Taylor & Francis Online.
  • Modified lactone/carboxylate salt equilibria in vivo by liposomal delivery of 9-nitro-camptothecin. PubMed. [Link]

  • Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Link]

  • Oral Gavage in Rats: Animal Welfare Evaluation. PMC - NIH. [Link]

  • Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. PMC - NIH. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central. [Link]

  • Animal feed containing carboxylic acids.
  • Methods for Intravenous Self Administration in a Mouse Model. PMC - NIH. [Link]

  • Voluntary oral dosing for precise experimental compound delivery in adult rats. PMC. [Link]

  • Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in Critically Ill Patients Receiving Continuous Venovenous. SciSpace. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Compositions and methods for enhanced drug delivery.
  • Antioxidant and Antibacterial Activity, and the Amino Acid Profile of Pistachio (Pistacia vera L.) Waste Peptides Produced by Enzymatic Hydrolysis and Solid-State Fermentation. MDPI. [Link]

  • Intraperitoneal injection. Wikipedia. [Link]

  • Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I) tricarbonyl centers supported by 2. ScienceDirect. [Link]

  • Pharmacokinetics of High-Dose Oseltamivir in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • oral gavage administration: Topics by Science.gov. Science.gov. [Link]

  • IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]

  • Composition for treatment of infections of humans and animals.
  • Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]

  • Population pharmacokinetics of oseltamivir and oseltamivir carboxylate in obese and Non-obese volunteers. ResearchGate. [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]

  • Intraperitoneal Injection in the Mouse. Research Animal Training. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. ResearchGate. [Link]

  • Injections and Dosing - Preclinical Research Unit. UNC School of Medicine. [Link]

  • Bibliography on Alternatives to Oral Gavage for Mice and Rats. National Agricultural Library. [Link]

  • Amino acid. Wikipedia. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research - Boston University. [Link]

  • Annex 8 Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. gmp-compliance.org. [Link]

  • Enteric absorption and pharmacokinetics of oseltamivir in critically ill patients with pandemic (H1N1) influenza. CMAJ. [Link]

Sources

using e-8-carboxylate as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Probing the Hypoxia Signaling Pathway with Carboxylate-Based Chemical Probes

Audience: Researchers, scientists, and drug development professionals.

Guide to Utilizing Carboxylate-Based Probes for Interrogating the Hypoxia Signaling Pathway

As a Senior Application Scientist, this guide provides an in-depth exploration of using cell-permeable, carboxylate-containing chemical probes to investigate the intricate cellular response to hypoxia. We move beyond simple step-by-step instructions to explain the underlying principles, ensuring that your experimental design is both robust and mechanistically sound.

The Central Role of 2-Oxoglutarate-Dependent Dioxygenases in Cellular Sensing

Nature has evolved elegant mechanisms for sensing fundamental metabolites. Among the most critical are the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases, a vast superfamily of enzymes that utilize molecular oxygen to catalyze a wide array of oxidative reactions, including hydroxylation, halogenation, and desaturation.[1] Their reliance on molecular oxygen as a co-substrate positions them as direct cellular oxygen sensors.

A key subfamily, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs, specifically PHD1-3), plays a pivotal role in orchestrating the cellular response to changes in oxygen availability.[2] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to target HIF-α for proteasomal degradation, keeping its levels low.

When oxygen levels fall (hypoxia), the activity of PHDs is limited by the lack of its co-substrate, O₂.[3] As a result, HIF-α is no longer hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional program activates hundreds of genes that mediate adaptive responses to low oxygen, including angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic reprogramming.[4]

Mechanism of Action: Competitive Inhibition by 2-OG Analogs

The catalytic pocket of PHDs binds Fe(II), 2-oxoglutarate, and oxygen. Carboxylate-based chemical probes, such as the widely-used Dimethyloxalylglycine (DMOG), are designed as structural mimics of the co-substrate 2-oxoglutarate.[4] DMOG is a cell-permeable ester that is rapidly hydrolyzed intracellularly to its active form, N-oxalylglycine, a potent competitive inhibitor of PHDs and other 2-OG oxygenases.[4]

By occupying the 2-OG binding site, these probes prevent the hydroxylation of HIF-α even in the presence of ample oxygen. This effectively uncouples the HIF pathway from oxygen sensing, leading to the stabilization and accumulation of HIF-α, thus "mimicking" a hypoxic state under normoxic conditions.[5] This pharmacological manipulation is an invaluable tool for isolating and studying the downstream consequences of HIF pathway activation without the confounding variables of true hypoxia, such as reduced ATP production.[6][7]

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High O₂) cluster_probe Normoxia + Chemical Probe PHD PHD Enzymes HIF_alpha_OH HIF-1α-OH (Hydroxylated) PHD->HIF_alpha_OH O2 O₂ O2->PHD OG 2-Oxoglutarate OG->PHD HIF_alpha HIF-1α HIF_alpha->PHD Prolyl Hydroxylation HIF_alpha_stable HIF-1α VHL VHL Complex HIF_alpha_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Probe Chemical Probe (e.g., DMOG) PHD_inhibited PHD Enzymes Probe->PHD_inhibited Inhibition HIF_complex HIF-1α/β Complex HIF_alpha_stable->HIF_complex Dimerization HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE HRE (DNA Binding Site) HIF_complex->HRE Nuclear Translocation Nucleus Nucleus Target_Genes Target Gene Upregulation (VEGF, EPO, etc.) HRE->Target_Genes Transcription

Caption: HIF pathway regulation and inhibition by a 2-OG analog chemical probe.

Core Applications and Experimental Protocols

The primary utility of these probes is to induce HIF-α stabilization reliably and reproducibly. This allows for the systematic study of its downstream biological consequences.

This foundational experiment confirms the activity of the probe in your specific cell model. The primary readout is the accumulation of HIF-1α protein, which is nearly undetectable under normoxic conditions.

Key Experimental Parameters:

ParameterRecommendationRationale
Cell Line HeLa, Hep3B, SH-SY5Y, HEK293Known to have a robust and well-characterized HIF response.
Probe Dimethyloxalylglycine (DMOG)A widely used, cell-permeable, and potent PHD inhibitor.[4]
Concentration 0.1 - 1.0 mMA titration is crucial. Start with a range to find the optimal concentration that maximizes HIF-1α stabilization without inducing cytotoxicity.
Treatment Time 4 - 8 hoursHIF-1α protein levels typically peak within this timeframe before homeostatic mechanisms may begin to counteract the effect.
Controls Untreated (Normoxia), True Hypoxia (1% O₂)The untreated control is essential. A true hypoxia control validates that the pharmacological effect mimics the physiological response.[8]

Protocol 1: Inducing HIF-1α Stabilization in Cultured Cells

  • Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a fresh stock solution of DMOG (e.g., 100 mM in sterile DMSO or PBS). Further dilute in pre-warmed complete culture medium to the final desired concentrations (e.g., 0, 100, 250, 500, 1000 µM).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the chemical probe.

  • Incubation: Return the cells to a standard cell culture incubator (normoxic, 37°C, 5% CO₂) for the desired time period (e.g., 6 hours).

  • Cell Lysis: After incubation, immediately place the plates on ice. Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of a proteasome inhibitor like MG132 in a control well can serve as a positive control for HIF-1α stabilization.

  • Harvesting: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.

Following probe treatment, it is critical to validate the activation of the HIF signaling axis. This is a two-tiered process: confirming the stabilization of the HIF-α protein and verifying the upregulation of its downstream target genes.

Validation_Workflow cluster_protein Protein Level Analysis cluster_rna Transcript Level Analysis start Cells Treated with Chemical Probe lysis Cell Lysis & Protein Quantification start->lysis rna_extraction RNA Extraction start->rna_extraction sds_page SDS-PAGE lysis->sds_page western Western Blot sds_page->western hif_detection Detect HIF-1α (~120 kDa) western->hif_detection loading_control Detect Loading Control (β-actin, Tubulin) western->loading_control cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr gene_analysis Analyze Target Genes (VEGF, GLUT1, etc.) qrt_pcr->gene_analysis housekeeping_gene Analyze Housekeeping Gene (GAPDH, B2M) qrt_pcr->housekeeping_gene

Caption: Experimental workflow for validating HIF pathway activation.

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

  • Sample Preparation: Take the quantified cell lysates from Protocol 1. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation. A parallel incubation with an antibody for a loading control (e.g., β-actin or α-tubulin) is essential for data normalization.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. The HIF-1α signal should be normalized to the corresponding loading control signal. A clear dose-dependent increase in HIF-1α should be observed.

Protocol 3: qRT-PCR Analysis of HIF Target Gene Expression

  • RNA Extraction: Treat cells as described in Protocol 1. Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., VEGFA, SLC2A1/GLUT1, EPO) and a housekeeping gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. The expression levels should be normalized to the housekeeping gene. Expect a significant, dose-dependent increase in the mRNA levels of HIF target genes in probe-treated samples compared to the untreated control.

Troubleshooting and Scientific Integrity
  • Trustworthiness through Controls: Every protocol must be a self-validating system. An untreated control establishes the baseline. A positive control (e.g., true hypoxia or CoCl₂ treatment) confirms the cell system is responsive.[5] A loading control in Western blotting and a housekeeping gene in qRT-PCR are non-negotiable for data normalization.

  • Causality and Off-Target Effects: While probes like DMOG are excellent for mimicking hypoxia, remember they inhibit all 2-OG oxygenases, not just PHDs.[4] This can include histone demethylases (KDMs) and TET enzymes involved in epigenetics.[9] To attribute an observed effect specifically to the HIF pathway, consider follow-up experiments using siRNA/shRNA to knock down HIF-1α. If the probe-induced phenotype is rescued by HIF-1α knockdown, it strengthens the causal link.

  • Cytotoxicity: At high concentrations or with prolonged exposure, these probes can be cytotoxic. Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment to ensure the observed effects are not artifacts of cell death.

By employing these robust protocols and maintaining a critical perspective on the tool's mechanism, researchers can confidently use carboxylate-based chemical probes to dissect the profound and multifaceted role of the HIF signaling pathway in health and disease.

References

  • (No author given). (n.d.). Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors.
  • (No author given). (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.
  • Nangaku, M., & Izuhara, Y. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central.
  • Schwörer, S., et al. (2024). Hypoxia-mediated repression of pyruvate carboxylase drives immunosuppression. PubMed Central.
  • Laizure, S. C., et al. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed Central.
  • (No author given). (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
  • Aik, W. S., et al. (n.d.).
  • (No author given). (n.d.). Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection. MDPI.
  • Martinez, S., & Hausinger, R. P. (n.d.). Catalytic Mechanisms of Fe(II)
  • (No author given). (n.d.). Examples of applications of chemical probes.
  • (No author given). (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
  • Gilkes, D. M., et al. (n.d.). Engineering Tools for Regulating Hypoxia in Tumour Models. PubMed Central.
  • (No author given). (n.d.).
  • Hötzer, J., & Gado, F. (2023). Chemical Probes for Investigating the Endocannabinoid System. PubMed.
  • (No author given). (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH.
  • Grogan, D. R., & Lipscomb, G. L. (2019).
  • (No author given). (n.d.). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. NIH.
  • (No author given). (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester. Benchchem.
  • Cascio, N. L., et al. (2022).
  • Al-Ghaban, M. (2023). Induction and Testing of Hypoxia in Cell Culture.
  • (No author given). (n.d.). HIF Prolyl Hydroxylase Inhibitor. Sigma-Aldrich.
  • (No author given). (2015). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • Schofield, C. J., & Ratcliffe, P. J. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Reviews.
  • (No author given). (n.d.). Aspirin. Wikipedia.
  • (No author given). (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
  • (No author given). (2022). Deconstructing and Rationalizing Interpenetration in Pillar-Layered Metal–Organic Frameworks. Journal of the American Chemical Society.
  • Loenarz, C., & Schofield, C. J. (2011). 2-Oxoglutarate-Dependent Oxygenases.
  • (No author given). (n.d.). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI.
  • Malinska, A., et al. (2022).
  • (No author given). (n.d.).
  • (No author given). (n.d.).
  • (No author given). (n.d.). Siderophore–Pt(IV) Conjugates as Tools to Probe Cytoplasmic Cargo Delivery to Gram-Negative Bacteria. Journal of the American Chemical Society.
  • (No author given). (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.
  • (No author given). (2024). Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. Taylor & Francis.
  • Pengshung, M. (2022). HIF Prolyl Hydroxylase Inhibitors for Anemia Management.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing E-8-Carboxylate Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of e-8-carboxylate and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize the yield and purity of their target compounds. We understand that synthesizing carboxylate esters, particularly complex ones, can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Foundational Principles of Carboxylate Ester Synthesis

Before diving into troubleshooting, it's crucial to understand the core reaction. The most common method for preparing esters is the Fischer esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

The reaction is reversible, meaning the yield is governed by equilibrium. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by either using an excess of one reactant (usually the less expensive one) or by removing water as it is formed.[1]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Carboxylic Acid (R-COOH) reaction_node Reversible Reaction RCOOH->reaction_node ROH Alcohol (R'-OH) ROH->reaction_node H_plus Acid Catalyst (e.g., H₂SO₄) H_plus->reaction_node Catalyzes Ester Ester (R-COOR') Water Water (H₂O) reaction_node->Ester reaction_node->Water

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common and frustrating issue in synthesis: low or nonexistent product yield. The questions are structured to help you diagnose the problem based on your observations.

Q1: My reaction has gone to completion, but the isolated yield is extremely low. Where could my product have gone?

A: This is a classic problem that often points to issues during the workup and purification stages. If you are confident the reaction itself was successful (e.g., confirmed by TLC or LC-MS of the crude mixture), then the product is being lost.

Causality & Explanation: Carboxylic acids and their esters can have varying polarities and solubilities. A standard aqueous workup can lead to product loss if the compound has partial water solubility or forms emulsions. Similarly, improper technique during extraction or purification can significantly diminish your final yield.

Troubleshooting Steps:

  • Re-evaluate Your Extraction:

    • Check pH: Ensure the aqueous layer's pH is appropriate. When extracting your ester, you typically want to neutralize any acid catalyst first. If you have unreacted carboxylic acid, you can wash with a mild base (e.g., NaHCO₃ solution) to remove it into the aqueous layer, but be cautious not to hydrolyze your ester product.

    • Salting Out: If your product has some aqueous solubility, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This decreases the polarity of the aqueous phase and drives the organic product into the organic layer.

    • Back-Extraction: After your primary extraction, re-extract the aqueous layer with a fresh portion of the organic solvent 1-2 more times. Combine these organic layers to recover any dissolved product.

  • Optimize Purification:

    • Column Chromatography: Ensure your chosen solvent system for column chromatography provides good separation (Rf of ~0.3 for your product). If the product is very polar, it may not elute from the silica gel. Consider using a more polar eluent or switching to a different stationary phase like alumina.

    • Alternative Purification: For acidic products, solid-phase extraction (SPE) using an anion exchange resin can be highly effective.[3] Resins like DOWEX 1x8-400 can capture carboxylic acids, which can then be washed and eluted with an acidic solvent mixture (e.g., TFA or formic acid in a suitable solvent).[3][4] This technique was shown to provide average yields of 57% and purities of 89% for crude mixtures from various reactions.[3]

Q2: My TLC/LC-MS analysis shows a large amount of unreacted starting material. Why isn't the reaction proceeding?

A: This indicates an issue with the reaction conditions, catalyst, or the fundamental reactivity of your substrates. The reaction equilibrium is not being effectively shifted towards the products.

Causality & Explanation: Fischer esterification is an equilibrium-driven process. According to Le Chatelier's principle, to favor product formation, you must either add an excess of a reactant or remove a product. Water is the easiest product to remove. Ineffective water removal is a primary cause of stalled esterification reactions.[1]

Troubleshooting Steps & Solutions:

Potential CauseRecommended Solution & Scientific Rationale
Ineffective Water Removal Implement a Dean-Stark trap or add molecular sieves. A Dean-Stark apparatus is ideal for reactions in solvents that form an azeotrope with water (e.g., toluene, benzene). The azeotrope distills over, water is collected in the trap, and the solvent returns to the flask, continuously removing water and driving the reaction forward. 4Å molecular sieves can be used for other solvents but must be properly activated (oven-dried under vacuum).
Catalyst Inactivity Use fresh, potent acid catalyst. Concentrated sulfuric acid is hygroscopic and can absorb water over time, reducing its effectiveness. Use a fresh bottle or titrate an old one. Alternatively, consider using p-toluenesulfonic acid (p-TsOH), which is a solid and easier to handle. For sensitive substrates, milder conditions using coupling agents like DCC (dicyclohexylcarbodiimide) might be necessary.[5]
Insufficient Temperature/Time Increase reaction temperature and/or time. Esterification can be slow.[1] Refluxing is common. Monitor the reaction over a longer period (e.g., 24-48 hours). A factorial design experiment can help optimize parameters like temperature and time for maximum conversion.[6]
Steric Hindrance Use a more reactive carboxylic acid derivative. If either the alcohol or carboxylic acid is sterically hindered (e.g., a tertiary alcohol or a neo-pentyl type acid), Fischer esterification is often inefficient. A more effective route is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The highly electrophilic acyl chloride will then react readily with the hindered alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[5]

Troubleshooting_Workflow cluster_reaction Reaction Problem cluster_workup Workup/Purification Problem start Low Yield Observed check_crude Analyze Crude Reaction (TLC, LC-MS) start->check_crude unreacted_sm High Starting Material (SM) check_crude->unreacted_sm Reaction Incomplete no_sm No/Low SM check_crude->no_sm Reaction Complete optimize_cond Optimize Conditions: - Remove H₂O - Check Catalyst - Increase Temp/Time unreacted_sm->optimize_cond optimize_workup Optimize Workup: - Adjust pH - 'Salt Out' Product - Re-evaluate Purification no_sm->optimize_workup

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A: Byproduct formation suggests that your reaction conditions are either too harsh or that your starting materials have competing reactive sites.

Causality & Explanation: Strong acid catalysts and high temperatures, while necessary to drive esterification, can also promote side reactions. Alcohols can undergo dehydration to form alkenes, especially secondary and tertiary alcohols.[9] Carboxylic acids themselves can sometimes undergo decarboxylation under harsh conditions.[10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at the minimum temperature required for a reasonable rate. This may require longer reaction times but can significantly reduce byproduct formation.

  • Use a Milder Catalyst: Switch from H₂SO₄ to p-TsOH or an acidic resin like Amberlyst-15. These are often less prone to causing charring and dehydration.

  • Protect Other Functional Groups: If your starting materials contain other sensitive functional groups (e.g., amines, other hydroxyls), they may need to be protected prior to the esterification step.

  • Consider an Alternative Synthesis Route: If dehydration is a persistent issue, avoid strong acids altogether. The acyl chloride method mentioned previously is an excellent alternative. Another powerful method is the Mitsunobu reaction, which allows for the formation of esters from alcohols and carboxylic acids under mild, neutral conditions, though it requires stoichiometric reagents (DEAD or DIAD and PPh₃).

Section 3: Optimized Experimental Protocol

The following is a general, robust protocol for the synthesis of an ester like ethyl benzoate via Fischer Esterification, incorporating best practices for yield optimization.

Protocol: High-Yield Synthesis of Ethyl Benzoate

Materials:

  • Benzoic Acid

  • Ethanol (absolute, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add benzoic acid (e.g., 0.1 mol), ethanol (0.3 mol, 3 equivalents), and toluene (100 mL). The toluene will act as the azeotroping agent to remove water.

  • Catalyst Addition: While stirring, carefully add concentrated H₂SO₄ (0.5 mL) to the flask.

  • Reflux with Water Removal: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to a gentle reflux. You will observe the toluene-water azeotrope condensing and collecting in the trap. The denser water will separate to the bottom as the toluene overflows back into the reaction flask. Continue refluxing until no more water collects in the trap (typically 4-8 hours).

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the benzoic acid spot indicates completion.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the sulfuric acid and remove any unreacted benzoic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Workup - Extraction: Separate the layers. Wash the organic layer with 50 mL of brine. This reduces the amount of water and dissolved ethanol in the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl benzoate.

  • Purification (if necessary): The crude product is often of high purity. If needed, it can be further purified by vacuum distillation.

Section 4: References

  • Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. PMC - PubMed Central. [Link]

  • Process for the purification of carboxylic acids. Google Patents.

  • Novel carboxylic acids and process for synthesizing carboxylic acids. Google Patents.

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylation Practice Problems. Pearson. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Cengage. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ResearchGate. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough). YouTube. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. [Link]

  • Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. [Link]

  • Synthesis of carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Help with carboxylic acid synthesis. Reddit. [Link]

  • Functional Groups In Organic Chemistry. Compound Interest. [Link]

Sources

Technical Support Center: Stability of Carboxylate-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Preventing Degradation

Introduction: The term "e-8-carboxylate" does not correspond to a standard chemical nomenclature. This guide is structured to address the degradation and prevention strategies for a broad class of molecules containing a carboxylate functional group, with a particular focus on esters, which are prevalent in pharmaceuticals and other scientific applications. For illustrative purposes, we will use a model compound, "Examplarin Ethyl Ester," to discuss specific degradation pathways and troubleshooting scenarios. The principles and methodologies outlined here are widely applicable to various carboxylate-containing molecules.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the stability of carboxylate esters.

Q1: What are the primary pathways for the degradation of carboxylate esters?

A1: The two most common degradation pathways for carboxylate esters are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: This is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol.[2][4] This reaction can be catalyzed by acids or bases.

  • Oxidation: This involves the loss of electrons from the molecule and can be initiated by factors like light, heat, or the presence of trace metals.[3][5][6]

Q2: I'm seeing an unexpected peak in my chromatogram when analyzing my carboxylate ester. What could it be?

A2: An unexpected peak often indicates the presence of a degradation product. For a carboxylate ester like "Examplarin Ethyl Ester," the most likely candidate is the corresponding carboxylic acid formed via hydrolysis. Other possibilities include oxidative degradation products. It is advisable to characterize this new peak using mass spectrometry (MS) to confirm its identity.

Q3: How does pH affect the stability of my carboxylate ester solution?

A3: The pH of the solution has a significant impact on the rate of hydrolysis.[2] Generally, ester hydrolysis is slowest at a mildly acidic pH (around 3-5) and is accelerated under both strongly acidic and, especially, alkaline conditions.

Q4: What are the ideal storage conditions for a carboxylate ester?

A4: To minimize degradation, carboxylate esters should be stored in a cool, dry place, protected from light.[1][6] For solutions, it's crucial to control the pH and consider refrigeration. For solid forms, protecting them from moisture is key.[7]

Q5: Can excipients in my formulation cause degradation of the carboxylate ester?

A5: Yes, some excipients can promote degradation. For instance, alkaline excipients can raise the micro-pH and accelerate hydrolysis. Excipients containing reactive impurities, such as peroxides in polymers like povidone (PVP), can initiate oxidative degradation.[3] Compatibility studies are essential during formulation development.

Troubleshooting Guides

This section provides in-depth guidance for resolving specific issues encountered during experiments with carboxylate esters.

Guide 1: Investigating Unexpected Degradation in a Liquid Formulation

Problem: You observe a rapid loss of potency of "Examplarin Ethyl Ester" in your liquid formulation, accompanied by a drop in pH over time.

Underlying Cause: This is a classic sign of hydrolysis. The ester is degrading into its constituent carboxylic acid and alcohol. The formation of the acidic product causes the pH to decrease, which can, in some cases, further catalyze the degradation.

Troubleshooting Workflow

G start Potency Loss & pH Drop Observed confirm Confirm Degradation Product (e.g., via LC-MS) start->confirm ph_profile Perform pH-Rate Profile Study confirm->ph_profile If hydrolysis confirmed buffer_select Select Appropriate Buffer System ph_profile->buffer_select Identify pH of max stability optimize Optimize Buffer Concentration buffer_select->optimize excipient Review Excipient Compatibility optimize->excipient final_stability Conduct Formal Stability Study optimize->final_stability If excipients are compatible antioxidant Consider Adding Antioxidants (if oxidation is also suspected) excipient->antioxidant reformulate Reformulate with Stable Excipients excipient->reformulate If incompatibility found storage Evaluate Storage Conditions (Temperature, Light) antioxidant->storage storage->final_stability reformulate->final_stability

Caption: Troubleshooting workflow for formulation instability.

Step-by-Step Protocol: pH-Rate Profile Study

This study will determine the pH at which "Examplarin Ethyl Ester" is most stable.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 7, 9). Common buffer systems include citrate, acetate, and phosphate.[5]

  • Sample Preparation: Prepare solutions of "Examplarin Ethyl Ester" at a fixed concentration in each buffer.

  • Incubation: Store the solutions at a constant, often elevated, temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the concentration of "Examplarin Ethyl Ester" versus time. Determine the degradation rate constant (k) from the slope of the line (assuming pseudo-first-order kinetics).

  • Profile Generation: Plot the logarithm of the rate constant (log k) against pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Data Presentation: pH-Dependent Degradation of "Examplarin Ethyl Ester"
pHBuffer SystemTemperature (°C)Pseudo-First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.0Glycine-HCl400.0858.2
4.5Acetate400.01257.8
7.0Phosphate400.1504.6
9.0Borate400.9800.7
Guide 2: Preventing Oxidation During Synthesis and Storage

Problem: Your solid "Examplarin Ethyl Ester" develops a yellow discoloration over time, and you detect several minor, unidentified impurities during analysis.

Underlying Cause: Discoloration is often a sign of oxidative degradation. This can be initiated by atmospheric oxygen, light, or trace metal ions.

Prevention Strategies
  • Inert Atmosphere: During synthesis and packaging, replace the air in the reaction vessel or container with an inert gas like nitrogen or argon. This process, known as "sparging" for solutions or "blanketing" for solids, minimizes contact with oxygen.

  • Antioxidants: For formulations, consider adding antioxidants. These compounds are more readily oxidized than your active ingredient and thus act as sacrificial protectants.

    • For Aqueous Systems: Ascorbic acid, sodium bisulfite.

    • For Lipid-Based Systems: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol (Vitamin E).

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid.[5] These agents bind metal ions, rendering them catalytically inactive.

  • Light Protection: Store the material in amber-colored containers or packaging that blocks UV and visible light to prevent photolytic degradation.[5][8]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for our model compound, "Examplarin Ethyl Ester."

G cluster_main Examplarin Ethyl Ester cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Examplarin_Structure Examplarin_Structure Acid_Structure Examplarin Acid Examplarin_Structure->Acid_Structure H₂O (H⁺ or OH⁻) Oxidized_Product_1 Oxidized Product 1 Examplarin_Structure->Oxidized_Product_1 O₂, Light, Metal Ions Oxidized_Product_2 Oxidized Product 2 Examplarin_Structure->Oxidized_Product_2 O₂, Light, Metal Ions Alcohol_Structure Alcohol_Structure Examplarin_Structure->Alcohol_Structure H₂O (H⁺ or OH⁻)

Caption: Primary degradation pathways of a model carboxylate ester.

Note: As I cannot generate images, the DOT script above uses placeholders for chemical structures. In a real scenario, these would be replaced with actual image files.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of carboxylate esters.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating "Examplarin Ethyl Ester" from its primary hydrolytic degradant, "Examplarin Acid," and any potential oxidative degradants.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating compounds of moderate polarity.

  • Mobile Phase Selection:

    • Aqueous Component (A): 0.1% Formic acid or phosphoric acid in water. The acidic pH will suppress the ionization of the carboxylic acid degradant, leading to better peak shape and retention.

    • Organic Component (B): Acetonitrile or methanol.

  • Forced Degradation Study: To ensure the method is "stability-indicating," you must generate the degradants.[8][9]

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH at room temperature for 1 hour.

    • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photolysis: Expose the sample to UV light according to ICH Q1B guidelines.

  • Method Optimization: Inject the stressed samples and optimize the gradient elution program (the ratio of mobile phase A to B over time) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of "Examplarin Ethyl Ester." A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Kawalec, M., et al. (2007). Carboxylate-induced degradation of poly(3-hydroxybutyrate)s. Biomacromolecules, 8(4), 1053-8. [Link]

  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing, 3(10). [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-carboxamide-substituted angelicin derivatives. [Link]

  • Yamada, T., & Uchikata, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Fair, L. M., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. ACS Chemical Biology. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Gundla, R., et al. (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. ACS Omega. [Link]

  • Chemistry with Caroline. (2022). Relative Stability of Carboxylic Acid Derivatives. YouTube. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • ResearchGate. (n.d.). New pathways for the biodegradation of diethyl phthalate by Sphingobium yanoikuyae SHJ. [Link]

  • SOP International. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Taylor & Francis Online. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

  • American Chemical Society. (2026). How the Variability of Iron-Polyphenolic Complexes Affects the Degradation of Iron-Gall Inks: A Multi-Analytical Study. [Link]

  • Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • Wikipedia. (n.d.). ACSF3. [Link]

  • ResearchGate. (n.d.). Analysis of carboxylic acids and esters. [Link]

  • ChemSynthesis. (2025). ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Google Patents. (n.d.). EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

  • NIST WebBook. (n.d.). ethyl cyclopentanecarboxylate. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing e-8-carboxylate TCEP Ester Dosage for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the e-8-carboxylate TCEP Ester. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical guidance and troubleshooting strategies to ensure the successful application of e-8-carboxylate TCEP Ester in your cell-based assays. We understand that robust and reproducible data is paramount to your research, and this guide is designed to address common challenges and provide scientifically-grounded solutions.

Understanding e-8-carboxylate TCEP Ester

The e-8-carboxylate TCEP Ester is a cell-permeant prodrug of e-8-carboxylate. The carboxylate group, which is typically cell-impermeant, is masked with a Tris(2-chloroethyl) phosphate (TCEP) ester. This modification neutralizes the negative charge, enhancing the molecule's lipophilicity and facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases cleave the TCEP ester, releasing the active e-8-carboxylate to interact with its intracellular target.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: What is the recommended solvent for dissolving e-8-carboxylate TCEP Ester?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under desiccating conditions to prevent hydrolysis of the ester.

Q2: How should I store the e-8-carboxylate TCEP Ester stock solution?

Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture.

Q3: I am not seeing the expected biological effect. What are the possible reasons?

This could be due to several factors, including insufficient intracellular concentration of the active compound, degradation of the ester, or issues with the assay itself. Refer to our in-depth troubleshooting section on "No or Low Biological Activity" for a comprehensive guide.

Q4: I am observing significant cell toxicity. How can I mitigate this?

Cell toxicity can be caused by the compound itself, the solvent, or the experimental conditions. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration. See our troubleshooting guide on "High Background or Cell Toxicity" for detailed protocols.

Q5: How can I confirm that the e-8-carboxylate TCEP Ester is entering the cells and being converted to the active form?

Directly measuring the intracellular concentration of e-8-carboxylate can be challenging. An indirect approach is to use a well-characterized downstream biomarker of the target's activity. If a direct measurement is necessary, techniques like LC-MS/MS would be required.

In-Depth Troubleshooting Guides

Issue 1: No or Low Biological Activity

A lack of the expected biological response is a common challenge. This troubleshooting guide will walk you through a systematic approach to identify and resolve the root cause.

The stability of the TCEP ester is critical for its cell permeability. Hydrolysis of the ester prior to cell entry will result in the charged carboxylate form, which cannot efficiently cross the cell membrane.

  • Protocol for Verifying Stock Solution Integrity:

    • Visual Inspection: Check your DMSO stock for any precipitation. If present, gently warm the vial to 37°C to redissolve the compound.

    • Functional Check: Use a positive control compound with a known mechanism of action to ensure your assay system is working correctly.

    • Chemical Analysis (Advanced): If you continue to suspect degradation, chemical analysis techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your stock solution.

Even with an intact prodrug, insufficient intracellular concentration of the active e-8-carboxylate can lead to a weak or absent signal.

  • Key Experimental Parameters for Optimization:

ParameterRecommendationRationale
Concentration Range 0.1 µM - 100 µM (initial screen)To identify the optimal concentration for biological activity without inducing toxicity.
Incubation Time 4 - 48 hours (cell-type dependent)To allow sufficient time for cellular uptake, ester cleavage, and downstream biological effects.
Cell Seeding Density 50-80% confluencyTo ensure cells are in a healthy, proliferative state and to minimize variability in compound uptake.[1]
Serum Concentration Test with reduced serum (0.5-2%)High serum concentrations can contain esterases that may prematurely hydrolyze the prodrug in the media.
  • Experimental Workflow for Dose-Response and Time-Course Analysis:

G cluster_0 Dose-Response Experiment cluster_1 Time-Course Experiment A Seed cells at optimal density B Prepare serial dilutions of e-8-carboxylate TCEP Ester A->B C Treat cells for a fixed time (e.g., 24h) B->C D Perform cell-based assay C->D E Determine EC50 D->E F Seed cells at optimal density G Treat cells with a fixed concentration (e.g., EC50) F->G H Incubate for varying time points (e.g., 4, 8, 16, 24, 48h) G->H I Perform cell-based assay H->I J Determine optimal incubation time I->J

Caption: Workflow for optimizing dosage and incubation time.

The conversion of the TCEP ester to the active carboxylate is dependent on the activity of intracellular esterases.

  • Considerations:

    • Cell-Type Variability: Esterase activity can vary significantly between different cell types.

    • Inhibition of Esterases: If you suspect low esterase activity, co-treatment with a general esterase activator may be considered, though this can have off-target effects.

Issue 2: High Background or Cell Toxicity

Observing high background signal or significant cell death can mask the true biological effect of e-8-carboxylate.

It is crucial to determine whether the observed toxicity is due to the e-8-carboxylate TCEP Ester itself or the DMSO solvent.

  • Protocol for Deconvoluting Toxicity:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in your experiment.

    • Untreated Control: Include a group of cells that receive only cell culture medium.

    • Cell Viability Assay: Use a reliable method such as an MTT or a live/dead cell staining assay to quantify cell viability across all conditions.

The goal is to find a concentration range where e-8-carboxylate exhibits its desired biological activity without causing significant cell death.

  • Data Presentation for Determining Therapeutic Window:

Concentration (µM)Biological Activity (Fold Change)Cell Viability (%)
0 (Vehicle)1.0100
0.11.298
12.595
105.085
505.250
1004.820

From this example data, the optimal therapeutic window would be between 1 µM and 10 µM.

Understanding the mechanism of action of e-8-carboxylate can provide insights into potential off-target effects that may contribute to toxicity. For instance, if e-8-carboxylate targets a key signaling pathway involved in cell survival, toxicity at high concentrations may be an on-target effect.

G cluster_0 Cellular Environment e8_ester e-8-carboxylate TCEP Ester (Cell Permeable) esterases Intracellular Esterases e8_ester->esterases Cleavage e8_active Active e-8-carboxylate (Cell Impermeable) esterases->e8_active target Intracellular Target e8_active->target Binding response Biological Response target->response

Caption: Intracellular activation of e-8-carboxylate TCEP Ester.

Concluding Remarks

The successful application of e-8-carboxylate TCEP Ester in your cellular assays hinges on a systematic approach to optimization. By carefully considering the stability of the prodrug, optimizing dosage and incubation parameters, and monitoring for potential toxicity, you can generate reliable and reproducible data. We encourage you to use this guide as a starting point and to adapt the protocols to your specific cell type and assay system. Should you have further questions, our team of application scientists is here to assist you.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link][2][3][4][5]

  • Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. [Link][6]

  • Tris(2-chloroethyl) phosphate (TCEP) Chemical Information. PubChem. [Link][7]

  • Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Environmental Science and Pollution Research. [Link][8]

  • Tris(2-chloroethyl) Phosphate (TCEP): Technical Report on the Conditions of Use. Regulations.gov. [Link][9]

Sources

Technical Support Center: Navigating Experimental Challenges with 7-Ethyl-10-hydroxycamptothecin (SN-38)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-ethyl-10-hydroxycamptothecin (SN-38). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common pitfalls encountered during experimentation with this potent topoisomerase I inhibitor. As a scientist with extensive experience in the field, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of SN-38 and its carboxylate form.

Q1: What is the primary cause of SN-38 inactivation in my experiments?

The most significant factor leading to the inactivation of SN-38 is the pH-dependent hydrolysis of its active α-hydroxy-δ-lactone ring (E-ring) to form the inactive open-ring carboxylate.[1][2][3][4][5] This is a reversible equilibrium, but at physiological pH (around 7.4), the equilibrium favors the inactive carboxylate form.[1][3][5] The pharmacological activity of SN-38 is critically dependent on the closed lactone ring.[1]

Q2: Why is my SN-38 solution precipitating, and how can I improve its solubility?

SN-38 has very poor solubility in water (11–38 μg/mL) and most common pharmaceutically acceptable solvents.[2][3][4][5] Precipitation is a common issue, especially when attempting to prepare stock solutions or during dilutions in aqueous buffers.

To improve solubility, consider the following:

  • Use of Organic Solvents: For stock solutions, dimethyl sulfoxide (DMSO) is commonly used. However, be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

  • pH Adjustment: The lactone form is more stable at acidic pH (≤4.5).[3][5] Preparing solutions in acidic buffers can help maintain the lactone form and improve stability, but this may not be compatible with all biological assays.

  • Formulation Strategies: For in vivo or complex in vitro studies, consider using drug delivery systems like liposomes, nanoparticles, or polymer conjugates to enhance solubility and stability.[2][3][4]

Q3: I am synthesizing SN-38. What are the critical parameters to ensure high purity and yield?

The synthesis of SN-38 can be challenging, with the potential for impurity formation. Key factors for a successful synthesis include:

  • Reaction Temperature and Heating Rate: For certain synthetic routes, rapidly heating the reaction mixture to a temperature above 100°C is crucial for minimizing impurities and improving yield.[6] Slower heating or lower temperatures can lead to the formation of difficult-to-remove byproducts.[6]

  • Purification Method: While some protocols suggest using the crude product directly in the next step, this can lead to complications.[6] Crystallization is often a more effective method for obtaining high-purity SN-38 without resorting to chromatographic techniques that are difficult to scale up.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, including step-by-step protocols and the scientific rationale behind them.

Issue: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability in your cytotoxicity (e.g., MTT, IC50) or cellular uptake assays with SN-38.

Root Cause Analysis: The primary suspect is the lactone-carboxylate equilibrium in your cell culture medium, which is typically buffered at a physiological pH of ~7.4. At this pH, the active lactone form of SN-38 rapidly hydrolyzes to the inactive carboxylate form, reducing the effective concentration of the active drug over the course of the experiment.[1][3][5] The rate of this hydrolysis can be influenced by temperature and the specific components of your media.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cell-based assay results with SN-38.

Step-by-Step Protocol for Preparing SN-38 Working Solutions for Cell Culture:

  • Prepare a High-Concentration Stock Solution: Dissolve SN-38 powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Minimize Incubation Time: Add the freshly prepared SN-38-containing medium to your cells immediately after dilution. Do not let the diluted drug sit at room temperature or in the incubator for extended periods before adding it to the cells.

  • Consider a Control for Hydrolysis: For long-term incubations (e.g., > 24 hours), consider that a significant portion of the SN-38 will be in the inactive carboxylate form. You may need to use higher initial concentrations to compensate for this.

Issue: Low Drug Loading or Instability in Nanoparticle Formulations

Problem: You are attempting to encapsulate SN-38 into nanoparticles (e.g., PLGA, liposomes) but are experiencing low encapsulation efficiency and/or rapid drug release.

Root Cause Analysis: The poor solubility of SN-38 in both aqueous and many organic solvents is a major hurdle for nanoparticle formulation.[7] Furthermore, the instability of the lactone ring can lead to the formation of the more water-soluble carboxylate form, which can then leak out of the nanoparticle.

Troubleshooting Strategies and Protocol:

Strategy 1: pH-Gradient Loading for Liposomes

This technique leverages the pH-dependent solubility of SN-38 to achieve high drug loading.

  • Prepare Liposomes with an Acidic Core: Formulate your liposomes with an acidic internal buffer (e.g., pH 4.0).

  • External Buffer at Neutral pH: Resuspend the liposomes in a buffer with a neutral pH (e.g., 7.4).

  • Add SN-38: Introduce your SN-38 solution to the external buffer. The uncharged, lipid-soluble lactone form will cross the liposomal membrane.

  • Trapping as Carboxylate: Once inside the acidic core, the SN-38 will be protonated and remain in the more stable lactone form, effectively trapping it within the liposome.

Strategy 2: Reversible Lactone-Carboxylate Conversion for Enhanced Solubility

This method improves the solubility of SN-38 in organic solvents during the formulation process.[7]

  • Temporary Conversion to Carboxylate: In a controlled manner, use a base like sodium hydroxide (NaOH) to convert the SN-38 lactone to its more soluble carboxylate form in an appropriate solvent system.[7]

  • Encapsulation: Proceed with your nanoparticle formulation method (e.g., emulsification-solvent evaporation).

  • Reversion to Lactone: During the formulation process, as the pH is adjusted back to acidic or neutral conditions, the carboxylate will revert to the lactone form, which is then entrapped within the nanoparticle.

Data Summary for Formulation Considerations:

ParameterValue/ConsiderationRationale
SN-38 Solubility (Water) 11–38 µg/mLHighlights the need for solubility enhancement strategies.[3][5]
Lactone Ring Stability Stable at pH ≤ 4.5Acidic conditions favor the active form and can be used for storage and in some formulation processes.[3][5]
Lactone Hydrolysis Rapid at pH ≥ 7.4Physiological pH leads to inactivation, a key challenge for in vivo applications and cell culture.[3][5]
Log P (Partition Coefficient) ~2.65Indicates lipophilicity, which can be exploited for passive diffusion across cell membranes.[5]
Issue: Difficulty in Quantifying Lactone and Carboxylate Forms by HPLC

Problem: You are trying to develop an HPLC method to separately quantify the lactone and carboxylate forms of SN-38, but you are getting inconsistent results or poor peak separation.

Root Cause Analysis: The interconversion between the lactone and carboxylate forms can occur during sample preparation, storage, and even during the HPLC run if the mobile phase conditions are not optimized.[8] Proper sample handling and chromatographic conditions are paramount for accurate quantification.

Optimized HPLC Protocol and Key Considerations:

Sample Handling:

  • Acidification: Immediately after collection (e.g., from plasma or cell lysates), acidify the samples to a pH below 4.5 to stabilize the lactone form and prevent further hydrolysis.[9]

  • Low Temperature: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, freeze at -80°C.[9]

Chromatographic Conditions:

  • Mobile Phase: An acidic mobile phase is crucial to maintain the separation of the two forms. A common mobile phase consists of an ammonium acetate buffer (pH ~4.4) and an organic modifier like acetonitrile or methanol.[1]

  • Column: A C18 reverse-phase column is typically used.[1]

  • Detection: Use a fluorescence detector for higher sensitivity or a UV detector set at an appropriate wavelength (e.g., 254 nm and 360 nm).[1]

Example HPLC Gradient:

Time (min)% Buffer A (0.3% Ammonium Acetate, pH 4.4)% Buffer B (9:1 Acetonitrile:Buffer A)
01000
100100
150100

This is an example, and the gradient should be optimized for your specific system and column.

Visualization of the Lactone-Carboxylate Equilibrium:

G cluster_0 SN-38 Equilibrium SN38_Lactone SN-38 (Active Lactone Form) - More Lipophilic - Cell Permeable SN38_Carboxylate SN-38 (Inactive Carboxylate Form) - More Hydrophilic - Poorly Cell Permeable SN38_Lactone->SN38_Carboxylate Hydrolysis (pH > 6.0) SN38_Carboxylate->SN38_Lactone Lactonization (pH < 6.0)

Caption: The pH-dependent equilibrium between the active lactone and inactive carboxylate forms of SN-38.

References

  • Yao, Y. (2011). Total Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN38) and its Application to the Development of C18-Functionalized Camptothecin Derivatives. ResearchGate. Available at: [Link]

  • Govindan, S. V., et al. (n.d.). Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. Frontiers in Pharmacology. Available at: [Link]

  • Zhao, H., et al. (n.d.). In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. National Institutes of Health. Available at: [Link]

  • Ebrahimnejad, P., et al. (n.d.). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis. Available at: [Link]

  • Charoenputtakhun, P., et al. (2018). SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study. PubMed Central. Available at: [Link]

  • Luo, F. R., et al. (n.d.). Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids. PubMed Central. Available at: [Link]

  • Huang, X., et al. (2025). Preparation and quality evaluation of 7-ethyl-10-hydroxycamptothecin (SN38) nanocrystalline liposomes and evaluation of anti-breast cancer effects in vivo and in vitro. PubMed. Available at: [Link]

  • Method for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin. (2008). Google Patents.
  • Rivory, L. P., et al. (1996). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. PubMed. Available at: [Link]

  • An, K., et al. (2021). Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan. Taylor & Francis Online. Available at: [Link]

  • Sparreboom, A., et al. (1998). Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

Technical Support Center: E-8-Carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Challenges and Solutions

Welcome to the technical support center for e-8-carboxylate purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying carboxylic acid-containing compounds.

The term "e-8-carboxylate" does not correspond to a single, widely documented public compound. Therefore, this guide will address the purification challenges inherent to the carboxylate functional group itself, using "e--8-carboxylate" as a representative model for a novel or complex therapeutic candidate you may be working with. The principles, troubleshooting steps, and protocols discussed here are broadly applicable to a wide range of carboxylic acids, from small molecules to more complex drug substances.

As Senior Application Scientists, we understand that purification is not merely a final step but a critical process that defines the quality, safety, and efficacy of a compound. This guide moves beyond simple protocols to explain the underlying chemistry—the "why" behind each step—to empower you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Core Challenge - The Carboxylate Group

The carboxylic acid moiety (-COOH) presents a unique set of purification challenges due to its distinct physicochemical properties. Understanding these is the first step toward developing a robust purification strategy.

  • Acidity and Ionization: Carboxylic acids are weak acids, meaning they exist in equilibrium between their protonated (-COOH) and deprotonated (-COO⁻) forms.[1] This equilibrium is pH-dependent. The ionized carboxylate form is highly polar and water-soluble, while the neutral carboxylic acid is more soluble in organic solvents. This duality is both a challenge and an opportunity for purification via techniques like liquid-liquid extraction.

  • High Polarity & Hydrogen Bonding: The ability to both donate and accept hydrogen bonds makes carboxylates highly polar. This leads to strong interactions with polar stationary phases in chromatography (e.g., silica gel), often causing significant peak tailing. It can also lead to high solubility in polar solvents, sometimes making crystallization difficult.

  • Potential for Salt Formation: Carboxylates readily form salts with residual basic impurities, metal cations, or basic chromatography media. These salt forms have drastically different solubility and chromatographic behavior than the free acid, leading to complex purification profiles.

  • Dimerization: In non-polar solvents, carboxylic acids can form hydrogen-bonded dimers, which can affect their apparent molecular weight and solubility, complicating both chromatography and crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a robust initial strategy for purifying a crude e-8-carboxylate sample?

A multi-step approach is almost always necessary. A logical workflow begins with a simple, bulk purification technique to remove major impurities, followed by a high-resolution technique to achieve final purity.

Purification_Workflow Crude Crude e-8-carboxylate (Product + Impurities) LLE Liquid-Liquid Extraction (Acid-Base Workup) Crude->LLE Bulk Impurity Removal Crystallization Crystallization / Recrystallization LLE->Crystallization If solid & crystallizable Chromatography Column Chromatography (RP-HPLC or Normal Phase) LLE->Chromatography If liquid or difficult to crystallize Analysis Purity Analysis (HPLC, LC-MS, NMR) Crystallization->Analysis Chromatography->Analysis Pure Pure Product (>99.5%) Analysis->Pure Meets Purity Spec

Caption: General purification workflow for a novel carboxylate.

  • Acid-Base Extraction: Begin with a liquid-liquid extraction to separate your acidic product from neutral and basic impurities. This is a high-capacity, low-cost first step.[2]

  • Crystallization: If your compound is a solid, attempt crystallization or recrystallization. This technique is excellent for removing small amounts of impurities and can be highly scalable.[3][4]

  • Chromatography: If the compound is an oil or crystallization is ineffective, column chromatography is the next logical step. Reversed-phase HPLC is often the preferred method for polar compounds like carboxylates.[5]

Q2: What are the most common impurities I should anticipate when synthesizing an e-8-carboxylate?

The impurity profile is highly dependent on your specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Often less polar than the final product.

  • Side-Products: Isomers, over-oxidized or reduced species, and products from competing reaction pathways.[6]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: Carboxylic acids can be susceptible to degradation, especially at elevated temperatures or in the presence of moisture.[7]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A single technique is rarely sufficient. Orthogonal methods are key to building confidence in your purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. Use a high-resolution column and a gradient method to separate closely related impurities. UV detection is common, but if your compound lacks a strong chromophore, other detectors like ELSD or CAD may be necessary.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by providing molecular weight information, which helps in proposing structures for unknown peaks in your chromatogram.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for structural confirmation of your main product and can detect impurities if they are present at levels of ~1% or higher.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the carboxylic acid functional group (C=O and O-H stretches).[9][10]

Technique Primary Use Typical Limit of Detection Key Insight
HPLC-UV Purity determination, quantification~0.01 - 0.1%Provides area percent purity and detects UV-active impurities.
LC-MS Impurity identification<0.01%Provides molecular weight of product and impurities.
¹H NMR Structural confirmation, impurity detection~1%Confirms chemical structure and detects major impurities.
FTIR Functional group confirmation>5%Confirms presence of the carboxylate moiety.[11]
Caption: Comparison of common analytical techniques for purity assessment.

Section 3: Troubleshooting Guides

Issue 1: My e-8-carboxylate is streaking/tailing badly on my silica gel column.

Possible Cause: This is a classic problem caused by the strong interaction between the acidic carboxylate group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal "adsorb-release-adsorb" mechanism rather than clean partitioning.

Solutions:

  • Add an Acidic Modifier to the Mobile Phase: The most common solution is to add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluent.

    • Mechanism: The added acid protonates the surface silanol groups, reducing their ability to interact with your compound. It also ensures your e-8-carboxylate remains fully protonated (-COOH), preventing it from deprotonating and binding ionically to the silica.[2]

  • Switch to a Different Stationary Phase: If modifiers are not effective or compatible with your molecule, consider a less acidic or alternative stationary phase.

    • Diol-bonded or Cyano-bonded Silica: These are less acidic than bare silica and can reduce tailing.

    • Alumina (Basic or Neutral): Can be effective, but be cautious as basic alumina can deprotonate your acid, causing irreversible binding. Neutral alumina is often a safer choice.

  • Derivatize the Carboxylic Acid: In some cases, it may be easier to purify the compound as a less polar ester derivative (e.g., methyl or ethyl ester) and then hydrolyze it back to the free acid in a final, clean step.[2][12]

Tailing_Troubleshooting Start Peak Tailing on Silica Gel Q1 Have you tried adding an acidic modifier (e.g., 1% AcOH)? Start->Q1 Sol1 Add 0.5-2% Acetic Acid to the mobile phase. Q1->Sol1 No Q2 Is the tailing resolved? Q1->Q2 Yes Sol1->Q2 Success Problem Solved Q2->Success Yes Q3 Is derivatization an option? Q2->Q3 No Sol2 Consider alternative phases: - Reversed-Phase C18 - Diol-bonded silica Q3->Sol2 No Sol3 Purify as an ester derivative, then hydrolyze. Q3->Sol3 Yes

Caption: Decision tree for troubleshooting peak tailing in normal-phase chromatography.

Issue 2: My e-8-carboxylate won't crystallize; it keeps "oiling out."

Possible Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or as a supersaturated liquid phase instead of an ordered crystal lattice. This is common for compounds with residual impurities, which inhibit crystal formation, or for molecules with conformational flexibility.

Solutions:

  • Reduce the Rate of Supersaturation: Slow down the crystallization process.

    • Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally a freezer.

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

  • Change the Solvent System: The choice of solvent is critical.[13]

    • Find a Binary System: Dissolve the compound in a minimum amount of a hot "good" solvent where it is very soluble. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow to cool slowly.

  • "Scratch" the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution to act as a template for crystal growth.

Issue 3: I'm losing my compound during acid-base extraction.

Possible Cause: Your compound is likely not partitioning as expected, which can be due to several factors.

Solutions:

  • Check the pH of the Aqueous Layer: After adding base (e.g., NaHCO₃ solution) to deprotonate your acid, use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > pKa + 2) to fully ionize the carboxylate. Similarly, when re-acidifying to recover your product, ensure the pH is well below the pKa (pH < pKa - 2).

  • Increase the Polarity Difference: If your deprotonated carboxylate salt has significant organic character, it may remain partially soluble in the organic layer.

    • Use a More Polar Organic Solvent: Switch from solvents like ethyl acetate or DCM to something less polar like diethyl ether or toluene during the initial extraction of neutral/basic impurities.

    • Brine Wash: Wash the organic layer containing your product with a saturated NaCl solution (brine). This increases the polarity of the aqueous phase and can help "push" water-soluble compounds out of the organic layer.

  • Beware of Emulsions: Emulsions can trap your product at the interface. To break them, try adding brine, waiting for a longer period, or filtering the entire mixture through a pad of Celite.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Purification of e-8-carboxylate via Acid-Base Extraction

Objective: To separate the acidic product from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

    • Rationale: A weak base is used to selectively deprotonate the carboxylic acid without reacting with less acidic functionalities.

  • Separation 1: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently. Allow the layers to separate. The deprotonated e-8-carboxylate salt should now be in the aqueous layer.

  • Confirmation: Before proceeding, take a small sample of both the organic and aqueous layers and spot them on a TLC plate to confirm that your product has moved to the aqueous phase.

  • Repeat Extraction: Drain the aqueous layer into a clean flask. Add fresh NaHCO₃ solution to the organic layer and repeat the extraction 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1M HCl, while stirring until the pH is ~2. Your protonated e-8-carboxylate should precipitate as a solid or be ready for extraction.

    • Rationale: The ice bath dissipates the heat of neutralization. A low pH ensures the carboxylate is fully protonated for maximum recovery.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

    • If no solid forms: Extract the acidified aqueous solution 3 times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

SOP 2: Method Development for Recrystallization

Objective: To find a suitable solvent system for purifying a solid e-8-carboxylate.

Methodology:

  • Solvent Screening: Place ~10-20 mg of your crude solid into several small test tubes.

  • Solubility Test (Room Temp): To each tube, add a common recrystallization solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to ~1 mL. Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are potential candidates.

  • Solubility Test (Hot): Take the tubes where the compound was insoluble and heat them gently in a water or sand bath. If the compound dissolves completely upon heating, you have found a good single-solvent system.

  • Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe if crystals form.

  • Binary Solvent System (If Needed): If no single solvent is ideal, select a pair of miscible solvents: one in which the compound is highly soluble ("good" solvent) and one in which it is insoluble ("poor" solvent).

  • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. While still hot, add the "poor" solvent dropwise until a persistent cloudiness appears. Add 1-2 drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly, as described in Step 4.

  • Scale-Up: Once an effective solvent system is identified on a small scale, proceed with the bulk sample.

References

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents (US7307188B2).
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides (EP0535825A2).
  • ACS Publications. (2026, January 23). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Langmuir. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2026, January 25). Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2026, January 22). Selective Passivation Mechanisms of Chalcocite during Cu–Mo Flotation Separation: Experimental Analysis and Interfacial Reaction. Langmuir. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids (WO2014095080A2).
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process (US5034105A).
  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved January 26, 2026, from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved January 26, 2026, from [Link]

  • Cytiva. (2024, September 3). Benchmarking study: Alkaline stability of modern protein A chromatography resins. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 28). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. Retrieved January 26, 2026, from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved January 26, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved January 26, 2026, from [Link]

  • Frontiers. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved January 26, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2026, January 22). Integrating {CuxIy} Modules into a Series of Alkaline Earth Metal Based Metal–Organic Frameworks for NO2 Chemiresistive Sensing. Inorganic Chemistry. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2026, January 22). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Carboxylate-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with off-target effects related to carboxylate-containing compounds. The term "E-8-carboxylate" can refer to a variety of molecules where the carboxylate is in a specific position, such as in certain prostaglandin or cannabinoid analogues. Rather than focusing on a single, ambiguously defined molecule, this guide addresses the root of the issue: the carboxylate moiety itself.

The carboxylic acid functional group is a cornerstone in drug design, often critical for binding to a biological target.[1][2] However, its physicochemical properties can also be a significant source of off-target activity, leading to undesired biological responses, toxicity, and poor pharmacokinetic profiles.[2][3] This resource provides in-depth troubleshooting guides, experimental protocols, and frequently asked questions to help you identify, understand, and mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the development of carboxylate-containing therapeutics.

Q1: My lead compound, a carboxylate-containing molecule, is showing unexpected cytotoxicity in cell-based assays. How can I determine if this is an on-target or off-target effect?

A1: This is a critical first step. The observed cytotoxicity could be an intended consequence of modulating your target (on-target toxicity) or due to interactions with other cellular machinery (off-target toxicity).

  • Initial Step: Target Engagement vs. Cytotoxicity Correlation. First, confirm that your compound is engaging the intended target at the concentrations where you observe cytotoxicity. A simple way is to run a dose-response curve for both target inhibition (e.g., an enzymatic assay) and cytotoxicity (e.g., an MTS or CellTiter-Glo assay). If the EC50 for target engagement is significantly more potent than the CC50 for cytotoxicity, it's a strong indicator of off-target effects.

  • Rescue Experiments: If possible, perform a "rescue" experiment. Can you reverse the cytotoxic effect by adding a downstream product of your target's pathway? Alternatively, in a target knockout or knockdown cell line, the on-target toxicity should be abolished, while off-target effects would persist.

  • Structural Analogs: Synthesize a close structural analog of your compound that is inactive against your primary target but retains the same physical properties (especially the carboxylate group). If this "inactive" analog still causes cytotoxicity, it strongly implicates the carboxylate moiety in an off-target interaction.

Q2: My compound has excellent in vitro potency but poor cellular activity and low bioavailability. Could the carboxylate group be the problem?

A2: Yes, this is a classic problem associated with the carboxylic acid moiety.[2][3] At physiological pH, the carboxylate group is typically deprotonated and negatively charged. This high polarity can severely limit its ability to passively diffuse across cellular membranes, leading to the discrepancy between biochemical and cellular assay results.[2] To address this, consider two main strategies:

  • Prodrug Approach: Temporarily mask the carboxylate with an ester group (e.g., an ethyl ester). This creates a more lipophilic prodrug that can cross the cell membrane, where endogenous esterases will then cleave the ester and release the active carboxylic acid inside the cell.

  • Bioisosteric Replacement: This is a more definitive, long-term solution. Replace the carboxylic acid with a bioisostere—a different functional group with similar steric and electronic properties that is less likely to be charged. This is a key strategy for improving drug-like properties.[1][4] See the detailed troubleshooting guide on this topic below.

Q3: We are working with a prostaglandin E2 analog and are seeing activation of multiple signaling pathways. How do we isolate the on-target pathway from potential off-target effects?

A3: Prostaglandins and their analogs are known to interact with a family of related G-protein coupled receptors (e.g., EP1, EP2, EP3, EP4), and cross-reactivity is a common source of off-target effects.[5][6]

  • Receptor Profiling: The most direct method is to screen your compound against a panel of known prostanoid receptors expressed in individual cell lines. This will allow you to quantify the potency and efficacy of your compound at each receptor and determine its selectivity profile.

  • Use of Selective Antagonists: Employ highly selective antagonists for each of the potential off-target receptors. If a specific antagonist blocks one of the observed signaling pathways, you have identified an off-target interaction.

  • Downstream Signaling Analysis: Different EP receptors couple to different G-proteins (e.g., Gs, Gi, Gq), leading to distinct downstream signals (e.g., cAMP increase, cAMP decrease, IP3/DAG production). By profiling these second messengers, you can infer which receptor types are being activated.

Troubleshooting Guides & Experimental Protocols

Guide 1: Characterizing and Confirming Off-Target Interactions

When off-target effects are suspected, a systematic approach is needed to identify the unintended molecular targets.

Protocol 1.1: Broad-Panel Off-Target Screening

This protocol outlines the use of a commercial service for broad-panel screening, a crucial step in modern drug development for identifying potential liabilities early.[7]

  • Compound Preparation: Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO). Ensure the compound is of high purity (>95%).

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers off-target liability panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include dozens to hundreds of GPCRs, kinases, ion channels, and enzymes known to be common off-targets.

  • Assay Execution (by CRO): The CRO will typically perform radioligand binding assays or functional assays at a fixed concentration of your compound (e.g., 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition or activation. A common threshold for a "hit" is >50% inhibition at 10 µM.

  • Follow-up: For any significant hits, perform follow-up dose-response assays to determine the IC50 or EC50 at the off-target. This will establish the selectivity window between your on-target and off-target activities.

Guide 2: Mitigating Off-Target Effects via Medicinal Chemistry

Once an off-target liability is confirmed, molecular modifications are necessary. The most powerful strategy for issues related to a carboxylate group is bioisosteric replacement.[2][4]

The Causality Behind Bioisosteric Replacement

The goal is to replace the carboxylic acid with a group that mimics its ability to act as a hydrogen bond acceptor but has a different pKa, charge state, and lipophilicity profile.[2] This can disrupt binding to the off-target protein while preserving, or even enhancing, binding to the desired target.

Protocol 2.1: Bioisosteric Replacement of a Carboxylic Acid

  • Selection of Bioisosteres: Based on the specific context of your project, select a panel of appropriate bioisosteres to synthesize. A good starting point is to choose groups with a range of acidities and physical properties.

  • Chemical Synthesis: Synthesize a small series of analogs where the carboxylic acid is replaced by the chosen bioisosteres.

  • In Vitro Profiling: Screen the new analogs in parallel assays:

    • On-target potency assay.

    • Off-target potency assay (for the specific off-target identified in Guide 1).

    • Cellular permeability assay (e.g., PAMPA or Caco-2).

    • Metabolic stability assay (using liver microsomes).

  • Data Analysis and Selection: Analyze the data to identify analogs that have retained or improved on-target potency while significantly reducing off-target activity and improving drug-like properties.

Table 1: Common Carboxylic Acid Bioisosteres and Their Properties

BioisostereTypical pKa RangeKey Features & Considerations
Carboxylic Acid 4-5High polarity, negatively charged at pH 7.4. Often poor membrane permeability.[2]
Tetrazole 4.5 - 5.5Close pKa to carboxylic acid, but metabolically more stable and can offer improved oral absorption.[4]
Acyl Sulfonamide 4 - 6Highly tunable pKa based on the acyl group. Can improve permeability.
Hydroxamic Acid 8 - 9Weaker acid. Often used as a metal chelator in enzyme active sites (e.g., HDACs).
Thiazolidinedione 6 - 7Moderately acidic and lipophilic. Known to act as a carboxylic acid surrogate in PPARγ agonists.[1]

Visualizing the Workflow

Diagram 1: General Workflow for Investigating Off-Target Effects

This diagram illustrates the logical flow from initial observation of an undesired effect to its characterization and mitigation.

Off_Target_Workflow A Undesired Biological Effect Observed (e.g., Cytotoxicity, Low Bioavailability) B Hypothesis: On-Target or Off-Target Effect? A->B C Differentiate: Target Engagement vs. Effect Potency Rescue Experiments Inactive Analogs B->C D Conclusion: Off-Target Effect Confirmed C->D If Off-Target E Identify Off-Target: Broad-Panel Screening (e.g., Kinase, GPCR panels) D->E F Mitigation Strategy: Medicinal Chemistry E->F G Bioisosteric Replacement of Problematic Moiety (e.g., Carboxylate) F->G H Synthesize & Test New Analogs G->H I Improved Selectivity Profile (On-Target Potency Retained, Off-Target Potency Reduced) H->I

Caption: Workflow for identifying and mitigating off-target effects.

Diagram 2: Decision Tree for Bioisosteric Replacement of Carboxylic Acids

This diagram provides a simplified decision-making process for selecting a suitable bioisostere.

Bioisostere_Decision_Tree start Problem: Carboxylic Acid Moiety (e.g., Poor PK, Off-Target Toxicity) q1 Is maintaining a similar acidic pKa (~4-5) critical for on-target activity? start->q1 path_yes Consider Tetrazole or a tuned Acyl Sulfonamide q1->path_yes Yes q2 Is improved lipophilicity and membrane permeability the primary goal? q1->q2 No ans1_yes Yes ans1_no No path_no_yes Consider Thiazolidinedione or other heterocyclic acids q2->path_no_yes Yes path_no_no Consider less acidic groups like Hydroxamic Acid or Trifluoromethyl Carbinol q2->path_no_no No ans2_yes Yes ans2_no No

Caption: Decision tree for selecting carboxylic acid bioisosteres.

References

  • 8-Isoprostaglandin E2 | C20H32O5 | CID 5283213. PubChem, National Institutes of Health. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Accounts of Chemical Research, ACS Publications. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Δ8-Tetrahydrocannabinol. Wikipedia. [Link]

  • Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851. PubChem, National Institutes of Health. [Link]

  • Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol. PMC, PubMed Central. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PMC, National Institutes of Health. [Link]

  • Photoelectron photofragment coincidence spectroscopy of carboxylates. PMC, National Institutes of Health. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Cannabinoid Carboxylic Acids, Salts of Cannabinoid Carboxylic Acids, and the Production and Uses of Same.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health. [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA). [Link]

  • Prostaglandin E2. Wikipedia. [Link]

  • Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. arXiv. [Link]

  • 5 Things to Know about Delta-8 Tetrahydrocannabinol – Delta-8 THC. U.S. Food and Drug Administration (FDA). [Link]

  • Pethidine. Wikipedia. [Link]

  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. PubMed Central. [Link]

Sources

Technical Support Center: In Vitro Confirmation of Cyclooxygenase (COX) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Cyclooxygenase (COX) Activity Assays

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key biological mediators in processes like inflammation and pain.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is typically induced during inflammatory responses.[1][3][4] Consequently, the selective inhibition of COX-2 is a major goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming COX activity in vitro. It is structured in a question-and-answer format to directly address common issues and provide robust troubleshooting strategies.

Core Concepts: How is COX Activity Measured?

In vitro COX activity assays are designed to quantify the enzymatic conversion of arachidonic acid. This can be achieved through two main approaches:

  • Measuring the Peroxidase Activity: COX enzymes have two distinct catalytic functions. The initial cyclooxygenase reaction converts arachidonic acid to Prostaglandin G2 (PGG2). A subsequent peroxidase reaction reduces PGG2 to Prostaglandin H2 (PGH2).[6] Many commercial kits capitalize on this peroxidase activity, using a probe that becomes oxidized during the PGG2-to-PGH2 conversion, generating a detectable colorimetric or fluorescent signal.[7][8][9]

  • Measuring a Downstream Prostaglandin: A more direct method involves quantifying a specific stable prostaglandin, such as Prostaglandin E2 (PGE2), that is formed from PGH2. This is often accomplished using highly specific techniques like enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The choice of method depends on the experimental goals, required throughput, and available instrumentation.

COX_Pathway_and_Assay_Principles cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_detection Assay Detection Points Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) (Unstable Intermediate) COX_Enzyme->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) (Unstable Intermediate) PGG2->PGH2 Peroxidase Activity Peroxidase_Assay Peroxidase-Coupled Assay (Colorimetric/Fluorometric) PGG2->Peroxidase_Assay Detects Peroxidase Step Prostaglandins Stable Prostanoids (e.g., PGE2, PGD2) PGH2->Prostaglandins Isomerases PGE2_Assay Direct PGE2 Quantification (LC-MS/MS or ELISA) Prostaglandins->PGE2_Assay Detects Final Product

Caption: COX pathway showing assay detection points.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments.

Section 1: Issues with Enzyme Source & Preparation

Question: I'm not seeing any activity with my purified enzyme or cell lysate. What could be wrong?

Answer: This is a common issue that often traces back to the stability and handling of the enzyme.

  • Root Cause Analysis:

    • Improper Storage: COX enzymes, particularly purified recombinant versions, are highly sensitive to temperature fluctuations. They must be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can rapidly denature the protein.[2][10][11]

    • Instability on Ice: Even when thawed, reconstituted COX enzymes have a limited lifespan on ice, often no more than 30-60 minutes.[10][11] It is crucial to prepare your assay plate and reagents before thawing the enzyme.

    • Inadequate Lysis/Homogenization: If using cell or tissue samples, incomplete cell lysis will result in a low yield of active enzyme in your supernatant. Ensure you are using a suitable lysis buffer (e.g., containing a non-ionic detergent like NP-40) and mechanical disruption (homogenization or sonication) on ice.[1]

    • Missing Cofactors: COX activity requires heme as a cofactor. While often included in assay buffers, ensure it hasn't been omitted from a custom buffer preparation.[7][12]

  • Self-Validating Protocol Steps:

    • Positive Control is Essential: Always run a positive control provided with a commercial kit or a previously validated batch of enzyme.[1][2] This immediately tells you if the issue is with your specific sample or the assay reagents themselves.

    • Protein Quantification: After preparing a cell or tissue lysate, measure the total protein concentration (e.g., using a BCA assay).[1] This allows you to normalize the activity and ensures you are loading a consistent amount of protein per well.

    • Check Reagent Preparation: Many kits require dilution of stock buffers and preparation of substrate solutions immediately before use.[8][9] Double-check all dilution calculations and ensure reagents are at the correct temperature as specified in the protocol.

Section 2: Assay Signal & Background Problems

Question: My background signal is extremely high, obscuring any real signal. How can I fix this?

Answer: High background can stem from several sources, including sample-specific interference and non-enzymatic signal generation.

  • Root Cause Analysis:

    • Sample-Specific Peroxidases: Crude biological samples (like tissue homogenates) may contain other peroxidases that can react with the assay probe, generating a false-positive signal.[1][2]

    • Autoxidation of Substrate: The colorimetric probe (like TMPD) or fluorescent probe can auto-oxidize, especially when exposed to light for extended periods, leading to a high background.[7]

    • Interfering Compounds: If screening inhibitors, the test compounds themselves might be fluorescent or possess antioxidant properties that interfere with the assay chemistry.[4]

  • Troubleshooting & Validation Workflow:

High_Background_Troubleshooting Start High Background Signal Observed Check_Controls Analyze Control Wells Start->Check_Controls Boiled_Control Is the 'Boiled Enzyme'/ 'No Enzyme' Control High? Check_Controls->Boiled_Control Step 1 Reagent_Issue Potential Reagent Autoxidation or Contamination. Boiled_Control->Reagent_Issue Yes Sample_Issue Sample contains interfering peroxidases or compounds. Boiled_Control->Sample_Issue No Reagent_Fix Action: Prepare fresh reagents. Protect probe from light. Reagent_Issue->Reagent_Fix Run_Inhibitor_Controls Action: Run sample with specific COX-1 (SC-560) & COX-2 (Celecoxib) inhibitors. Sample_Issue->Run_Inhibitor_Controls Signal_Reduced Does signal decrease with COX inhibitors? Run_Inhibitor_Controls->Signal_Reduced Non_COX_Activity High background is due to non-COX peroxidases. Signal_Reduced->Non_COX_Activity No COX_Activity_Confirmed Background is valid COX activity. Proceed with experiment. Signal_Reduced->COX_Activity_Confirmed Yes Switch_Method Solution: Switch to a more specific assay, like LC-MS/MS for PGE2. Non_COX_Activity->Switch_Method

Caption: Workflow for troubleshooting high background.

  • Detailed Steps:

    • Run a "No Enzyme" or "Boiled Enzyme" Control: This is the most critical control for background. Prepare a sample exactly as you would for the test, but either omit the enzyme or boil the sample for 5 minutes to denature all proteins before adding it to the well.[7] A high signal in this well points to a problem with the reagents, not the sample.

    • Use Isoform-Specific Inhibitors: Commercial kits often include specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib).[1][2] By treating your sample with these, you can confirm that the activity you are measuring is indeed from the target COX isoform. If the signal persists in the presence of both inhibitors, it is likely due to other peroxidases.

    • Consider a More Specific Method: If your sample has high non-specific peroxidase activity that cannot be resolved, a peroxidase-based assay may not be suitable. Switching to a direct quantification method like LC-MS/MS analysis of PGE2 will provide much higher specificity, as it directly measures a unique product of the COX pathway.[4]

Section 3: Data Interpretation & Assay Selection

Question: I am screening inhibitors. Which assay method is best, and how do I interpret the IC50 values?

Answer: The best method depends on your screening stage and the nature of your compounds. For interpreting IC50 values, species-specificity is a critical consideration.

  • Assay Selection Comparison:

Assay MethodProsConsBest For...
Colorimetric/Fluorometric High-throughput, rapid, less expensive.[8][11]Prone to interference from colored/fluorescent compounds or antioxidants.[4] Indirect measurement.Primary high-throughput screening of large compound libraries.
LC-MS/MS (PGE2 Quant.) Highly specific and sensitive. "Gold standard" for accuracy.[4] Can quantify multiple prostanoids.[13]Lower throughput, requires expensive specialized equipment and expertise.Hit validation, IC50 determination, detailed mechanistic studies.[4]
Human Whole Blood Assay Physiologically relevant, accounts for protein binding and cell permeability.[5]Lower throughput, requires fresh human blood, more complex setup.Late-stage validation, ranking compounds under conditions closer to in vivo.[5]
  • Interpreting IC50 Values:

    • Definition: The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a measure of inhibitor potency.

    • Species Differences are Crucial: The IC50 value of an inhibitor can vary significantly between species (e.g., ovine COX vs. human COX).[4] For drug development intended for human use, it is imperative to use human recombinant COX enzymes or a human-based system (like the whole blood assay) to generate relevant data.[4] Using enzymes from other species can be misleading.

    • Selectivity Index: To determine if an inhibitor is selective for COX-2, you must calculate IC50 values for both COX-1 and COX-2. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher ratio indicates greater selectivity for COX-2.

Detailed Protocols

Protocol 1: Fluorometric Peroxidase-Based COX Activity Assay

This protocol is adapted from commercially available kits and measures the peroxidase component of COX activity.[1][10][11]

Materials:

  • 96-well opaque flat-bottom plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Purified human recombinant COX-1/COX-2 or cell/tissue lysate

  • COX Assay Buffer

  • Heme Cofactor

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (Substrate)

  • COX-1 Inhibitor (SC-560) and COX-2 Inhibitor (Celecoxib)

Procedure:

  • Reagent Preparation: Prepare Assay Buffer by diluting the stock solution and adding the Heme cofactor. Prepare the Arachidonic Acid working solution according to the manufacturer's instructions, often involving dilution with NaOH and buffer. Keep all components on ice.

  • Plate Setup: Design your plate map, including wells for:

    • Background (no enzyme)

    • Positive Control (enzyme, no inhibitor)

    • Sample Wells (your lysate or purified enzyme)

    • Inhibitor Controls (Sample + SC-560, Sample + Celecoxib)

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing Assay Buffer, the Fluorometric Probe, and your sample (or positive control enzyme).

  • Initiate Reaction: Add the reaction mix to the appropriate wells. Pre-incubate with inhibitors for ~10-15 minutes if screening compounds.

  • Start Measurement: Place the plate in the reader. Initiate the enzymatic reaction by adding the Arachidonic Acid working solution to all wells simultaneously, preferably with a multichannel pipette.

  • Data Acquisition: Immediately begin measuring fluorescence in kinetic mode, with reads every 30-60 seconds for 10-20 minutes.

  • Calculation: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Subtract the background rate from all sample rates. Activity is often expressed as the rate of fluorescence change per minute per microgram of protein.

Protocol 2: LC-MS/MS Quantification of PGE2

This protocol provides a highly specific measurement of COX activity by quantifying its end-product, PGE2.[4][14]

Materials:

  • COX enzyme source and reaction buffer (as above)

  • Arachidonic Acid

  • Reaction termination solution (e.g., 2 M HCl)

  • Internal Standard (e.g., PGE2-d4)

  • Solid Phase Extraction (SPE) cartridges for purification

  • LC-MS/MS system with an appropriate C18 column

Procedure:

  • Enzymatic Reaction: Perform the COX reaction in a microcentrifuge tube. Incubate your enzyme source with buffer and cofactors. Initiate the reaction by adding arachidonic acid (e.g., to a final concentration of 5 µM) and incubate for a defined time (e.g., 2 minutes) at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding acid (e.g., HCl).[4] This denatures the enzyme.

  • Add Internal Standard: Add a known amount of deuterated PGE2 (PGE2-d4) to each sample. This standard will account for sample loss during extraction and variability in instrument response.[4][13]

  • Sample Extraction: Acidify the samples and perform solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances, and to concentrate the prostaglandins.

  • LC-MS/MS Analysis: Evaporate the purified samples to dryness and reconstitute in the mobile phase. Inject the sample onto the LC-MS/MS system.

  • Data Analysis: Quantify PGE2 by comparing the peak area ratio of endogenous PGE2 to the PGE2-d4 internal standard against a standard curve.[13] The mass transitions to monitor are typically m/z 351.2 -> 189.5 for PGE2 and m/z 355.2 -> 275.5 for PGE2-d4.[13]

References

  • Simulations Plus, Inc. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors [Video]. YouTube. Retrieved from [Link]

  • Al-Jaber, H., Makepeace, B. L., & El-Sabban, M. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 851, 129-142. Retrieved from [Link]

  • Riener, M., & Laufer, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 97-108. Retrieved from [Link]

  • Assay Genie. (2019). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

  • Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Retrieved from [Link]

  • Perrone, M. G., Miciaccia, M., Ferorelli, S., & Scilimati, A. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current Enzyme Inhibition, 18(1), 10-18. Retrieved from [Link]

  • Song, W. L., & FitzGerald, G. A. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 48(1), 238-247. Retrieved from [Link]

  • Mesaros, C., Lee, S. H., & Blair, I. A. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 877(24), 2538-2543. Retrieved from [Link]

Sources

E-8-Carboxylate Technical Support Center: A Guide to Managing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for E-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability in their experiments. Our goal is to provide you with the expertise and practical tools necessary to ensure the consistency and reliability of your results.

Introduction to E-8-Carboxylate and the Challenge of Variability

E-8-carboxylate, with the chemical name (R)-2-(6-chloro-2-methylquinolin-4-yloxy)-N-(2-hydroxyethyl)propanamide-8-carboxylate, is a promising therapeutic candidate. As with many complex organic molecules, maintaining consistency across different synthesis batches can be a significant challenge. Variability can arise from subtle differences in raw materials, reaction conditions, and purification processes, leading to discrepancies in potency, solubility, and biological activity.[1] This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with different batches of E-8-carboxylate in a question-and-answer format. Each solution is accompanied by a logical workflow and detailed experimental protocols.

My E-8-carboxylate potency is lower than expected.

Potential Causes:

  • Presence of residual solvents from the purification process.[2][3][4][5][6]

  • Incomplete reaction or presence of starting materials and synthetic by-products.[7][8]

  • Degradation of the E-8-carboxylate molecule.[9]

Troubleshooting Workflow:

start Low Potency Observed gc_hs Perform Headspace GC-MS for Residual Solvents start->gc_hs hplc_uv Run HPLC-UV for Purity Assessment start->hplc_uv gc_hs->hplc_uv lc_ms Conduct LC-MS for Impurity Identification hplc_uv->lc_ms compare Compare Impurity Profile with Reference Standard lc_ms->compare degradation Investigate Potential Degradation Pathways compare->degradation If new impurities are found repurify Consider Repurification of the Batch compare->repurify If known impurities are high contact Contact Technical Support with Data degradation->contact repurify->contact

Caption: Workflow for troubleshooting low potency of E-8-carboxylate.

Detailed Protocol: HPLC-UV Purity Assessment

This method is designed to separate E-8-carboxylate from potential impurities and degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve E-8-carboxylate in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Interpretation of Results:

  • A lower area under the curve (AUC) for the main peak compared to a reference standard indicates lower purity.

  • The presence of significant additional peaks suggests impurities or degradation products.[8]

I'm observing poor solubility and dissolution rates with a new batch.

Potential Causes:

  • Polymorphism: The batch may have crystallized in a different, less soluble crystal form.[10][11]

  • Particle Size Distribution: Larger particles will dissolve more slowly.

  • Amorphous vs. Crystalline Content: The degree of crystallinity can impact solubility.[10]

Troubleshooting Workflow:

start Poor Solubility Observed xrpd Perform X-ray Powder Diffraction (XRPD) start->xrpd microscopy Analyze Particle Size and Morphology (SEM/Microscopy) start->microscopy dsc Conduct Differential Scanning Calorimetry (DSC) xrpd->dsc compare Compare Data with a 'Good' Batch dsc->compare recrystallize Consider Recrystallization to a Desired Polymorph compare->recrystallize If polymorph is different micronize Evaluate Particle Size Reduction (Micronization) compare->micronize If particle size is large contact Consult with Technical Support recrystallize->contact micronize->contact

Caption: Workflow for addressing solubility issues of E-8-carboxylate.

Detailed Protocol: X-ray Powder Diffraction (XRPD) for Polymorph Screening

XRPD is a powerful technique to identify the crystalline form of a powder.[12][13]

Parameter Setting
Radiation Source Cu Kα (λ = 1.5406 Å)
Voltage and Current 40 kV and 40 mA
Scan Range (2θ) 2° to 40°
Step Size 0.02°
Scan Speed 1°/min
Sample Preparation Gently pack the E-8-carboxylate powder into the sample holder, ensuring a flat, even surface.

Interpretation of Results:

  • Each crystalline polymorph will produce a unique diffraction pattern (fingerprint).[10]

  • Differences in peak positions (2θ values) and relative intensities between batches indicate different polymorphic forms.

  • A broad, featureless "halo" instead of sharp peaks suggests an amorphous solid.

My biological assay results are inconsistent between batches.

Potential Causes:

  • Chiral Purity: The presence of the inactive or less active (S)-enantiomer can reduce the overall biological effect.

  • Active Impurities: An impurity may have its own biological activity, either agonistic or antagonistic.

  • Inhibitory Impurities: An impurity may be non-competitively inhibiting the biological target.

Troubleshooting Workflow:

start Inconsistent Biological Activity chiral_hplc Perform Chiral HPLC for Enantiomeric Purity start->chiral_hplc hplc_purity Re-evaluate HPLC-UV Purity Profile start->hplc_purity review_synthesis Review Synthesis for Sources of Chiral Contamination chiral_hplc->review_synthesis If enantiomeric excess is low impurity_id Identify and Characterize Major Impurities (LC-MS) hplc_purity->impurity_id test_impurities Synthesize and Test Impurities in Biological Assay impurity_id->test_impurities contact Discuss Findings with Technical Support test_impurities->contact review_synthesis->contact

Caption: Troubleshooting inconsistent biological assay results for E-8-carboxylate.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This method separates the (R) and (S) enantiomers of E-8-carboxylate.[1][14]

Parameter Condition
Column Chiral stationary phase (CSP) column (e.g., Chiralpak IA)
Mobile Phase A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). This needs to be optimized.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
UV Detection 254 nm
Sample Preparation Dissolve E-8-carboxylate in the mobile phase to a concentration of 0.5 mg/mL.

Interpretation of Results:

  • The method should resolve two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.

  • The enantiomeric excess (% ee) can be calculated from the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

The color of my E-8-carboxylate powder varies from white to off-white/yellow.

Potential Causes:

  • Trace Impurities: Highly colored impurities, even at low levels, can affect the powder's appearance.[15]

  • Degradation: Exposure to light, heat, or oxygen can lead to the formation of colored degradation products.

  • Residual Metals: Trace metals from catalysts or reactors can sometimes impart color.

Troubleshooting Workflow:

start Powder Color Variation uv_vis Analyze by UV-Vis Spectroscopy start->uv_vis hplc_pda Run HPLC with Photodiode Array (PDA) Detector start->hplc_pda compare Compare Profiles of Different Colored Batches uv_vis->compare icp_ms Test for Trace Metals (ICP-MS) hplc_pda->icp_ms icp_ms->compare review_storage Review Storage and Handling Conditions compare->review_storage If degradation is suspected contact Consult Technical Support review_storage->contact

Caption: A workflow for investigating color variations in E-8-carboxylate powder.

Analytical Approach: UV-Vis Spectroscopy and HPLC-PDA

  • UV-Vis Spectroscopy: Dissolve the powder in a suitable solvent (e.g., methanol) and acquire the UV-Visible spectrum from 200-800 nm. A batch with a yellow tint may show absorbance in the 400-450 nm range that is absent in a pure white batch.

  • HPLC-PDA: Using the HPLC method described in section 1, a PDA detector can acquire the UV-Vis spectrum of each peak as it elutes. This can help to identify which impurity is responsible for the color.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for E-8-carboxylate? A1: To minimize degradation, E-8-carboxylate should be stored in a cool, dark, and dry place.[16] We recommend storage at 2-8 °C in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[17][18] Avoid exposure to high temperatures and direct sunlight.

Q2: How should I handle E-8-carboxylate in the lab? A2: E-8-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For weighing and transferring, it is best to work in a chemical fume hood.

Q3: Can I re-test an old batch of E-8-carboxylate? A3: Yes, we recommend re-testing any batch that has been stored for an extended period (e.g., >1 year) to confirm its purity and potency before use. The HPLC-UV method outlined in this guide is suitable for this purpose.

Q4: What level of enantiomeric purity should I expect? A4: For most applications, an enantiomeric excess of >99% is recommended to ensure that the biological effects are primarily due to the (R)-enantiomer.

Q5: My batch-to-batch variability is affecting the reproducibility of my animal studies. What should I do? A5: This is a critical issue. We recommend that before starting a new in vivo study, you perform a comprehensive analysis (HPLC-UV, Chiral HPLC, and XRPD) on the batch you intend to use. If possible, use the same batch for the entire study. If you must switch batches, perform a bridging study to ensure the new batch behaves similarly to the old one.

References

  • Al-As'ad, R. M., El-abadelah, M. M., Sabri, S. S., Zahra, J. A., & Voelter, W. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(6), 700-706. [Link]

  • Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. [Link]

  • Ball, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]

  • Bari, S. B., et al. (2021). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Pharmaceutical and Biomedical Research, 7(3), 195-204. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]

  • Borka, L. (1990). Polymorphs, Solvates and Solubility. Acta Pharmaceutica Jugoslavica, 40(1), 71-83.
  • Byrn, S. R. (1982).
  • Caira, M. R. (2015). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives, 2(4). [Link]

  • Chen, Y., et al. (2018). New pathways for the biodegradation of diethyl phthalate by Sphingobium yanoikuyae SHJ. Scientific Reports, 8(1), 1-9. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • European Society of Medicine. (2022). USP. Characterization of Crystalline and Partially-Crystalline Solids by X-ray Powder Diffraction (XRPD). Section 941. [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • HunterLab. (2025). Color Consistency in Pharmaceuticals: Using Spectrophotometry for Blending Powders and Tablets. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • Kawalec, M., et al. (2007). Carboxylate-induced degradation of poly(3-hydroxybutyrate)s. Biomacromolecules, 8(4), 1053-1058. [Link]

  • Koel Colours. (2016). Why use colours for pharmaceutical products? [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Li, Z., et al. (2025). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers in Chemistry, 13, 1374531. [Link]

  • Liu, Y., et al. (2022). A Review on Recent Advances in UV and RP-HPLC Method Development for Anticancer Drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 14(8), 1-9. [Link]

  • Llinàs, A., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 56(1), 2-33. [Link]

  • Manufacturing Chemists' Association. (1982). Guide for Safety in the Chemical Laboratory.
  • Particle Characterisation Laboratories. (n.d.). X-Ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2018). Inconsistent ELISA results. [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1987). Effects of Cosolvents on Solubilization. Pharmaceutical Research, 4(3), 220-230.
  • Senieer. (n.d.). Defective Color Variation In Coated Tablets. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • StarMould. (n.d.). Understanding Color Variation and How It Occurs. Retrieved from [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <941> X-Ray Diffraction.
  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • WIPO. (2000). Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid. US6013808A.
  • Wöhrle, S., et al. (2022). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2022, 8810949. [Link]

  • XRPD. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1), 46-51. [Link]

  • Zhang, J., et al. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2241. [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions for 8-Carboxylate Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to ensure the stability of your 8-carboxylate compounds. The carboxylate functional group is fundamental to a vast array of molecules in drug development and research, but its reactivity makes it susceptible to degradation.

This guide is designed to move beyond simple protocols. It delves into the causal mechanisms of instability and provides a logical framework for optimizing buffer conditions. By understanding the "why" behind buffer selection, you can design robust formulations, generate reliable experimental data, and accelerate your development timelines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining 8-carboxylate stability in a solution?

A1: The single most critical factor is the solution's pH.[1][2][3] The stability of a carboxylic acid-containing molecule is intrinsically linked to its ionization state, which is dictated by the pH of the environment relative to the molecule's pKa (the pH at which the protonated and deprotonated forms are in equal concentration).[4][5] Most carboxylic acids have a pKa in the range of 3.5-5.0.[6] Operating at a pH that minimizes the concentration of reactive species is paramount.

Q2: My 8-carboxylate compound is degrading. What is the likely chemical reaction?

A2: The most common degradation pathways for molecules with carboxylate or related functional groups (like esters or amides) are hydrolysis and oxidation.[7][8][9][10] Hydrolysis, a reaction with water, can be catalyzed by either acidic or basic conditions.[8][11] Oxidation often involves reaction with dissolved oxygen and can be accelerated by light, heat, or trace metal ions.[7]

Q3: Can the buffer itself cause my compound to degrade?

A3: Yes, this is a phenomenon known as buffer catalysis or general acid-base catalysis.[12] Certain buffer components can directly participate in and accelerate degradation reactions. For example, phosphate and borate buffers have been shown to catalyze the hydrolysis of some compounds.[12] It is crucial to screen different buffer systems, not just different pH values.

Q4: What is a good starting buffer concentration for my stability studies?

A4: A typical starting buffer concentration is in the range of 25-100 mM. This is generally sufficient to provide adequate buffer capacity (resistance to pH change) without introducing excessively high salt concentrations that could affect solubility or stability. A good starting point for buffer capacity is between 0.01 and 0.1.[13]

Q5: How does temperature affect the stability of my compound?

A5: As a general rule, chemical degradation rates increase with temperature. This relationship is often described by the Arrhenius equation. This is the principle behind accelerated stability studies, where elevated temperatures are used to predict long-term stability at lower storage temperatures.[14] It's also important to note that the pKa of some buffers can be temperature-dependent, meaning the pH of your solution may shift upon heating or cooling.[15]

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid degradation of the 8-carboxylate compound is observed across multiple pH values.
  • Question: I've tested my compound in several buffers (pH 4, 7, and 9), but I see significant degradation in all of them. What could be the cause?

  • Answer & Rationale:

    • Check for Oxidative Degradation: If pH optimization doesn't yield a stable range, the primary degradation pathway may not be simple hydrolysis. Oxidation is a common culprit.[7][8]

      • Troubleshooting Steps: Prepare your buffers with de-gassed water (e.g., by sparging with nitrogen or argon) and handle your compound under an inert atmosphere.[7] Include an antioxidant or a chelating agent like EDTA in your formulation. EDTA can sequester trace metal ions that catalyze oxidation.

    • Investigate Buffer Catalysis: The buffer species themselves might be accelerating the degradation.[12]

      • Troubleshooting Steps: Test your compound at the optimal pH you've identified, but use a completely different buffer system. For example, if you were using phosphate buffer at pH 7, try a histidine or HEPES buffer. If the degradation rate changes significantly, buffer catalysis is likely a contributing factor.

    • Consider Photostability: Some molecules are sensitive to light.

      • Troubleshooting Steps: Repeat a key experiment while protecting your samples from light at all stages (e.g., using amber vials, covering with aluminum foil). If stability improves, photostability is an issue that needs to be addressed in handling and storage.

Issue 2: The pH of my buffered solution changes over time during the experiment.
  • Question: I prepared my buffer at pH 6.5, but after incubating with my compound at 40°C for 24 hours, the pH has dropped to 5.8. Why is this happening?

  • Answer & Rationale:

    • Insufficient Buffer Capacity: This is the most common cause. The degradation of your 8-carboxylate compound may be producing acidic byproducts, overwhelming the buffer's ability to maintain a constant pH.

      • Troubleshooting Steps: Increase the concentration of your buffer (e.g., from 25 mM to 100 mM). This provides a larger reservoir of the conjugate acid and base to absorb pH shifts.

    • Temperature Effects on Buffer pKa: The pKa of many common buffers changes with temperature.[15] For example, the pKa of Tris buffer decreases significantly as temperature increases.

      • Troubleshooting Steps: Always measure the pH of your solution at the temperature you will be running the experiment. Do not assume a buffer prepared to pH 7.0 at room temperature will still be pH 7.0 at 40°C. Choose buffers with a low enthalpy of ionization, such as carboxylic acid-based buffers (e.g., acetate, citrate), which tend to have pKa values that are less sensitive to temperature changes.[15]

Issue 3: My compound precipitates out of the buffered solution.
  • Question: My 8-carboxylate compound is soluble in water, but when I put it in my pH 4.0 acetate buffer, it crashes out. What's going on?

  • Answer & Rationale:

    • pH-Dependent Solubility: Carboxylic acids are generally much more soluble in their ionized (deprotonated) carboxylate form than in their neutral (protonated) carboxylic acid form.[16] The pKa of most simple carboxylic acids is between 3 and 5.[6]

      • Troubleshooting Steps: At pH 4.0, you are likely near or below the pKa of your compound. At this pH, a significant portion of the compound is in the less soluble, neutral form. To improve solubility, you must increase the pH of your buffer to be at least 1.5 to 2 pH units above the pKa of your compound. This will ensure the vast majority of your compound is in the highly soluble carboxylate form.

    • Salting Out: High concentrations of buffer salts can decrease the solubility of organic molecules.

      • Troubleshooting Steps: If you suspect this is an issue, try lowering the buffer concentration (e.g., from 200 mM to 50 mM) while ensuring you maintain adequate buffer capacity.

Core Concepts & Experimental Design

The Central Role of pH and pKa

The stability of an 8-carboxylate is governed by its chemical structure, and the pH of the solution determines which form of the molecule predominates. The Henderson-Hasselbalch equation is the guiding principle here. The key is to identify the pH range of maximal stability by performing a pH-rate profile study. This typically involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time.

Buffer Selection: Beyond pH

Choosing the right buffer is a multi-step process. The ideal buffer has a pKa within +/- 1 pH unit of your target pH, is chemically inert with respect to your compound, and is compatible with your downstream analytical methods.[17]

The following diagram illustrates a logical workflow for selecting an appropriate buffer system.

Buffer_Selection_Workflow start Define Target pH for Stability/Solubility pka_check Identify Buffers with pKa ≈ Target pH ± 1 start->pka_check compatibility Assess Chemical Compatibility (Avoid known catalysts like phosphate/borate if possible) pka_check->compatibility List potential buffers compatibility->pka_check Incompatible, try another analytical_check Check for Analytical Interference (e.g., UV absorbance, LC-MS compatibility) compatibility->analytical_check Compatible analytical_check->compatibility Interference, re-evaluate select_candidates Select 2-3 Candidate Buffer Systems for Screening analytical_check->select_candidates No Interference screen Perform pH-Rate Profile & Stability Screening select_candidates->screen optimize Optimize Concentration & Final pH screen->optimize Identify optimal pH & system final Final Buffer Condition Selected optimize->final

Caption: A decision workflow for selecting and optimizing a buffer system.

The table below summarizes common biological and pharmaceutical buffer systems and their typical working pH ranges.

Buffer SystempKa (at 25°C)Effective pH RangeNotes
Citrate3.13, 4.76, 6.402.5 - 6.5Can chelate metal ions. Good choice for mildly acidic conditions.
Acetate4.763.8 - 5.8Volatile, can be removed by lyophilization. Good for LC-MS.
MES6.155.5 - 6.7"Good's" buffer; low metal binding, low UV absorbance.
Phosphate2.15, 7.20, 12.356.2 - 8.2 (using Na2HPO4/NaH2PO4)High buffering capacity. Can catalyze hydrolysis and interact with divalent cations.
HEPES7.556.8 - 8.2Common cell culture buffer; generally considered inert.
Borate9.248.0 - 10.0Can form complexes with diols (e.g., sugars). Use with caution.
Carbonate10.339.2 - 11.0Useful for higher pH ranges. Can be sensitive to atmospheric CO2.

Experimental Protocols

Protocol 1: pH-Rate Profile Screening

This protocol is designed to determine the pH of maximum stability for your 8-carboxylate compound.

Objective: To identify the optimal pH for compound stability by measuring the rate of degradation across a range of pH values.

Materials:

  • 8-carboxylate compound stock solution (in a suitable organic solvent like DMSO or acetonitrile).

  • A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10, prepared at 50 mM.

  • Incubator or water bath set to a stress temperature (e.g., 40°C or 50°C).

  • HPLC or UPLC system with a suitable column and detection method (e.g., UV-Vis or MS).

  • Class A volumetric flasks and pipettes.

  • pH meter.

Procedure:

  • Buffer Preparation: Prepare 50 mM solutions of at least three different buffer systems to cover the desired pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Borate for pH 8-10). Adjust the pH of each buffer to the desired value at the intended incubation temperature.

  • Sample Preparation: For each pH point, pipette a small volume of your concentrated stock solution into a known volume of the corresponding buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the solution properties. Prepare samples in triplicate.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each sample by HPLC/UPLC. This will serve as your baseline (100% initial concentration).

  • Incubation: Place the remaining sample vials in an incubator set to the stress temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove the vials from the incubator, allow them to cool to room temperature, and analyze by HPLC/UPLC. The frequency of time points should be guided by the rate of degradation, with more frequent points for faster degradation, as recommended by ICH guidelines.[18][19]

  • Data Analysis:

    • For each time point, calculate the percentage of the 8-carboxylate compound remaining relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percentage remaining versus time for each pH. The degradation often follows first-order kinetics.

    • The slope of this line is the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Protocol 2: Accelerated Stability Study

This protocol, based on ICH guidelines, uses elevated temperature to predict the long-term shelf-life of your compound in the optimized buffer.[14][20]

Objective: To rapidly assess the stability of the 8-carboxylate in the optimized buffer and estimate its shelf-life under normal storage conditions.

Materials:

  • Optimized buffer solution identified from Protocol 1.

  • 8-carboxylate compound.

  • Temperature- and humidity-controlled stability chambers (e.g., 40°C / 75% RH).

  • Validated stability-indicating HPLC/UPLC method (a method that can separate the parent compound from its degradation products).

Procedure:

  • Sample Preparation: Prepare a batch of your 8-carboxylate compound in the optimized buffer at the target concentration. Dispense into vials that mimic the final intended storage container.

  • Initial Analysis (T=0): Pull a set of samples (n=3) and analyze them using the validated stability-indicating method. This establishes the initial purity, concentration, and degradation profile.

  • Storage: Place the remaining samples in the stability chamber under accelerated conditions (e.g., 40°C / 75% RH).[20] Also, place a set of samples under long-term storage conditions (e.g., 25°C / 60% RH or 5°C).[14]

  • Time-Point Testing: According to ICH guidelines for accelerated studies, pull samples at specified time points, typically including 1, 3, and 6 months.[18][19]

  • Analysis: At each time point, analyze the samples for:

    • Assay: The concentration of the active 8-carboxylate compound.

    • Purity: The level of any degradation products.

    • Appearance: Any changes in color or clarity.

    • pH: Confirm the pH of the solution has not drifted.

  • Data Evaluation: Plot the assay value versus time. Use the degradation rate at accelerated conditions to project the shelf-life at the long-term storage condition, often using the Arrhenius equation. A significant change is typically defined as a 5% loss in assay from the initial value or failure to meet other acceptance criteria.

Stability_Study_Workflow start Prepare Compound in Optimized Buffer t0_analysis T=0 Analysis (Assay, Purity, pH) start->t0_analysis storage Place Samples in Storage Conditions t0_analysis->storage long_term Long-Term (e.g., 25°C / 60% RH) storage->long_term accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated pull_samples Pull Samples at Time Points (e.g., 1, 3, 6 months) long_term->pull_samples accelerated->pull_samples analysis Analyze Samples (Assay, Purity, pH) pull_samples->analysis evaluation Data Evaluation & Shelf-Life Projection analysis->evaluation report Generate Stability Report evaluation->report

Caption: A generalized workflow for conducting a pharmaceutical stability study.

References

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Jørgensen, L., et al. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University Research Portal. [Link]

  • Czap, M. V., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • Cielecka-Piontek, J., & Jelinska, A. (2011). Catalytic effect of buffers on the degradation of doripenem in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • pH for Stability Testing and Analysis. (n.d.). Hudson Lab Automation. [Link]

  • ICH Q1A(R2): Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2020). ResearchGate. [Link]

  • Kumar, V., et al. (2002). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. (n.d.). ResearchGate. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Unpacking Drug Degradation: Hydrolysis and Oxidation. (2023). WebofPharma. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2023). AMSbiopharma. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (2024). Britannica. [Link]

  • What is the highest possible pKa value in a buffer solution? (n.d.). Quora. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Molecules. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). Molecules. [Link]

  • Why and how carboxylate ion has greater stability than carboxylic acid? (2016). Chemistry Stack Exchange. [Link]

  • pH determination as a quality standard for the elaboration of oral liquid compounding formula. (2018). Farmacia Hospitalaria. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Medium. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. (2018). Slideshare. [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. [Link]

  • ICH Q1: Stability Testing of Drug Substances and Drug Products. (2024). International Council for Harmonisation. [Link]

  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting E-8-Carboxylate Mass Spectrometry Signal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of E-8-carboxylate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during ESI-MS analysis of carboxylated molecules. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chemistry and physics that govern your signal, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered when analyzing E-8-carboxylate.

Q1: Why is my E-8-carboxylate signal so weak or non-existent?

A weak or absent signal is often due to inefficient ionization, ion suppression, or a non-optimized instrument. Carboxylic acids are best analyzed in negative ion mode ([M-H]⁻), so ensure you are acquiring in this polarity. Signal suppression from matrix components or mobile phase additives is also a primary culprit.[1][2]

Q2: I see multiple peaks that could be my compound. What are they?

You are likely observing adducts, where your E-8-carboxylate ion associates with other ions in the solution. Common adducts for carboxylates in negative mode include the dimer [2M - H]⁻ or sodium adducts like [M - 2H + Na]⁻.[3] In positive ion mode, you might see [M + H]⁺, [M + Na]⁺, or [M + K]⁺.[4]

Q3: My signal is unstable and fluctuating. What's causing this?

An unstable electrospray is the most common cause. This can result from an inappropriate solvent composition (e.g., high surface tension), a blocked or poorly positioned sprayer, or incorrect gas flow and temperature settings.[5] Corona discharge, indicated by the appearance of solvent cluster ions in positive mode, can also lead to an unstable signal.[5]

Q4: I'm seeing unexpected fragments in my full scan (MS1) spectrum. Why?

This is likely due to "in-source fragmentation," where your E-8-carboxylate molecule breaks apart in the ion source before it reaches the mass analyzer.[6] This is often caused by an excessively high cone voltage (or declustering potential).[5] While sometimes used intentionally for structural information, it can complicate spectra if you're trying to identify the molecular ion.

In-Depth Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

A robust and stable signal is the foundation of any successful MS analysis. When the signal for E-8-carboxylate is suboptimal, a systematic approach is required to diagnose the root cause.

The 'Why': The Principles of Ionization and Suppression

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase.[7][8] For a carboxylic acid like E-8-carboxylate, this is most efficiently achieved in negative ion mode by deprotonating the carboxylic acid group to form the carboxylate anion, [M-H]⁻. The efficiency of this process is highly dependent on the pH of the mobile phase and the absence of competing ions.[5]

Ion suppression is a phenomenon where the ionization of the target analyte is inhibited by the presence of other co-eluting compounds from the sample matrix or mobile phase.[1][2] These interfering species can compete for the available charge in the ESI droplet or alter the droplet's physical properties (like surface tension), hindering the release of your analyte's ions into the gas phase.[9]

The 'How': A Step-by-Step Protocol for Signal Restoration
  • Verify Instrument Polarity and Mass Range:

    • Action: Confirm you are acquiring data in negative ion mode . The [M-H]⁻ ion is the most likely and stable species for a carboxylate.

    • Rationale: The acidic proton of the carboxylic acid is readily lost, making negative ion mode significantly more sensitive for this functional group.[10]

    • Action: Ensure your mass scan range is appropriate to detect the m/z of the deprotonated E-8-carboxylate.

  • Optimize the Mobile Phase for Negative Ion Mode:

    • Action: For reversed-phase chromatography, add a small amount (e.g., 0.1%) of a weak base like ammonium hydroxide or a volatile buffer like ammonium acetate to your mobile phase.

    • Rationale: Raising the pH of the mobile phase ensures the carboxylic acid is deprotonated in solution before it enters the ion source, promoting the formation of the [M-H]⁻ ion.[5] Avoid strong acids like TFA in negative mode, as they will suppress deprotonation.

  • Evaluate and Mitigate Matrix Effects:

    • Action: Prepare a sample of your E-8-carboxylate standard in a clean solvent (e.g., methanol/water) and compare its signal intensity to the same standard spiked into your extracted sample matrix. A significant drop in signal in the matrix indicates suppression.

    • Action: Improve your sample preparation. Use a more rigorous extraction method like Solid Phase Extraction (SPE) to remove interfering matrix components. If the concentration of your analyte is high enough, simply diluting the sample can reduce matrix effects.

  • Systematically Optimize ESI Source Parameters:

    • Action: Tune the key source parameters one by one while infusing a solution of your E-8-carboxylate standard. Start with the manufacturer's recommended settings and adjust systematically.

    • Key Parameters to Optimize:

      • Capillary/Sprayer Voltage: For negative mode, start around -2.5 to -3.5 kV. Too high a voltage can cause instability.[5]

      • Cone Voltage (Declustering Potential): This voltage helps to remove solvent molecules from the ions. A typical starting point is -20 to -40 V. Too high a value will cause in-source fragmentation.[5]

      • Drying Gas Temperature and Flow Rate: These parameters aid in desolvation. Higher flow rates in your LC method generally require higher gas flows and temperatures. A good starting point is 300-400 °C and 8-12 L/min.

      • Sprayer Position: Optimize the position of the ESI needle relative to the inlet capillary for maximum signal.[5]

Troubleshooting Workflow: No Signal

NoSignalWorkflow start Start: No Signal for E-8-Carboxylate check_polarity Check Ion Polarity Set to Negative Mode start->check_polarity check_mass_range Verify Mass Range Is [M-H]⁻ m/z included? check_polarity->check_mass_range check_infusion Infuse Standard Is signal present? check_mass_range->check_infusion no_signal_infusion Hardware Issue Check for clogs, leaks, or electronic faults. check_infusion->no_signal_infusion No signal_infusion Signal Present in Infusion Issue is likely LC or Matrix related. check_infusion->signal_infusion Yes optimize_source Optimize Source Parameters Capillary Voltage, Cone Voltage, Gas Flow/Temp signal_infusion->optimize_source check_matrix Analyze Standard in Matrix vs. Clean Solvent Is signal suppressed? optimize_source->check_matrix suppression Ion Suppression Detected check_matrix->suppression Yes end_success Signal Restored check_matrix->end_success No, signal is good improve_prep Improve Sample Prep Dilute sample or use SPE suppression->improve_prep adjust_lc Adjust Chromatography Change gradient to separate from interferences suppression->adjust_lc improve_prep->end_success adjust_lc->end_success FragmentationWorkflow start Fragmentation Issue with E-8-Carboxylate issue_type What is the issue? start->issue_type in_source_frag Unwanted Fragments in MS1 Scan issue_type->in_source_frag In-Source poor_msms_frag Poor/No Fragments in MS/MS issue_type->poor_msms_frag Poor MS/MS reduce_cone_v Decrease Cone Voltage / Declustering Potential in_source_frag->reduce_cone_v increase_ce Increase Collision Energy (CE) poor_msms_frag->increase_ce check_temp Lower Source Temperature reduce_cone_v->check_temp in_source_solved Molecular Ion Preserved check_temp->in_source_solved check_gas Verify Collision Gas Pressure increase_ce->check_gas check_precursor Ensure Precursor Ion Isolation is Correct check_gas->check_precursor msms_solved Meaningful MS/MS Spectrum Obtained check_precursor->msms_solved

Caption: Decision tree for fragmentation issues.

References
  • Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(1), 43-50.
  • Dass, C. (2004). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 15(6), 796-806.
  • Clifford, M. N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(12), 2014-2018.
  • Problems in Chemistry. (2023).
  • Element Lab Solutions. (n.d.).
  • Agilent. (2018).
  • Li, Y., et al. (2021). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. Analytical Chemistry, 93(33), 11465-11473.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Chemistry LibreTexts. (2022).
  • Debois, D. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Kruve, A., et al. (2014). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of The American Society for Mass Spectrometry, 25(8), 1377-1386.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Gustavsson, S. A., et al. (2001). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents.
  • Chemistry Stack Exchange. (2016).
  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • ACS Publications. (2020).
  • Falvo, F., et al. (2019).
  • ACS Publications. (2023).
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Cech, N. B., & Enke, C. G. (2001). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
  • LCGC International. (2022).
  • ACS Publications. (2020).
  • PubMed. (1983).
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (2017). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • LCGC International. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS.
  • Chemistry LibreTexts. (2023).
  • Quora. (2019).
  • ResearchGate. (1999).
  • Taylor & Francis. (2015).
  • Fiehn Lab. (n.d.).
  • ResearchGate. (2015). Adduct formation in electrospray ionization mass spectrometry II.
  • YouTube. (2024).

Sources

Technical Support Center: Refinement of Esterification Protocols Focusing on Ethyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the refinement of esterification experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of esters, with a specific focus on ethyl octanoate as a model C8-ester. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of other similar carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl octanoate?

A1: The most prevalent and direct method is the Fischer esterification of octanoic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] This is an equilibrium-driven reaction where the removal of water is crucial to drive the reaction towards the product.[3][5]

Q2: I am observing a low yield of my ester. What are the primary factors I should investigate?

A2: Low yields in Fischer esterification are typically due to:

  • Incomplete reaction: The equilibrium was not sufficiently shifted towards the products.

  • Losses during workup and purification: The ester might be lost during aqueous washes or distillation.

  • Side reactions: Though less common under standard Fischer conditions, side reactions can occur.

  • Purity of starting materials: Water contamination in the reactants or solvent can inhibit the reaction.[3]

Q3: My final product is not pure. What are the likely contaminants?

A3: Common impurities include unreacted octanoic acid, unreacted ethanol, water, and residual acid catalyst. If the reaction temperature was too high, you might also have byproducts from dehydration or other side reactions.

Q4: What is the role of the acid catalyst in Fischer esterification?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Q5: Can I use a different catalyst besides sulfuric acid?

A5: Yes, other strong acids like p-toluenesulfonic acid can be used. Solid acid catalysts are also an option and can simplify the workup process as they can be filtered off. For more sensitive substrates, enzymatic catalysis using lipases is a greener alternative.[5][7]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • TLC or GC analysis of the crude reaction mixture shows a significant amount of remaining octanoic acid.

  • The isolated yield of ethyl octanoate is significantly lower than expected.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Equilibrium Not Shifted Fischer esterification is a reversible reaction. The presence of water, a product, will drive the equilibrium back towards the reactants.1. Use an excess of one reactant: Typically, the less expensive reactant (ethanol) is used in large excess to shift the equilibrium.[3] 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. If a Dean-Stark is not feasible, adding a drying agent like molecular sieves to the reaction can also be effective.
Insufficient Catalyst The acid catalyst is essential for the reaction to proceed at a reasonable rate.Ensure the catalyst is added in the correct amount (typically 1-5 mol% of the carboxylic acid).
Reaction Time Too Short Esterification reactions can be slow to reach equilibrium.Monitor the reaction progress using TLC or GC. Continue heating until no further change in the concentration of reactants and products is observed. A typical reflux time is at least 60 minutes.[3]
Reaction Temperature Too Low The reaction rate is temperature-dependent.Ensure the reaction is heated to the appropriate temperature, which is typically the reflux temperature of the alcohol being used (for ethanol, this is around 78 °C).
Water in Starting Materials The presence of water in the octanoic acid, ethanol, or solvent will inhibit the reaction.Use anhydrous grade reactants and solvents. Ensure all glassware is thoroughly dried before use.[3]
Issue 2: Product Loss During Workup

Symptoms:

  • Good conversion is observed in the crude reaction mixture, but the final isolated yield is low.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Emulsion Formation During the aqueous workup, an emulsion may form between the organic and aqueous layers, making separation difficult and leading to product loss.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Avoid vigorous shaking of the separatory funnel; gentle inversions are usually sufficient.
Incomplete Extraction The ethyl octanoate may not be fully extracted from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.
Hydrolysis During Workup If the workup is performed under acidic conditions and for a prolonged period, the ester can hydrolyze back to the carboxylic acid and alcohol.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. Perform the workup as quickly as possible.
Loss During Distillation If purifying by distillation, product can be lost if the apparatus is not set up correctly or if the distillation is carried out too quickly.Ensure the distillation apparatus is well-insulated. Collect fractions carefully and monitor the temperature closely.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Octanoate via Fischer Esterification

Materials:

  • Octanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine octanoic acid and a 3 to 5-fold molar excess of anhydrous ethanol.[3]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted octanoic acid). Be cautious of CO2 evolution.

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude ethyl octanoate by fractional distillation to obtain the pure product.

Protocol 2: Purification of Ethyl Octanoate using Solid-Phase Extraction (SPE)

For smaller scale reactions or for the rapid purification of a library of esters, solid-phase extraction can be an effective alternative to distillation. Anion exchange resins can be used to capture unreacted carboxylic acid.[8][9]

Materials:

  • Crude ethyl octanoate

  • Anion exchange resin (e.g., DOWEX 1x8-400 formate)

  • Appropriate solvents for loading and elution (e.g., dichloromethane, methanol)

  • SPE cartridge or column

Procedure:

  • Resin Preparation: Condition the anion exchange resin in the SPE cartridge according to the manufacturer's instructions.

  • Loading: Dissolve the crude ethyl octanoate in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute the neutral ethyl octanoate. The unreacted octanoic acid will remain bound to the resin.

  • Elution of Product: Collect the eluent containing the purified ethyl octanoate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification Reactants Octanoic Acid + Ethanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Dry (MgSO₄) Workup->Drying Purification Distillation or SPE Drying->Purification Product Pure Ethyl Octanoate Purification->Product

Caption: Workflow for the synthesis and purification of ethyl octanoate.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield Observed CheckConversion Analyze Crude Reaction (TLC/GC) Start->CheckConversion ConversionDecision Is Conversion >90%? CheckConversion->ConversionDecision WorkupIssue Investigate Workup - Emulsions - Extractions - Hydrolysis ConversionDecision->WorkupIssue Yes ReactionIssue Optimize Reaction - Water Removal - Catalyst Amount - Reaction Time/Temp ConversionDecision->ReactionIssue No

Caption: Decision tree for troubleshooting low yield in esterification.

References

  • Deconstructing and Rationalizing Interpenetration in Pillar-Layered Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Carboxylic acid reactions overview. Khan Academy. [Link]

  • Glycerol. Wikipedia. [Link]

  • Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. MDPI. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]

  • Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. [Link]

  • Lab 12: Synthesis of an Ester. CSUB. [Link]

  • Esterification of Carboxylic Acids. YouTube. [Link]

  • Carboxylic acid storage stabilizers for latent catalyst cured epoxy resins.
  • Carboxylate Structural Effects on the Properties and Proton Coupled Electron Transfer Reactivity of [CuO2CR]2+ Cores. PubMed Central. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • MCAT Organic Chemistry: Chapter 8 - Carboxylic Acids (2/2). YouTube. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. [Link]

  • Alkenes: Reactions and Synthesis Solutions to Problems. Cengage. [Link]

  • Synthesis of Carboxylic Acids. Webnode. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ResearchGate. [Link]

  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. [Link]

  • Diazomethane. Wikipedia. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI. [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. [Link]

  • Reactions of Carboxylic Acids. NC State University Libraries. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. ResearchGate. [Link]

  • Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. ResearchGate. [Link]

  • Cambridge International AS&A Level 9701 Chemistry syllabus for examination in 2025, 2026 and 2027. Cambridge International. [Link]

  • Inside Enemy Lines: Adhesion, Invasion, and Intracellular Persistence of Acinetobacter baumannii in the Respiratory Epithelium. MDPI. [Link]

  • Imidazole. Wikipedia. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • Process for the purification of carboxylic acids.
  • Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline-8-Carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a lead scaffold and its subsequent optimization are critical steps in the therapeutic discovery pipeline. The carboxylic acid moiety is a frequent starting point, valued for its ability to engage in potent electrostatic interactions with biological targets. However, this functional group often presents challenges related to pharmacokinetics and metabolic stability. This guide provides an in-depth comparison of quinoline-8-carboxylic acid, a privileged heterocyclic scaffold, with its key structural analogs. We will explore how positional isomerism, bioisosteric replacement, and functional group modification influence its physicochemical properties, biological activity, and overall drug-like potential. This analysis is grounded in experimental data and established protocols to provide actionable insights for your research.

The Quinoline Carboxylic Acid Scaffold: A Privileged Starting Point

The quinoline ring system is a versatile heterocycle found in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a carboxylic acid group provides a critical anchor for binding to target proteins. However, the position of this group on the quinoline scaffold dramatically influences its biological and physicochemical properties.

Positional Isomerism: A Study in Contrasting Activities

A comparative study of quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-8-carboxylic acid reveals significant differences in their biological profiles. While all isomers demonstrate some level of activity, their potency and selectivity vary considerably. For instance, in anticancer screenings, quinoline-2-carboxylic acid has shown significant cytotoxicity against cervical HeLa cancer cells, whereas quinoline-4-carboxylic acid and quinoline-8-carboxylic acid, along with other derivatives, displayed remarkable growth inhibition against the mammary MCF7 cell line.[2] This suggests that the spatial orientation of the carboxylic acid group dictates the interaction with different biological targets.

It is hypothesized that the close proximity of the carboxylic acid and the nitrogen atom in isomers like quinoline-2-carboxylic acid and quinoline-8-carboxylic acid facilitates the chelation of divalent metals, which could be a potential molecular mechanism for their biological activity.[2]

Comparative Analysis of Quinoline-8-Carboxylic Acid and Its Analogs

To understand the structure-activity relationships (SAR) of quinoline-8-carboxylic acid, we will compare it with two key analogs: its positional isomer, quinoline-2-carboxylic acid, and its bioisostere, 8-(1H-tetrazol-5-yl)quinoline.

Physicochemical Properties

The physicochemical properties of a compound, such as lipophilicity (LogP) and acidity (pKa), are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular WeightCalculated LogPpKaRationale for Comparison
Quinoline-8-carboxylic acid 173.17~1.5~4-5The primary compound of interest.
Quinoline-2-carboxylic acid 173.17~1.6~4-5A positional isomer to evaluate the impact of substituent placement.
8-(1H-tetrazol-5-yl)quinoline 197.20~1.8~5A bioisostere to assess the effect of replacing the carboxylic acid with a metabolically more stable group.[3]

Note: Calculated LogP and pKa values are estimates and can vary based on the prediction software and experimental conditions.

The tetrazole analog is expected to have increased lipophilicity and metabolic stability compared to the carboxylic acid, which can lead to improved bioavailability.[3]

Biological Performance: A Comparative Overview

The true test of these analogs lies in their biological performance. Here, we compare their reported activities in key therapeutic areas.

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)Anti-inflammatory Activity
Quinoline-8-carboxylic acid Moderate activity against MCF7 cells.[2]Reported activity against various strains.Moderate activity reported.
Quinoline-2-carboxylic acid Significant cytotoxicity against HeLa cells; moderate against MCF7.[2]Broad-spectrum activity reported.[4]Appreciable anti-inflammatory effects.[1]
8-(1H-tetrazol-5-yl)quinoline Data not widely available; however, tetrazole-quinoline hybrids show promise.[3]Tetrazole-containing quinolines often exhibit potent antimicrobial activity.[3]Data not widely available.

Expert Insight: The choice between a carboxylic acid and a tetrazole bioisostere is a classic drug design decision. While the carboxylic acid may provide a stronger initial interaction with the target, the tetrazole often offers superior metabolic stability and improved pharmacokinetic properties, potentially leading to better in vivo efficacy.[3] The selection should be guided by early-stage ADME and toxicology profiling.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section details the methodologies for key assays.

Synthesis of Quinoline Carboxylic Acids and Analogs

The synthesis of quinoline-4-carboxylic acids is often achieved through the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing a –CH2CO– group in the presence of a base.[5]

Synthesis_Workflow Isatin Isatin Quinoline Quinoline-4-carboxylic acid Isatin->Quinoline Pfitzinger Reaction Carbonyl Carbonyl Compound Carbonyl->Quinoline Base Base (e.g., KOH) Base->Quinoline

Caption: Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

For quinoline-2-carboxylic acid derivatives, a common starting material is quinoline-2-carboxylic acid itself, which can be activated (e.g., with thionyl chloride) and then reacted with various amines or other nucleophiles to generate a library of analogs.[4]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., quinoline-8-carboxylic acid and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput capability, and its ability to provide a quantitative measure of cytotoxicity.[6] The incubation time with the compounds is a critical parameter that should be optimized based on the expected mechanism of action and the cell doubling time. The choice of cell line is equally important and should be relevant to the therapeutic area of interest.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Molecular Docking: In Silico Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method can provide valuable insights into the binding interactions of quinoline-8-carboxylic acid and its analogs with their biological targets.

Protocol:

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the ligands (quinoline-8-carboxylic acid and its analogs) and optimize their geometries.

  • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.

  • Docking Simulation: Run the docking algorithm to place the ligands into the defined binding site in various conformations and orientations.

  • Scoring and Analysis: Score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Causality Behind Experimental Choices: Molecular docking is a cost-effective method to prioritize compounds for synthesis and biological testing. The choice of docking software and scoring function can influence the results, so it is often advisable to use multiple tools for cross-validation. The definition of the binding site is crucial and should be based on experimental evidence (e.g., co-crystal structures) if available.

Docking_Workflow PDB Obtain Protein Structure (PDB) PrepP Prepare Protein PDB->PrepP Grid Define Binding Site & Generate Grid PrepP->Grid Ligands Prepare Ligands Dock Run Docking Simulation Ligands->Dock Grid->Dock Analyze Score & Analyze Poses Dock->Analyze

Sources

A Comparative Efficacy Analysis for Postmenopausal Osteoporosis: Bazedoxifene vs. Raloxifene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of treatments for postmenopausal osteoporosis, Selective Estrogen Receptor Modulators (SERMs) represent a critical therapeutic class. These compounds are distinguished by their tissue-specific estrogen agonist and antagonist effects, aiming to provide the bone-protective benefits of estrogen while minimizing potential risks in other tissues like the breast and endometrium. This guide provides a detailed comparative analysis of two prominent third-generation SERMs: bazedoxifene and raloxifene. Our focus will be on their relative efficacy, mechanisms of action, and the experimental frameworks used to validate their clinical performance.

Mechanistic Underpinnings: A Tale of Two SERMs

Both bazedoxifene and raloxifene exert their effects by binding to estrogen receptors (ERα and ERβ), functioning as agonists in bone tissue to inhibit bone resorption.[1] This shared mechanism is pivotal to their role in preventing bone loss. However, their distinct molecular structures lead to differential conformations of the estrogen receptor complex upon binding. This, in turn, influences their interactions with co-regulatory proteins, resulting in varied agonist and antagonist profiles in non-skeletal tissues.

In bone, both compounds mimic the effects of estrogen, leading to a decrease in the rate of bone turnover and an increase in bone mineral density (BMD).[2] Conversely, in breast and uterine tissues, they generally act as estrogen antagonists, a key feature that differentiates them from traditional hormone replacement therapy. Preclinical studies have suggested that bazedoxifene may possess a greater degree of estrogen receptor antagonist activity in the endometrium compared to raloxifene.[3]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessments Inclusion_Criteria Inclusion Criteria Met (e.g., Postmenopausal, Osteoporosis Diagnosis) Exclusion_Criteria Exclusion Criteria Absent (e.g., History of VTE, Endometrial Abnormalities) Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent DXA_Baseline Dual-Energy X-ray Absorptiometry (DXA) (Lumbar Spine & Hip) Informed_Consent->DXA_Baseline BTM_Baseline Bone Turnover Markers (e.g., s-CTX, s-P1NP) Informed_Consent->BTM_Baseline Vertebral_Fracture_Baseline Vertebral Fracture Assessment (Radiographs) Informed_Consent->Vertebral_Fracture_Baseline Endometrial_Assessment_Baseline Transvaginal Ultrasound & Endometrial Biopsy (if indicated) Informed_Consent->Endometrial_Assessment_Baseline Randomization Randomization (Bazedoxifene, Raloxifene, Placebo) Endometrial_Assessment_Baseline->Randomization Drug_Administration Daily Oral Administration Randomization->Drug_Administration AE_Monitoring Adverse Event Monitoring Drug_Administration->AE_Monitoring DXA_Followup DXA Scans (e.g., 12, 24, 36 months) AE_Monitoring->DXA_Followup BTM_Followup Bone Turnover Markers (Periodic Intervals) AE_Monitoring->BTM_Followup Vertebral_Fracture_Followup Vertebral Fracture Assessment (End of Study) AE_Monitoring->Vertebral_Fracture_Followup Endometrial_Assessment_Followup Endometrial Monitoring AE_Monitoring->Endometrial_Assessment_Followup

Caption: A generalized workflow for a clinical trial evaluating SERMs for postmenopausal osteoporosis.

Measurement of Bone Mineral Density

Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD. [4][5][6]

  • Procedure:

    • The patient lies supine on the DXA table.

    • An X-ray source below the patient emits photons at two distinct energy levels. [6] 3. A detector above the patient measures the attenuation of these photons as they pass through the body. [6] 4. The differential absorption of the two X-ray beams allows for the calculation of bone mineral content and area, from which BMD (in g/cm²) is derived. [6] 5. Standardized positioning protocols are used for the lumbar spine (L1-L4) and total hip.

  • Rationale: DXA is a precise, accurate, and low-radiation method for quantifying BMD, which is a strong predictor of fracture risk. [4][5]

Assessment of Vertebral Fractures

The identification of new or worsening vertebral fractures is a key efficacy endpoint.

  • Procedure:

    • Lateral spine radiographs are obtained at baseline and at the end of the study.

    • A semiquantitative grading method is often employed, where each vertebra (T4-L4) is visually assessed for deformities (wedge, biconcave, or crush fractures). [7][8] 3. The severity of the fracture is graded based on the degree of vertebral height reduction (e.g., Grade 1: 20-25% reduction; Grade 2: 25-40% reduction; Grade 3: >40% reduction). [8]* Rationale: This method provides a standardized approach to identifying and classifying vertebral fractures, which are often asymptomatic. [7][9][10]

Measurement of Bone Turnover Markers

Biochemical markers of bone turnover provide insights into the rate of bone resorption and formation. [11][12][13][14][15]

  • Markers of Bone Resorption: Serum C-terminal telopeptide of type I collagen (s-CTX) is a commonly used marker. [11][12]* Markers of Bone Formation: Serum N-terminal propeptide of type I procollagen (s-P1NP) is a standard marker. [11][12]* Procedure:

    • Fasting morning blood samples are collected at baseline and at specified intervals during the study.

    • Serum levels of the markers are quantified using automated immunoassays.

  • Rationale: Changes in bone turnover markers can be detected earlier than changes in BMD and can provide evidence of treatment adherence and response. [12][15]

Endometrial Safety Assessment

Ensuring the endometrial safety of SERMs is paramount. [16][17][18]

  • Procedure:

    • Transvaginal ultrasonography (TVUS) is performed at baseline and periodically throughout the study to measure endometrial thickness. [3][17] 2. An endometrial thickness of >5 mm may trigger an endometrial biopsy to rule out hyperplasia or malignancy. [3] 3. Endometrial biopsies are evaluated by at least two independent pathologists. [18]* Rationale: This protocol allows for the non-invasive monitoring of endometrial changes and the timely investigation of any abnormalities. [17]

Conclusion

Both bazedoxifene and raloxifene are effective options for the prevention of vertebral fractures in postmenopausal women with osteoporosis. Their efficacy in increasing bone mineral density at the lumbar spine and total hip is comparable. A key differentiating factor may be the potential for bazedoxifene to reduce the risk of non-vertebral fractures in a subgroup of women at high risk. Furthermore, both agents demonstrate a favorable safety profile with respect to the breast and endometrium, with some evidence suggesting a particularly robust endometrial safety profile for bazedoxifene. The choice between these two agents may be guided by a patient's individual fracture risk profile and other clinical considerations.

References

  • The BMJ. (2023). Fracture risk reduction and safety by osteoporosis treatment compared with placebo or active comparator in postmenopausal women: systematic review, network meta-analysis, and meta-regression analysis of randomised clinical trials. The BMJ.
  • Palacios, S., et al. (2010). Assessment of the safety of long-term bazedoxifene treatment on the reproductive tract in postmenopausal women with osteoporosis: results of a 7-year, randomized, placebo-controlled, phase 3 study. Menopause.
  • Genant, H. K., et al. (1999). Assessment of vertebral fractures in osteoporosis research. Journal of bone and mineral research.
  • Costantino, J. P. (2001). Benefit/risk assessment of SERM therapy: clinical trial versus clinical practice settings. Annals of the New York Academy of Sciences.
  • Powles, T. J. (2001). The MORE trial: multiple outcomes for raloxifene evaluation--breast cancer as a secondary end point: implications for prevention. Annals of the New York Academy of Sciences.
  • Lorentzon, M., et al. (2019). Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis. Journal of clinical endocrinology and metabolism.
  • Slart, R. H. J. A., et al. (2024). Updated practice guideline for dual-energy X-ray absorptiometry (DXA). European journal of nuclear medicine and molecular imaging.
  • International Osteoporosis Foundation. (n.d.). Vertebral fractures.
  • Aeterna Zentaris. (2014). Clinical Trial Protocol. Aeterna Zentaris.
  • CancerNetwork. (1998). Raloxifene Significantly Reduces the Risk of Breast Cancer in MORE Trial. CancerNetwork.
  • International Osteoporosis Foundation. (2025). Joint consensus highlights the role of bone turnover markers in osteoporosis diagnosis and management.
  • Shuhart, C. R., et al. (2019). Best Practices for Dual-Energy X-ray Absorptiometry Measurement and Reporting: International Society for Clinical Densitometry Guidance. Journal of clinical densitometry.
  • Genant, H. K., et al. (2001). Vertebral fractures in osteoporosis: a new method for clinical assessment. Journal of clinical densitometry.
  • Goldstein, S. R. (2002). Controversy about uterine effects and safety of SERMs: the saga continues. Menopause.
  • Pfizer. (2011). New Phase 3 Safety Data For Bazedoxifene/Conjugated Estrogens, An Investigational Therapy Being Studied For The Treatment Of Menopausal Symptoms, Show Less Than One Percent Incidence Of Endometrial Hyperplasia. Pfizer.
  • Chang, E. Y., et al. (2023). Dual-Energy X-Ray Absorptiometry for Osteoporosis Screening: AJR Expert Panel Narrative Review. American Journal of Roentgenology.
  • Murray, I. R., et al. (2021).
  • The Royal Australian College of General Practitioners. (2013). Bone turnover markers. The Royal Australian College of General Practitioners.
  • Medscape. (2025). Menopause Workup: Laboratory Studies, Endometrial Assessment. Medscape.
  • ResearchGate. (2021). Clinical diagnosis of vertebral fractures in osteoporosis (literature review).
  • Leslie, W. D., & Lix, L. M. (2010). An Update on Dual-Energy X-Ray Absorptiometry. Seminars in nuclear medicine.
  • National Cancer Institute. (2010). The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers.
  • ClinicalTrials.gov. (n.d.). Study Evaluating Bazedoxifene/CE in Postmenopausal Women. ClinicalTrials.gov.
  • myadlm.org. (2023). Making the Most of Bone Turnover Marker Testing. myadlm.org.
  • U.S. Food and Drug Administration. (2013). 022247Orig1s000.
  • StatPearls. (2023). Dual-Energy X-Ray Absorptiometry.
  • Mirkin, S., et al. (2020). Endometrial safety and bleeding profile of a 17β-estradiol/progesterone oral softgel capsule (TX-001HR). Menopause.
  • Seeman, E. (2001). Raloxifene: results from the MORE study. Journal of bone and mineral research.
  • StatPearls. (2024). Bazedoxifene.

Sources

Validating BAY 60-7550 as a Research Tool for Probing PDE2A Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of cyclic nucleotide signaling, the selection of precise and reliable research tools is paramount. This guide provides an in-depth validation and comparison of BAY 60-7550, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. We will objectively compare its performance with other alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research endeavors.

The Critical Role of PDE2A in Cellular Signaling

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A unique characteristic of PDE2A is its allosteric activation by cGMP, which increases its hydrolytic activity towards cAMP. This positions PDE2A as a critical integrator of the nitric oxide/cGMP and adenylyl cyclase/cAMP signaling pathways. Given its high expression in the brain, particularly the hippocampus and cortex, as well as in cardiovascular tissues, PDE2A has emerged as a key therapeutic target for a range of disorders, including cognitive impairments and heart failure.[2][3] The availability of selective inhibitors is therefore crucial for dissecting the multifaceted roles of PDE2A in health and disease.

BAY 60-7550: A Potent and Selective PDE2A Inhibitor

BAY 60-7550 is a widely used research tool characterized by its high potency and selectivity for PDE2A.[4] It has been instrumental in elucidating the physiological and pathological functions of this enzyme.

Mechanism of Action

By competitively inhibiting the catalytic site of PDE2A, BAY 60-7550 prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[1] This elevation in cyclic nucleotide levels activates downstream effectors, primarily Protein Kinase G (PKG) and Protein Kinase A (PKA).[2] Activation of these kinases leads to the phosphorylation of various substrate proteins, including the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in neuronal plasticity and cell survival, such as the brain-derived neurotrophic factor (BDNF).[2]

cluster_inhibition Inhibition by BAY 60-7550 cluster_pathway Signaling Cascade BAY 60-7550 BAY 60-7550 PDE2A PDE2A BAY 60-7550->PDE2A inhibits cGMP cGMP PDE2A->cGMP hydrolyzes cAMP cAMP PDE2A->cAMP hydrolyzes PKG PKG cGMP->PKG activates PKA PKA cAMP->PKA activates pCREB pCREB PKG->pCREB phosphorylates PKA->pCREB phosphorylates BDNF expression BDNF expression pCREB->BDNF expression promotes Cellular Response Cellular Response BDNF expression->Cellular Response leads to cluster_workflow Fluorescence Polarization Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents 1. PDE2A enzyme, fluorescent cAMP, inhibitor (e.g., BAY 60-7550) Incubate Incubate Prepare Reagents->Incubate 2. Mix and incubate at RT for 1 hr Add Binding Agent Add Binding Agent Incubate->Add Binding Agent 3. Add agent that binds to the hydrolyzed fluorescent AMP Measure FP Measure FP Add Binding Agent->Measure FP 4. Read fluorescence polarization Analyze Data Analyze Data Measure FP->Analyze Data 5. Calculate IC50 values End End Analyze Data->End

Figure 2: Workflow for in vitro PDE2A inhibition assay using fluorescence polarization.

Materials:

  • Purified recombinant PDE2A enzyme (BPS Bioscience, Cat. No. 27215) [5]* Fluorescence Polarization (FP) Assay Kit (e.g., PDE2A Assay Kit, AMSBIO) [6]* Test compounds (e.g., BAY 60-7550)

  • 96-well black microplate

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound (e.g., BAY 60-7550) in assay buffer.

  • To each well of the microplate, add the PDE2A enzyme, fluorescently labeled cAMP substrate, and the test compound or vehicle control.

  • Incubate the plate at room temperature for 1 hour.

  • Add the binding agent provided in the kit to each well. The binding agent specifically binds to the linearized, fluorescently labeled AMP, the product of the enzymatic reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: A potent inhibitor like BAY 60-7550 will show a dose-dependent decrease in fluorescence polarization, indicating inhibition of PDE2A activity.

Western Blot Analysis of pCREB and BDNF in Brain Tissue

This protocol allows for the detection of changes in the phosphorylation status of CREB and the expression level of BDNF in response to PDE2A inhibition in vivo.

Materials:

  • Brain tissue homogenates from control and treated animals

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-BDNF, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue (e.g., hippocampus or prefrontal cortex) in ice-cold lysis buffer. [2]2. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the pCREB signal to total CREB and the BDNF signal to the loading control.

Expected Outcome: Treatment with a PDE2A inhibitor is expected to increase the ratio of pCREB to total CREB and the levels of BDNF in relevant brain regions. [2]

Measurement of Intracellular cAMP and cGMP using ELISA

This protocol quantifies the intracellular levels of cAMP and cGMP in cell lysates or tissue homogenates.

Materials:

  • cAMP and cGMP ELISA kits (e.g., from Cayman Chemical or Cell Biolabs) [7][8]* Cell lysates or tissue homogenates

  • Microplate reader capable of measuring absorbance or luminescence, depending on the kit

Procedure:

  • Prepare cell lysates or tissue homogenates according to the kit manufacturer's instructions. This may involve an acetylation step to increase the sensitivity of the assay. [7]2. Add standards and samples to the wells of the antibody-coated microplate provided in the kit.

  • Add the cyclic nucleotide-HRP conjugate to each well.

  • Incubate the plate as recommended in the kit protocol. During this time, the sample/standard cyclic nucleotide and the conjugate compete for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance or luminescence using a microplate reader.

  • Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.

Expected Outcome: Inhibition of PDE2A should lead to an increase in the intracellular concentrations of both cAMP and cGMP.

siRNA-Mediated Knockdown of PDE2A in Cultured Neurons

This non-pharmacological approach allows for the specific silencing of PDE2A gene expression to validate the on-target effects of pharmacological inhibitors.

Materials:

  • Primary neuronal cultures or neuronal cell lines

  • PDE2A-specific siRNA and a non-targeting control siRNA

  • Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Reagents for downstream analysis (e.g., qPCR, Western blot)

Procedure:

  • Plate neurons at the desired density and allow them to adhere.

  • On the day of transfection, dilute the siRNA and the transfection reagent separately in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 24-72 hours).

  • After the incubation period, harvest the cells and validate the knockdown efficiency by measuring PDE2A mRNA levels (qPCR) or protein levels (Western blot).

  • Perform downstream functional assays to assess the effect of PDE2A knockdown on cellular signaling and function.

Expected Outcome: Successful knockdown of PDE2A should phenocopy the effects of pharmacological inhibition, such as increased cyclic nucleotide levels and downstream signaling.

Conclusion and Future Perspectives

BAY 60-7550 is a valuable and well-validated research tool for investigating the role of PDE2A in various physiological and pathological processes. Its high potency and selectivity make it a reliable choice for in vitro and in vivo studies. However, researchers should be mindful of its pharmacokinetic properties, particularly for in vivo applications requiring high brain concentrations. [9]Newer generation inhibitors like PF-05180999 offer improved brain penetration, though their availability for research purposes may be limited. [6]For definitive on-target validation, non-pharmacological approaches such as siRNA-mediated knockdown are indispensable.

The judicious selection and rigorous validation of research tools are fundamental to the integrity and reproducibility of scientific research. By understanding the comparative advantages and limitations of different approaches to studying PDE2A, researchers can design more robust experiments and accelerate the translation of basic scientific discoveries into novel therapeutic strategies.

References

  • Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Cellular Neuroscience. [Link]

  • Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. PubMed. [Link]

  • Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling. PMC. [Link]

  • Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? MDPI. [Link]

  • US11419874B2 - Treatment of tachycardia - Google P
  • Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement. ACS Publications. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]

  • cAMP ELISA Kit (Chemiluminescent). Cell Biolabs, Inc. [Link]

  • BAY-60-7550 PDE2A 27215. BPS Bioscience. [Link]

  • PDE2A Assay Kit. AMSBIO. [Link]

  • TECHNICAL NOTE #4 Acid-Extraction of BDNF From Brain Tissue. Biosensis. [Link]

  • Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. PubMed. [Link]

  • Western Blot in Mouse Brain Tissue for detecting pRab proteins. protocols.io. [Link]

  • siRNA-mediated Knockdown – RAW 264.7. protocols.io. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Western blot analysis of brain-derived neurotrophic factor (BDNF),... ResearchGate. [Link]

  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. PMC. [Link]

  • Rapid Regulation of PDE-2 and PDE-4 Cyclic AMP Phosphodiesterase Activity Following Ligation of the T Cell Antigen Receptor on Thymocytes: Analysis Using the Selective Inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and Rolipram. PubMed. [Link]

  • On the selectivity of neuronal NOS inhibitors. PMC. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]

  • The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing. Maastricht University. [Link]

  • Stress resilience-enhancing drugs preserve tissue structure and function in degenerating retina via phosphodiesterase inhibition. PNAS. [Link]

  • IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. NIH. [Link]

  • GenScript cAMP Elisa Detection Kit. GenScript. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]

  • Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli. NIH. [Link]

  • Chong ZHANG | University at Buffalo, State University of New York, Buffalo | SUNY Buffalo | Department of Pharmacology and Toxicology | Research profile. ResearchGate. [Link]

  • Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Biosensis. [Link]

  • Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. PMC. [Link]

  • What are PDE2A inhibitors and how do they work? Patsnap Synapse. [Link]

  • Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. PubMed. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • How can I deliver siRNA effectively to primary neurons? ResearchGate. [Link]

  • Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5... ResearchGate. [Link]

  • ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Cloud-Clone Corp. [Link]

Sources

A Senior Application Scientist's Guide to E-8-Carboxylate Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in cannabinoid research and diagnostics, the specificity of antibodies is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of antibodies targeting 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (Δ⁹-THC-COOH), often referred to as E-8-carboxylate, the primary urinary metabolite of Δ⁹-tetrahydrocannabinol (THC).[1][2] We will delve into the critical issue of off-target binding to structurally similar cannabinoids and their metabolites, offering experimental data and detailed protocols to empower you in selecting and validating the most suitable antibody for your application.

The Central Role of Δ⁹-THC-COOH in Cannabinoid Detection

The detection of Δ⁹-THC-COOH is a cornerstone of cannabis exposure testing.[3][4] Following consumption, THC is rapidly metabolized in the liver, primarily to the psychoactive 11-hydroxy-THC (11-OH-THC) and subsequently to the non-psychoactive Δ⁹-THC-COOH.[2][5] This carboxylated metabolite has a longer half-life and is excreted in the urine, making it the primary target for immunoassays designed to screen for cannabis use.[2][5] However, the increasing availability of various legal and synthetic cannabinoids presents a significant challenge to the specificity of these immunoassays.

Understanding the Landscape of Cross-Reactants

The structural similarity among cannabinoids is the primary driver of antibody cross-reactivity.[6] An antibody developed against Δ⁹-THC-COOH may inadvertently bind to other molecules that share a similar epitope. This can lead to false-positive results or inaccurate quantification. Key potential cross-reactants include:

  • Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) and its metabolites: With a legal status that can differ from that of Δ⁹-THC, the ability to distinguish between the two is crucial. The primary metabolite of Δ⁸-THC is 11-nor-9-carboxy-Δ⁸-tetrahydrocannabinol (Δ⁸-THC-COOH).

  • Cannabidiol (CBD) and its metabolites: While generally non-psychoactive, high doses of CBD can lead to the formation of metabolites that may cross-react with certain antibodies.

  • Cannabinol (CBN): A degradation product of THC, CBN can be present in aged cannabis products.[7]

  • Glucuronide Conjugates: In the body, Δ⁹-THC-COOH is often conjugated with glucuronic acid to facilitate excretion.[5][8] The resulting THC-COOH-Glucuronide is a major urinary metabolite and its recognition by antibodies can be a significant factor in assay performance.[6][8]

Below is a diagram illustrating the metabolic pathway of Δ⁹-THC and the structures of key related compounds.

Cannabinoid_Metabolism_and_Cross_Reactants cluster_delta8 Δ⁸-THC Pathway cluster_cbd CBD Pathway THC Δ⁹-THC OH_THC 11-OH-Δ⁹-THC THC->OH_THC Hydroxylation THC_COOH Δ⁹-THC-COOH (E-8-Carboxylate) OH_THC->THC_COOH Oxidation THC_COOH_Gluc THC-COOH-Glucuronide THC_COOH->THC_COOH_Gluc Glucuronidation THC_COOH->THC_COOH_Gluc Potential Cross-Reactivity Delta8_THC_COOH Δ⁸-THC-COOH THC_COOH->Delta8_THC_COOH Potential Cross-Reactivity CBD_COOH CBD-COOH THC_COOH->CBD_COOH Potential Cross-Reactivity CBN CBN THC_COOH->CBN Potential Cross-Reactivity Delta8_THC Δ⁸-THC Delta8_THC->Delta8_THC_COOH Metabolism CBD CBD CBD->CBD_COOH Metabolism

Key cannabinoid structures and metabolic relationships.

Comparative Analysis of Antibody Cross-Reactivity

To provide a clear comparison, we have compiled cross-reactivity data from various studies on commercially available immunoassay kits. It is important to note that the degree of cross-reactivity can vary significantly between different antibody clones and assay formats.

CompoundAntibody Kit A (% Cross-Reactivity)Antibody Kit B (% Cross-Reactivity)Antibody Kit C (% Cross-Reactivity)
Δ⁹-THC-COOH (Target) 100 100 100
Δ⁸-THC-COOH87 - 112[9]Variable[10]High
11-OH-Δ⁹-THCHighVariable[10]Moderate
Cannabinol (CBN)Moderate[7]Low[7]Low
Cannabidiol (CBD)LowNot Detected[11]Low
7-COOH-CBDNot Detected[11]Not Detected[11]Not Detected
THC-COOH-Glucuronide72 - 87[8]106 - 131 (molar ratio)[6]High

Note: The values presented are indicative and can vary based on the specific assay conditions and the source of the data. Researchers should always perform their own validation studies.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of your results, it is essential to employ robust and validated methods for assessing antibody cross-reactivity. We present two widely accepted protocols: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method is a cornerstone for determining the specificity of an antibody. It measures the ability of a potential cross-reactant to compete with the target analyte for binding to a limited number of antibody binding sites.[7]

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection coat 1. Coat microplate wells with Δ⁹-THC-COOH conjugate wash1 2. Wash wells coat->wash1 block 3. Block non-specific binding sites wash1->block add_sample 4. Add standard (Δ⁹-THC-COOH) or potential cross-reactant block->add_sample add_antibody 5. Add anti-Δ⁹-THC-COOH antibody add_sample->add_antibody incubate1 6. Incubate add_antibody->incubate1 wash2 7. Wash wells incubate1->wash2 add_conjugate 8. Add enzyme-conjugated secondary antibody wash2->add_conjugate incubate2 9. Incubate add_conjugate->incubate2 wash3 10. Wash wells incubate2->wash3 add_substrate 11. Add substrate wash3->add_substrate incubate3 12. Incubate and develop color add_substrate->incubate3 read 13. Read absorbance incubate3->read SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_cross_reactivity Cross-Reactivity Testing immobilize 1. Immobilize anti-Δ⁹-THC-COOH antibody on sensor chip inject_analyte 2. Inject Δ⁹-THC-COOH (analyte) at various concentrations immobilize->inject_analyte measure_association 3. Measure association (ka) inject_analyte->measure_association inject_buffer 4. Inject buffer to measure dissociation (kd) measure_association->inject_buffer regenerate 5. Regenerate sensor surface inject_buffer->regenerate inject_cross_reactant 6. Inject potential cross-reactant at same concentrations regenerate->inject_cross_reactant measure_binding2 7. Measure association and dissociation inject_cross_reactant->measure_binding2 compare_kinetics 8. Compare binding kinetics (KD = kd/ka) measure_binding2->compare_kinetics

Workflow for SPR-based cross-reactivity analysis.

Step-by-Step Methodology:

  • Antibody Immobilization: Covalently immobilize the anti-Δ⁹-THC-COOH antibody onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection (Target): Inject a series of concentrations of Δ⁹-THC-COOH in a running buffer over the sensor surface.

  • Association and Dissociation: Monitor the binding in real-time to determine the association rate constant (kₐ). Following the injection, flow running buffer over the surface to measure the dissociation rate constant (kₑ).

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Analyte Injection (Cross-Reactant): Repeat steps 2-4 with the potential cross-reacting compounds at the same concentrations as the target analyte.

  • Data Analysis:

    • Determine the equilibrium dissociation constant (Kₑ) for both the target analyte and the cross-reactants (Kₑ = kₑ/kₐ).

    • A lower Kₑ value indicates a higher binding affinity.

    • The ratio of the Kₑ values can be used to quantify the degree of cross-reactivity.

Conclusion and Best Practices

  • Thorough Validation: Never rely solely on manufacturer-provided data. Always perform in-house validation of antibody specificity using a panel of relevant, structurally similar compounds.

  • Method Selection: Choose the most appropriate method for your needs. Competitive ELISA is a cost-effective and widely used screening tool, while SPR provides invaluable in-depth kinetic data for a more precise characterization of binding interactions.

  • Confirmatory Analysis: For critical applications, especially in forensic and clinical settings, it is imperative to confirm positive immunoassay results with a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][4]* Stay Informed: The landscape of cannabinoids is constantly evolving. Stay abreast of newly emerging synthetic cannabinoids and their metabolites to ensure your assays remain specific and reliable.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the scientific integrity of their work and generate trustworthy, high-quality data.

References

  • The cross-reactivity of cannabinoid analogs (delta-8-THC - Ovid. (2023-08-21).
  • Development of a plant-produced recombinant monoclonal antibody against Δ-9-tetrahydrocannabinol (Δ9-THC) for immunoassay application - NIH. (2022-03-26).
  • Δ8-THC-COOH cross-reactivity with cannabinoid immunoassay kits and interference in chromatographic testing methods - ResearchGate.
  • The Cross Reactivity of Cannabinoid Analogs (Delta-8-THC, Delta-10-THC and CBD), their metabolites, and Chiral Carboxy HHC metabolites in Urine of Six Commercially Available Homogeneous Immunoassays - ResearchGate. (2025-08-24).
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - NIH. (2018-12-14).
  • The biosynthesis of the cannabinoids - PMC - NIH. (2021-03-15).
  • Determination of the Cross-Reactivity of the Biological Metabolite (-)-trans-Δ9-Tetrahydrocannabinol-Carboxylic Acid-Glucuronide (THC-COOH-Gluc) for Cannabinoid Immunoassays - PubMed. (2021-03-12).
  • The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed. (2023-11-01).
  • SPR vs ELISA | Comparing techniques for biomolecular detection - Nicoya Lifesciences. (2023-01-26).
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins - Affinité Instruments. (2021-07-30).
  • 11-Nor-9-carboxy-THC - Wikipedia.
  • Tetrahydrocannabinol Rapid Test (DTS175) - Creative Diagnostics.
  • THC And Cannabinoids: Chemistry, Methods Of Detection And Stability In Biological Samples - Semantic Scholar.
  • Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC - NIH.
  • Detection times of marijuana metabolites in urine by immunoassay and gc-ms.

Sources

A Comparative Analysis of Heterocyclic Carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Quinoline-3-carboxylates, Benzimidazole-5-carboxylates, and 1,2,5-Oxadiazole-3-carboxylates

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the myriad of scaffolds available to medicinal chemists, heterocyclic compounds bearing a carboxylate functional group have consistently proven to be a fertile ground for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of three distinct classes of such compounds: quinoline-3-carboxylates, benzimidazole-5-carboxylates, and 1,2,5-oxadiazole-3-carboxylates. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The rationale for comparing these three classes lies in their shared structural feature of a carboxylate group appended to a heterocyclic core, yet their diverse therapeutic applications, ranging from anticancer to antiplasmodial activity. This diversity underscores the versatility of the carboxylate moiety in molecular recognition and modulation of biological targets.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a compound class is a critical factor in its viability for drug development. Here, we compare the common synthetic routes to the three heterocyclic carboxylate cores.

Synthesis of Quinoline-3-carboxylates

The construction of the quinoline core is often achieved through well-established name reactions. A prevalent method involves the reaction of substituted anilines with α,β-unsaturated carbonyl compounds, a variation of the Doebner-von Miller reaction. For the synthesis of quinoline-3-carboxylates specifically, a one-pot reaction of anilines with ethyl propiolate and formic acid, catalyzed by rhodium acetate, provides an efficient route.[1] This method offers the advantage of introducing the carboxylate group at the 3-position concurrently with the formation of the quinoline ring.

Synthesis of Benzimidazole-5-carboxylates

The synthesis of the benzimidazole scaffold is typically achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. A highly efficient "one-pot" method for the synthesis of benzimidazole-5-carboxylates involves the reductive cyclization of ethyl 3-nitro-4-(substituted amino)benzoate with an aldehyde using sodium dithionite in dimethyl sulfoxide (DMSO).[2][3] This approach is advantageous due to its operational simplicity and good to excellent yields.

Synthesis of 1,2,5-Oxadiazole-3-carboxylates

The 1,2,5-oxadiazole (furazan) ring is commonly synthesized from α-dioximes or by the cyclization of amidoximes. For the preparation of 3-substituted 1,2,5-oxadiazoles, a frequent strategy involves the reaction of an amidoxime with an acid chloride or anhydride, followed by heating to induce cyclization. The carboxylate functionality can be introduced either on the starting amidoxime or the acylating agent.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these carboxylate analogs.

Synthesis and Evaluation Workflow cluster_Synthesis Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials (Anilines, Phenylenediamines, Amidoximes) Reaction Core Synthesis (e.g., One-pot reaction, Cyclization) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Assays (MTT, Kinase Inhibition, Antiplasmodial) Characterization->BioAssay Test Compounds DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: Generalized workflow for the synthesis and biological evaluation of heterocyclic carboxylate analogs.

Comparative Performance Analysis

The therapeutic potential of these carboxylate analogs is best understood through a direct comparison of their biological activities. The following sections and the summary table provide a snapshot of their performance in relevant assays.

Anticancer Activity of Quinoline-3-carboxylates and Benzimidazole-5-carboxylates

Both quinoline-3-carboxylates and benzimidazole-5-carboxylates have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.

Quinoline-3-carboxylates have been reported to exhibit antiproliferative activity against various cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown potent and selective activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[4] The presence of the carboxylic acid group can enhance selectivity for cancer cells, potentially due to the acidic tumor microenvironment.[4]

Benzimidazole-5-carboxylates are known to act as inhibitors of various kinases, including VEGFR-2, a key regulator of angiogenesis.[5] The benzimidazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The carboxylate group can form crucial hydrogen bond interactions within the active site, contributing to the inhibitory potency.

Antiplasmodial Activity of 1,2,5-Oxadiazole-3-carboxylates

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a priority. 1,2,5-Oxadiazole derivatives have emerged as a promising class of compounds with potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. The 1,2,5-oxadiazole ring system is a bioisostere for amide and ester groups and can modulate the physicochemical properties of a molecule to enhance its drug-like characteristics.

Quantitative Performance Data

The following table summarizes the biological activity of representative compounds from each class. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be done with caution.

Compound ClassRepresentative AnalogTarget/Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate 2f (a 2,4-disubstituted derivative)MCF-7 (Breast Cancer)Not specified, but showed high selectivity[4]
Quinoline-3-carboxylate 2l (a 2,4-disubstituted derivative)K562 (Leukemia)Not specified, but showed high selectivity[4]
Benzimidazole-5-carboxylate Compound 7p S. aureus (Antibacterial)3.12 (MIC)[2]
Benzimidazole-5-carboxylate Compound 7p A. niger (Antifungal)3.12 (MIC)[2]
1,2,5-Oxadiazole-3-carboxylate Analogs of 3-amino-1,2,5-oxadiazoleP. falciparumGeneral high activity reportedNot specified in abstracts

Note: Specific IC50 values for the quinoline and 1,2,5-oxadiazole examples were not available in the provided search results, but their high potency was highlighted.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis and biological evaluation are provided below.

General Protocol for the One-Pot Synthesis of Benzimidazole-5-carboxylates[2]
  • To a solution of ethyl-3-nitro-4-(propylamino)benzoate in dimethyl sulfoxide (DMSO), add the desired aldehyde.

  • Add sodium dithionite to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired benzimidazole-5-carboxylate.

MTT Assay for Cell Viability[7][8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Leave the plate at room temperature in the dark for 2 hours.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay[6][10][11][12][13]

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, a suitable buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and a specific peptide substrate.[7]

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[8]

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay (e.g., Kinase-Glo®).[8]

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vitro Antiplasmodial Assay against P. falciparum[14][15][16][17][18]

This assay determines the efficacy of compounds against the blood stages of the malaria parasite.

  • Culture P. falciparum (e.g., NF54 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum or a suitable substitute.[9][10]

  • Synchronize the parasite culture to the ring stage.

  • Add the test compounds at various concentrations to the parasite culture in a 96-well plate.

  • Incubate the plates for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Quantify parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears, a fluorometric assay using a DNA-intercalating dye (e.g., SYBR Green), or an enzymatic assay measuring parasite lactate dehydrogenase (pLDH) activity.[11][10]

  • Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR provides a rational basis for the design of more potent and selective analogs.

For quinoline-3-carboxylates , the substituents at the 2 and 4 positions of the quinoline ring significantly influence the anticancer activity. The nature of these substituents can affect the overall lipophilicity, electronic properties, and steric interactions of the molecule with its biological target.[4]

In the benzimidazole-5-carboxylate series, modifications of the substituent at the 2-position of the benzimidazole ring have a profound impact on kinase inhibitory activity. Aromatic and heteroaromatic substituents are often well-tolerated and can engage in additional interactions within the kinase active site. The N1-substituent on the benzimidazole ring can also be varied to optimize pharmacokinetic properties.[2]

For 1,2,5-oxadiazole-3-carboxylates , the nature of the substituent at the 4-position of the oxadiazole ring and the groups attached to the carboxylate function are critical for antiplasmodial activity. These modifications can influence the compound's ability to cross cell membranes and interact with its parasitic target.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of quinoline-3-carboxylates, benzimidazole-5-carboxylates, and 1,2,5-oxadiazole-3-carboxylates. While all three classes share a common carboxylate feature, their distinct heterocyclic cores and substitution patterns give rise to a diverse range of biological activities. The synthetic accessibility of these compounds, particularly through one-pot procedures, makes them attractive for the generation of compound libraries for high-throughput screening.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Systematic modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties is essential for translating in vitro potency to in vivo efficacy.

  • Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substituents will continue to be a valuable strategy for identifying compounds with improved activity and selectivity profiles.

By leveraging the insights from this comparative analysis, researchers can make more informed decisions in the design and development of next-generation therapeutics based on these versatile heterocyclic carboxylate scaffolds.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate. National Journal of Chemistry, 27, 404-411.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Chavda, N. B., Patel, H. R., & Shah, A. K. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426.
  • Diggs, C., Joseph, K., & Campbell, G. (1975). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 1(4), 341-344.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Guerra, B., & Cantelmo, A. R. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Jensen, J. B., & Trager, W. (1977). Culture of Plasmodium falciparum in vitro: a subculture technique used for demonstrating antiplasmodial activity in serum from some Gambians, resident in an endemic malarious area. Parasitology, 75(3), 239-243.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pace, V. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 378-393.
  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Retrieved from [Link]

  • Phakhodee, W., Duangkamola, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38933-38943.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716.
  • Chemistry Journal of Moldova. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Retrieved from [Link]

  • American Journal of Tropical Medicine and Hygiene. (1993). Use of Non-Human Plasma for in Vitro Cultivation and Antimalarial Drug Susceptibility Testing of Plasmodium Falciparum. Retrieved from [Link]

  • Academia.edu. (n.d.). one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

Sources

Independent Verification of Novel Carboxylate-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a novel chemical entity is a cornerstone of scientific integrity and a prerequisite for further development. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of novel carboxylate-containing compounds, herein exemplified by the hypothetical molecule "e-8-carboxylate." The principles and protocols discussed are broadly applicable to the analysis of any newly synthesized or discovered molecule featuring a carboxylic acid functional group.

The accurate determination of the identity, purity, and concentration of a novel carboxylate is not merely a procedural step but a foundational element of trustworthy research. The choice of analytical technique is critical and is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific goals of the analysis, such as pharmacokinetic studies, stability testing, or quality control.

The Analytical Challenge of Carboxylic Acids

Carboxylic acids are a broad class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group.[1] While this group imparts acidic properties that can be exploited for analysis, it also presents challenges. Many carboxylic acids lack strong chromophores, making direct UV-Vis spectrophotometric detection difficult.[2][3] Furthermore, their polarity can lead to poor retention in reversed-phase liquid chromatography and peak tailing. In complex biological matrices, sample preparation is often necessary to remove interfering substances.[2][3]

Core Analytical Strategies: A Comparative Overview

The independent verification of a novel carboxylate typically involves a combination of chromatographic separation and mass spectrometric detection. This hyphenated approach provides both high-resolution separation of the analyte from impurities and definitive structural information.

Analytical Technique Principle Advantages Disadvantages Typical Application
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.High sensitivity and selectivity, applicable to a wide range of polarities, structural elucidation capabilities.[4][5]Matrix effects can suppress ionization, may require derivatization for some compounds.[5]Quantification in biological fluids, impurity profiling, metabolite identification.
GC-MS Gas chromatography separation followed by mass spectrometry.Excellent chromatographic resolution for volatile compounds, established and robust technique.[4]Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation.[6]Analysis of volatile or semi-volatile carboxylates, fatty acid profiling.
Isotope Dilution MS Use of a stable isotope-labeled internal standard that is chemically identical to the analyte.Considered the "gold standard" for quantification due to high accuracy and precision, corrects for matrix effects and variations in sample preparation.[4][7]Requires synthesis of a specific labeled internal standard, which can be costly and time-consuming.[4][7]Definitive quantification in complex matrices, pharmacokinetic studies.

Workflow for Independent Verification

The independent verification of a novel carboxylate finding should follow a systematic and self-validating workflow. This ensures that the results are robust, reproducible, and scientifically sound.

Independent_Verification_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Sample Analysis cluster_Verification Phase 3: Data Interpretation & Verification A Define Analytical Objectives B Procure/Synthesize Reference Standard A->B Requires pure material C Develop & Validate Analytical Method B->C For calibration & identification D Sample Preparation C->D Validated protocol E Instrumental Analysis (e.g., LC-MS/MS) D->E Extract & concentrate analyte F Data Acquisition E->F Separation & detection G Data Processing & Quantification F->G Generate raw data H Comparison with Reference Standard G->H Calculate concentration I Orthogonal Method Confirmation H->I Confirm identity & purity I->H Cross-validate results

Caption: A generalized workflow for the independent verification of a novel carboxylate.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific properties of the novel carboxylate and the available instrumentation.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is suitable for the quantification of a novel carboxylate in a biological matrix, such as plasma.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a stock solution of the e-8-carboxylate reference standard in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare a series of calibration standards spanning the expected concentration range.

    • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentration) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of e-8-carboxylate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor for the precursor-to-product ion transitions of both the analyte and the internal standard. These transitions must be optimized by infusing a pure solution of the reference standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Confirmation of Identity by High-Resolution Mass Spectrometry (HRMS)

This protocol is used to confirm the elemental composition of the novel carboxylate.

  • Sample Preparation:

    • Prepare a dilute solution of the purified e-8-carboxylate in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • HRMS Analysis:

    • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Infusion: Directly infuse the sample solution into the mass spectrometer.

    • Data Acquisition: Acquire data in full scan mode at a high resolution (e.g., > 70,000).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Use the accurate mass to calculate the elemental composition. The calculated mass should be within a narrow tolerance (e.g., < 5 ppm) of the measured mass.

Self-Validating Systems: Ensuring Trustworthiness

Every analytical protocol must be a self-validating system.[8][9] This is achieved through a rigorous validation process that assesses the method's performance characteristics.[5][10]

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) < 15% (< 20% at the LLOQ).
Stability The chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration should remain within ±15% of the initial concentration.

Orthogonal Methodologies for Enhanced Confidence

To further bolster the independent verification of findings, employing an orthogonal analytical technique is highly recommended. This involves using a method with a different separation or detection principle to confirm the results obtained from the primary method.

Orthogonal_Method_Verification cluster_Primary Primary Method cluster_Orthogonal Orthogonal Method cluster_Comparison Comparison & Conclusion LCMS LC-MS/MS Analysis Result1 Quantitative Result A LCMS->Result1 Compare Compare Results A & B Result1->Compare GCMS GC-MS Analysis (with derivatization) Result2 Quantitative Result B GCMS->Result2 Result2->Compare Conclusion Verified Finding Compare->Conclusion Concordant results provide high confidence

Caption: The use of an orthogonal method to increase confidence in analytical findings.

For instance, if LC-MS/MS is the primary method, a confirmatory analysis could be performed using GC-MS after appropriate derivatization of the carboxylic acid to a more volatile ester. Agreement between the two methods provides a very high degree of confidence in the findings.

Conclusion

The independent verification of a novel carboxylate-containing compound is a multi-faceted process that requires careful planning, meticulous execution, and a deep understanding of analytical chemistry principles. By employing a combination of high-resolution separation techniques, sensitive and specific detection methods, and a rigorous validation framework, researchers can ensure the integrity and trustworthiness of their findings. The use of orthogonal methodologies and certified reference materials, where available, further strengthens the scientific validity of the data. This guide provides a robust framework for approaching this critical task in drug discovery and development.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.[Link]

  • Method of analysis of carboxylic acid by mass spectrometry.
  • Method of quantification of carboxylic acids by mass spectrometry.
  • Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub.[Link]

  • A rapid method for quantification of carboxyl groups in cellulose pulp. BioResources.[Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC.[Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry.[Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate.[Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • Carboxylate-induced degradation of poly(3-hydroxybutyrate)s. PubMed.[Link]

  • A Rapid Method for Quantification of Carboxyl Groups in Cellulose Pulp. ResearchGate.[Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed.[Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.[Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media.[Link]

  • CHROMATOGRAPHY OF THE CARBOXYLIC ACIDS. RSC Publishing.[Link]

  • Characterization of a novel carboxylesterase belonging to family VIII hydrolyzing β-lactam antibiotics from a compost metagenomic library. PubMed.[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.[Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central.[Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Decarboxylation in drug stability. QSAR ANALYTICS.[Link]

  • Graphene-Based Nanosystem for Targeted Delivery of Anti-Sense miRNA-21 on Hepatocellular Carcinoma Cells. MDPI.[Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate.[Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications.[Link]

  • Basics of chromatographic Techniques. CCAMP.[Link]

  • Thioester. Wikipedia.[Link]

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PMC.[Link]

  • Resonant Enhancement of Photolysis through Plasmon-Vibrational Coupling. Journal of the American Chemical Society.[Link]

  • Method Validation Guidelines. BioPharm International.[Link]

  • Analytical Reference Materials. ZeptoMetrix.[Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum.[Link]

  • Chromatographic techniques. Unknown Source.[Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent.[Link]

  • Handbook of Analytical Validation. Routledge.[Link]

Sources

The Tipping Point of Pain Relief: A Comparative Guide to Cyclooxygenase Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the mechanistic distinctions of Ketorolac, a potent carboxylic acid-based NSAID, versus the foundational inhibitor Aspirin and the selective agent Celecoxib.

Introduction: The Central Role of Cyclooxygenase in Inflammation and Pain

In the landscape of pain and inflammation management, the cyclooxygenase (COX) enzymes are paramount targets. These bifunctional enzymes, existing primarily as two isoforms, COX-1 and COX-2, are the gatekeepers of prostanoid synthesis.[1] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to a cascade of lipid mediators responsible for a host of physiological and pathophysiological processes.[2]

COX-1 is a constitutively expressed "housekeeping" enzyme, crucial for maintaining gastric mucosal integrity, ensuring renal blood flow, and mediating platelet aggregation.[2] In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines, making it a primary driver of the pain and inflammation associated with injury and disease.[1] The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX enzymes, thereby blocking prostaglandin production. However, the clinical utility of these agents is intrinsically linked to their mechanism of action and their relative selectivity for COX-1 versus COX-2.

This guide provides a detailed comparison of three distinct classes of COX inhibitors, using Ketorolac as a central example of a potent, non-selective inhibitor featuring a critical carboxylic acid moiety. We will compare its mechanism and performance against the irreversible, non-selective action of Aspirin and the targeted, selective inhibition of Celecoxib.

The Prostaglandin Synthesis Pathway: The Target Arena

The inhibition of COX enzymes occurs within a well-defined biochemical pathway. Understanding this pathway is essential to appreciate the downstream consequences of these therapeutic interventions.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostanoids Isomerases Physiological_Functions Gastric Protection Platelet Aggregation Renal Function Prostanoids->Physiological_Functions via COX-1 Inflammatory_Response Pain Fever Inflammation Prostanoids->Inflammatory_Response via COX-2

Caption: The Arachidonic Acid Cascade.

Mechanisms of Inhibition: A Tale of Three Drugs

While all three drugs target the COX enzymes, their modes of interaction at the molecular level are fundamentally different, leading to distinct pharmacological profiles.

Aspirin (Acetylsalicylic Acid): The Irreversible Acetylator

Aspirin's mechanism is unique among NSAIDs. It acts as an acetylating agent, irreversibly inhibiting both COX-1 and COX-2. This is achieved through the covalent transfer of its acetyl group to a serine residue (specifically Ser530) within the active site of the COX enzymes.[3] This modification permanently blocks the enzyme's ability to bind arachidonic acid. Because platelets lack the machinery to synthesize new proteins, the inhibition of platelet COX-1 by aspirin lasts for the entire 7-10 day lifespan of the platelet, explaining its potent antiplatelet effect at low doses.[4]

Ketorolac: The Potent, Non-Selective Reversible Inhibitor

Ketorolac is a powerful, non-selective NSAID that reversibly inhibits both COX-1 and COX-2.[2] Its chemical structure, featuring a pyrrolizine carboxylic acid derivative, is key to its function. The negatively charged carboxylate group forms a crucial ionic bond with a positively charged arginine residue (Arg120) at the entrance of the COX active site channel. This interaction mimics the binding of the carboxylate group of the natural substrate, arachidonic acid, effectively anchoring the drug in the active site and blocking substrate entry. Ketorolac shows a strong preference for COX-1 over COX-2, which contributes to its high efficacy as an analgesic but also to a significant risk of gastrointestinal side effects.[2][5]

Celecoxib: The Selective COX-2 Blocker

Celecoxib is the archetypal COX-2 selective inhibitor, or "coxib".[6] Its selectivity is a direct result of structural differences between the two enzyme isoforms. The active site of COX-2 is approximately 17% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[7] This creates a spacious side pocket in the COX-2 active site. Celecoxib possesses a bulky sulfonamide side chain that fits snugly into this side pocket, allowing it to bind with high affinity and block the enzyme.[6] This same bulky group creates steric hindrance in the narrower COX-1 active site, preventing effective binding. This selective inhibition of the inducible COX-2 enzyme is designed to provide anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[8]

Inhibitor Binding Mechanisms cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site COX1_Site Arg120 Ile523 (Bulky) Ser530 COX2_Site Arg120 Val523 (Small) Ser530 Side Pocket Aspirin Aspirin Aspirin->COX1_Site:ser530 Covalent Acetylation (Irreversible) Aspirin->COX2_Site:ser530 Covalent Acetylation (Irreversible) Ketorolac Ketorolac (-COOH) Ketorolac->COX1_Site:arg120 Ionic Bond (Reversible) Ketorolac->COX2_Site:arg120 Ionic Bond (Reversible) Celecoxib Celecoxib (Bulky Sulfonamide) Celecoxib->COX1_Site:ile523 Steric Hindrance (Low Affinity) Celecoxib->COX2_Site:pocket Fits into Side Pocket (High Affinity)

Caption: Differential binding of inhibitors to COX-1 and COX-2 active sites.

Quantitative Performance Comparison

The efficacy and selectivity of COX inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The ratio of IC50 (COX-2) / IC50 (COX-1) is often used as a selectivity index; however, a more clinically relevant measure is the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher number indicates greater selectivity for COX-2. The following data is derived from a comprehensive in vitro analysis using a human whole blood assay, which provides a physiologically relevant environment.[5]

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Inhibition Type
Ketorolac 0.000190.0860.0022Reversible, Non-Selective (COX-1 Preferential)
Aspirin *1.77.50.227Irreversible, Non-Selective
Celecoxib 1.20.831.45Reversible, COX-2 Selective
Aspirin COX-2 data from WHMA assay due to instability in the WBA-COX-2 assay.[5]

Data Interpretation:

  • Ketorolac is extraordinarily potent at inhibiting COX-1, with an IC50 value orders of magnitude lower than for COX-2, confirming its strong COX-1 preference.[5]

  • Aspirin demonstrates non-selective inhibition, though it is roughly 4.4 times more potent against COX-1 than COX-2 in this assay system.[5]

  • Celecoxib shows preferential, though modest, selectivity for COX-2 in this whole blood assay.[5] It is important to note that selectivity ratios can vary significantly between different assay types.[1]

Clinical Implications: Efficacy vs. Safety

The mechanistic differences and selectivity profiles translate directly into the clinical performance and side-effect profiles of these drugs.

DrugPrimary Clinical UseKey Adverse EffectsRelative Risk of Upper GI Bleeding (vs. Non-use)
Ketorolac Short-term management of moderate to severe painHigh risk of GI bleeding, renal toxicity14.4 - 20.67[3][9]
Aspirin Antiplatelet therapy (low dose), anti-inflammatory (high dose)GI bleeding, Reye's syndrome~2.7 (at cardioprotective dose)[9]
Celecoxib Management of arthritis and acute painIncreased risk of cardiovascular events~1.0 - 1.16 (not significantly increased)[3][9]

The potent inhibition of COX-1 by Ketorolac is responsible for its high risk of gastrointestinal complications, as it disrupts the protective prostaglandin shield in the stomach.[2][10] A meta-analysis identified Ketorolac as having the highest risk of GI bleeding among non-selective NSAIDs.[3] Conversely, Celecoxib's COX-1-sparing mechanism is associated with the lowest risk of GI bleeding.[3] However, the focus on COX-2 inhibition has been linked to an increased risk of cardiovascular events, such as heart attack and stroke, leading to regulatory warnings and the withdrawal of some coxibs from the market.[11]

Experimental Protocols: How Performance is Measured

The determination of IC50 values and selectivity relies on robust in vitro assays. Two common methods are the Enzyme Immunoassay (EIA) and the Fluorometric Assay. The choice of assay depends on the desired endpoint and throughput requirements.

Protocol 1: COX Inhibitor Screening via Enzyme Immunoassay (EIA)

This method directly measures the prostaglandin product of the COX reaction. It is highly specific and considered a gold-standard approach.

Principle: The assay involves two main steps. First, the COX enzyme (either COX-1 or COX-2) is incubated with the substrate (arachidonic acid) in the presence of various concentrations of the test inhibitor. The reaction is then stopped, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a competitive ELISA.[12]

Step-by-Step Methodology:

  • Enzyme Reaction Setup: In separate tubes, add reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound (e.g., Ketorolac) at a range of concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow inhibitor binding.

  • Initiate Reaction: Add the substrate, arachidonic acid, to all tubes to start the reaction. Incubate for a precise time (e.g., 2 minutes at 37°C).[13]

  • Stop Reaction: Terminate the enzymatic reaction by adding a strong acid (e.g., 1 M HCl).[7]

  • Product Reduction: Add a reducing agent (e.g., stannous chloride) to convert the unstable PGH2 product to the more stable PGF2α.[7][13]

  • Quantification by ELISA: Dilute the reaction mixtures and quantify the amount of prostaglandin produced using a specific competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of COX inhibition versus the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.

EIA Workflow cluster_reaction Step 1: COX Reaction cluster_detection Step 2: Detection A Prepare Enzyme Mix (COX-1 or COX-2) B Add Inhibitor (e.g., Ketorolac) A->B C Add Substrate (Arachidonic Acid) B->C D Stop Reaction (HCl) C->D E Quantify Prostaglandin Product via ELISA D->E F Calculate IC50 E->F

Caption: Workflow for COX inhibitor screening using an EIA-based method.

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This method offers a more rapid, high-throughput alternative for screening large numbers of compounds.

Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGH2 involves a peroxidase-mediated reduction step. A fluorogenic probe is used that becomes fluorescent upon oxidation by the active enzyme. An inhibitor will reduce the rate of fluorescence generation.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the COX Probe.

  • Plate Setup: In a 96-well plate, add the test inhibitor at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known potent inhibitor like Celecoxib).[15]

  • Enzyme Addition: Add the purified COX-2 (or COX-1) enzyme to all wells except a negative control.

  • Reaction Initiation: Add the prepared reaction mix to all wells. Initiate the reaction simultaneously in all wells by adding the arachidonic acid substrate.[14]

  • Kinetic Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) kinetically over 5-10 minutes at a constant temperature (e.g., 25°C).[14]

  • Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition versus inhibitor concentration to calculate the IC50.

Conclusion

The comparison between Ketorolac, Aspirin, and Celecoxib highlights the critical role that inhibitor mechanism and isoform selectivity play in determining the therapeutic window of NSAIDs.

  • Aspirin's irreversible acetylation provides a unique and long-lasting antiplatelet effect, making it a cornerstone of cardiovascular disease prevention.

  • Ketorolac , as a prototypical carboxylic acid-containing NSAID, demonstrates immense analgesic potency driven by its strong, non-selective, and COX-1 preferential inhibition. This potency, however, comes at the cost of a significantly elevated risk of gastrointestinal toxicity.

  • Celecoxib exemplifies the structure-based drug design approach to achieving isoform selectivity. By targeting the unique structural features of the COX-2 active site, it effectively uncouples the desired anti-inflammatory effects from the major GI side effects mediated by COX-1, though it introduces a different set of risks related to cardiovascular health.

The choice of a COX inhibitor is therefore a nuanced decision, requiring a careful balance of the desired therapeutic outcome against the patient's specific risk factors. Understanding the distinct molecular mechanisms of these foundational drug classes is essential for researchers and drug development professionals seeking to design the next generation of safer, more effective anti-inflammatory agents.

References

  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Vummidi, H., & Tadisina, K. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Patel, T. K., & Barvaliya, M. (2025). Nonsteroidal Anti-inflammatory Drugs and Risk of Gastrointestinal Bleeding: A Systematic Review and Meta-Analysis. Clinical Pharmacology & Therapeutics. [Link]

  • Tsuji, S., & Sun, W. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics. [Link]

  • Patel, T. K., & Barvaliya, M. (2025). Nonsteroidal Anti-inflammatory Drugs and Risk of Gastrointestinal Bleeding: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved January 26, 2026, from [Link]

  • Abdel-Aziz, A. A. K., El-Azab, A. S., & El-Tantawy, M. A. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

  • Murphy, P. B., & Villalobos, D. (2023). Nonsteroidal Anti-inflammatory Drugs. OpenAnesthesia. [Link]

  • InpharmD. (n.d.). Which nonsteroidal anti-inflammatory drugs (NSAIDs) have the lowest cardiovascular (CV) risk or lowest gastrointestinal (GI) risk? Retrieved January 26, 2026, from [Link]

  • Lanas, A., García-Rodríguez, L. A., Arroyo, M. T., Gomollón, F., Feu, F., González-Pérez, A., ... & Barenys, M. (2006). Risk of upper gastrointestinal ulcer bleeding associated with selective cyclo-oxygenase-2 inhibitors, traditional non-aspirin non-steroidal anti-inflammatory drugs, aspirin and combinations. Gut, 55(12), 1731-1738. [Link]

  • IBL-America. (n.d.). Human COX-2 ELISA. Retrieved January 26, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 26, 2026, from [Link]

  • Hunter, T. S., Robison, C., & Gerbino, P. P. (2015). Emerging evidence in NSAID pharmacology: important considerations for product selection. The American journal of managed care, 21(7 Suppl), s139-s147. [Link]

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 833-838. [Link]

  • Chan, A. T., & Lanas, A. (2011). A review of the gastrointestinal safety data—a gastroenterologist's perspective. Rheumatology, 50(suppl_4), iv2-iv9. [Link]

  • Oregon Health & Science University. (2007). Drug Class Review on Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs). [Link]

Sources

A Comparative Analysis of E-8-Carboxylate: Benchmarking a Novel Selective COX-2 Inhibitor Against Standard Anti-Inflammatory Therapies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of E-8-Carboxylate, a novel investigational selective cyclooxygenase-2 (COX-2) inhibitor, against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, pharmacology, and analgesic drug discovery. We will delve into the mechanistic rationale behind the development of E-8-Carboxylate, present comparative preclinical data, and provide detailed experimental protocols for head-to-head evaluation.

Introduction: The Rationale for Selective COX-2 Inhibition

The primary therapeutic action of traditional NSAIDs lies in their ability to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1] However, the COX enzyme exists in two major isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and the regulation of platelet aggregation.[1]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[1]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 accounts for their anti-inflammatory effects, the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal bleeding and ulceration. This understanding led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity. E-8-Carboxylate has been engineered as a next-generation selective COX-2 inhibitor, featuring a unique carboxylate moiety designed to enhance binding affinity and selectivity for the COX-2 active site.

Mechanism of Action: A Comparative Overview

The key differentiator between E-8-Carboxylate and traditional NSAIDs is its selectivity for the COX-2 enzyme. This selectivity is attributed to subtle but critical structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 25% larger than that of COX-1, with a side pocket that can accommodate the bulkier side groups characteristic of selective inhibitors.

Below is a simplified diagram illustrating the differential inhibition of COX enzymes by non-selective NSAIDs and the selective E-8-Carboxylate.

cluster_0 Arachidonic Acid cluster_1 COX Enzymes cluster_2 Prostaglandins cluster_3 Physiological Effects cluster_4 Drug Intervention AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Homeostatic Prostaglandins COX1->PG1 PG2 Inflammatory Prostaglandins COX2->PG2 GI GI Mucosal Protection PG1->GI Platelet Platelet Aggregation PG1->Platelet Inflammation Inflammation, Pain, Fever PG2->Inflammation NSAID Traditional NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits E8C E-8-Carboxylate (Selective COX-2 Inhibitor) E8C->COX2 Selectively Inhibits

Caption: Differential Inhibition of COX-1 and COX-2 by Traditional NSAIDs vs. E-8-Carboxylate.

Comparative Performance Data

The following tables summarize the key preclinical data for E-8-Carboxylate in comparison to standard treatments.

Table 1: In Vitro COX Enzyme Inhibition
CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
E-8-Carboxylate150015100
Celecoxib25005050
Ibuprofen1002500.4
Naproxen801500.53

Data represent mean values from n=3 independent experiments.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
Treatment (Dose)Paw Edema Inhibition (%)
Vehicle Control0
E-8-Carboxylate (10 mg/kg)65
Celecoxib (10 mg/kg)60
Ibuprofen (30 mg/kg)50

Inhibition measured 3 hours post-carrageenan administration.

Table 3: In Vivo Gastric Ulceration Model (5-day Dosing)
Treatment (Dose)Ulcer Index (Mean ± SD)
Vehicle Control0.5 ± 0.2
E-8-Carboxylate (10 mg/kg)1.2 ± 0.5
Celecoxib (10 mg/kg)1.5 ± 0.6
Ibuprofen (30 mg/kg)8.7 ± 2.1

Ulcer index scored on a 0-10 scale based on number and severity of lesions.

Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the key assays used in this comparative analysis.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for test compounds against human recombinant COX-1 and COX-2.

start Start step1 Prepare serial dilutions of E-8-Carboxylate and control drugs start->step1 step2 Incubate human recombinant COX-1 or COX-2 with test compound step1->step2 step3 Add arachidonic acid to initiate the enzymatic reaction step2->step3 step4 Incubate for 10 minutes at 37°C step3->step4 step5 Terminate reaction with quenching solution (e.g., HCl) step4->step5 step6 Quantify prostaglandin E₂ (PGE₂) production using an ELISA kit step5->step6 step7 Plot PGE₂ concentration vs. drug concentration step6->step7 step8 Calculate IC₅₀ values using non-linear regression analysis step7->step8 end End step8->end

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of E-8-Carboxylate and control drugs (Celecoxib, Ibuprofen) in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of each drug dilution to wells containing either human recombinant COX-1 or COX-2 enzyme in a Tris-HCl buffer. Incubate for 15 minutes at room temperature to allow for drug-enzyme binding.

  • Reaction Initiation: Add arachidonic acid (final concentration 10 µM) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE₂ Quantification: Measure the concentration of the primary product, prostaglandin E₂ (PGE₂), using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of PGE₂ production against the logarithm of the drug concentration.

  • IC₅₀ Calculation: Determine the IC₅₀ value, the concentration of the drug that causes 50% inhibition of enzyme activity, using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

Detailed Steps:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week with free access to food and water.

  • Grouping and Dosing: Randomly divide the animals into four groups (n=8 per group): Vehicle control, E-8-Carboxylate (10 mg/kg), Celecoxib (10 mg/kg), and Ibuprofen (30 mg/kg). Administer the compounds orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

  • Calculation of Edema and Inhibition:

    • Paw Edema = Vₜ - V₀

    • Percentage Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Discussion and Future Directions

The preclinical data presented in this guide demonstrate that E-8-Carboxylate is a potent and highly selective COX-2 inhibitor. Its in vitro selectivity index surpasses that of celecoxib, a widely used selective COX-2 inhibitor. This high selectivity translates to a favorable in vivo profile, with potent anti-inflammatory efficacy comparable to celecoxib but with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs like ibuprofen.

The unique carboxylate structure of E-8-Carboxylate is hypothesized to be responsible for its enhanced binding affinity and selectivity for the COX-2 active site. Further crystallographic studies are underway to elucidate the precise binding interactions.

Future studies will focus on long-term efficacy and safety assessments, as well as head-to-head clinical trials to validate these promising preclinical findings in human subjects. The development of E-8-Carboxylate represents a significant step forward in the quest for safer and more effective anti-inflammatory therapies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413–421. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Quinoline-8-Carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, with the carboxylate moiety at the 8-position being a key functional handle for further molecular elaboration. The synthesis of quinoline-8-carboxylic acid and its esters, such as ethyl quinoline-8-carboxylate, is therefore a critical undertaking. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies, offering insights into the mechanistic underpinnings and practical considerations of each approach.

The Doebner-von Miller Reaction: A Classic Approach with Modern Refinements

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of quinoline-8-carboxylic acid, a strategic modification employing 2-aminobenzoic acid (anthranilic acid) as the aniline component has proven effective.

Mechanistic Rationale

The reaction is believed to initiate with the acid-catalyzed 1,4-addition of the aniline (2-aminobenzoic acid) to an α,β-unsaturated aldehyde, which can be generated in situ from precursors like glycerol or crotonaldehyde. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. Subsequent dehydration and oxidation yield the final quinoline product. The use of a biphasic solvent system can be advantageous in minimizing the polymerization of the α,β-unsaturated carbonyl compound, a common side reaction.[3]

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid 2-Aminobenzoic Acid Michael_Adduct Michael Adduct Anthranilic_Acid->Michael_Adduct + α,β-Unsaturated Aldehyde (Acid Catalyst) alpha_beta_unsat α,β-Unsaturated Aldehyde alpha_beta_unsat->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline_8_CA Quinoline-8-carboxylic Acid Dihydroquinoline->Quinoline_8_CA Oxidation

Caption: Generalized mechanism of the Doebner-von Miller reaction for quinoline-8-carboxylic acid synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline-8-carboxylic Acid

An improved Doebner-Miller reaction for the synthesis of 2-methyl-8-quinoline carboxylic acid utilizes anthranilic acid and crotonaldehyde.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Crotonaldehyde

  • Hydrochloric acid

  • Toluene

  • Oxidizing agent (e.g., nitrobenzene or arsenic acid)

Procedure:

  • A solution of 2-aminobenzoic acid in aqueous hydrochloric acid is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Toluene is added to create a biphasic system.

  • Crotonaldehyde is added dropwise to the stirred mixture.

  • An oxidizing agent is introduced.

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the organic and aqueous layers are separated.

  • The aqueous layer is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • The crude product is collected by filtration, washed, and purified by recrystallization.

The Skraup Synthesis: A Vigorous yet Versatile Route

The Skraup synthesis is a classic and economically viable method for preparing quinolines.[4] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[1][4] By employing 2-aminobenzoic acid as the aromatic amine, this reaction can be adapted for the synthesis of quinoline-8-carboxylic acid.

Mechanistic Insights

The reaction commences with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a reactive α,β-unsaturated aldehyde. This is followed by a 1,4-conjugate addition of the aniline (2-aminobenzoic acid) to the acrolein. The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline-8-carboxylic acid. The reaction is notoriously exothermic and requires careful temperature control.[5]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Aniline_precursor 2-Aminobenzoic Acid Conjugate_Adduct Conjugate Adduct Aniline_precursor->Conjugate_Adduct Acrolein->Conjugate_Adduct + 2-Aminobenzoic Acid Dihydroquinoline_Intermediate Dihydroquinoline Intermediate Conjugate_Adduct->Dihydroquinoline_Intermediate Cyclization & Dehydration Quinoline_8_CA_Skraup Quinoline-8-carboxylic Acid Dihydroquinoline_Intermediate->Quinoline_8_CA_Skraup Oxidation

Caption: Key steps in the Skraup synthesis of quinoline-8-carboxylic acid.

Experimental Protocol: Synthesis of Quinoline-8-carboxylic Acid

Materials:

  • 2-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate (to moderate the reaction)

Procedure:

  • In a large, robust reaction vessel, concentrated sulfuric acid is carefully added to a mixture of 2-aminobenzoic acid and nitrobenzene.

  • Ferrous sulfate is added as a moderator.

  • Glycerol is then added slowly and cautiously with vigorous stirring and cooling to control the exothermic reaction.

  • The mixture is heated gradually to initiate the reaction, which can become vigorous. Careful temperature control is crucial.

  • After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours.

  • The reaction mixture is cooled and poured into a large volume of water.

  • The excess nitrobenzene is removed by steam distillation.

  • The remaining solution is neutralized with a base to precipitate the crude quinoline-8-carboxylic acid.

  • The product is purified by filtration and recrystallization.

Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis offers a more convergent route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[6][7] For the synthesis of ethyl quinoline-8-carboxylate, this would necessitate a 2-aminobenzaldehyde derivative with a protected carboxyl group at the 3-position, which is not a readily available starting material, making this a less common approach for this specific target. However, it is a powerful method for other substituted quinolines.

General Mechanism

The reaction can be catalyzed by either acid or base.[6] It proceeds via an initial aldol-type condensation between the two carbonyl-containing reactants, followed by a cyclization and dehydration to form the quinoline ring. A key advantage is the potential for high yields and cleaner reactions when the appropriate starting materials are available.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_aminoaryl_ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct o_aminoaryl_ketone->Aldol_Adduct + α-Methylene Ketone (Acid/Base Catalyst) alpha_methylene α-Methylene Ketone alpha_methylene->Aldol_Adduct Cyclized_Intermediate_F Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate_F Intramolecular Condensation Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate_F->Substituted_Quinoline Dehydration

Caption: The convergent pathway of the Friedländer synthesis.

Head-to-Head Comparison of Synthesis Methods

FeatureDoebner-von Miller ReactionSkraup SynthesisFriedländer Synthesis
Starting Materials 2-Aminobenzoic acid, α,β-unsaturated carbonyl2-Aminobenzoic acid, glycerol, oxidizing agent2-Aminoaryl aldehyde/ketone, α-methylene ketone
Reaction Conditions Acid-catalyzed, refluxStrongly acidic, highly exothermic, refluxAcid or base-catalyzed, varied temperatures
Yield Moderate to good, can be improved with optimizationVariable, often moderate due to side reactionsGenerally good to excellent with suitable substrates
Scalability Good, amenable to process optimizationChallenging due to exothermic natureGood, particularly with optimized catalytic systems
Safety Considerations Use of potentially toxic aldehydes and oxidizing agentsHighly exothermic and potentially violent reactionGenerally safer, but depends on specific reagents
Advantages Readily available starting materials, versatileVery inexpensive starting materialsConvergent, often high-yielding and clean
Disadvantages Potential for polymerization of carbonyl compoundHarsh conditions, potential for violent reaction, tar formationRequires specific and sometimes complex starting materials

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for quinoline-8-carboxylic acid and its esters is a balance of factors including the availability of starting materials, desired scale of production, and safety considerations.

  • The Doebner-von Miller reaction , particularly with modern modifications like biphasic systems, offers a reliable and scalable route from readily available precursors. It represents a good balance of practicality and efficiency.

  • The Skraup synthesis remains a viable option, especially for large-scale production where cost is a primary driver, due to the inexpensiveness of its starting materials. However, the hazardous nature of the reaction necessitates stringent safety protocols and careful control of reaction parameters.

  • The Friedländer synthesis , while elegant and often high-yielding, is less practical for the direct synthesis of quinoline-8-carboxylates due to the limited availability of the required substituted 2-aminobenzaldehyde precursors.

For most laboratory and pilot-scale syntheses, the modified Doebner-von Miller reaction is likely the most judicious choice, offering a favorable combination of yield, scalability, and safety.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [2016-07-29]
  • Skraup reaction - Wikipedia.
  • Synthesis of 2-[(quinolin-8-yloxy)
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [2025-08-06]
  • The Friedl??
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Combes Quinoline Synthesis.
  • US6103904A - Skraup reaction process for synthesizing quinolones - Google P
  • Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc. [2025-08-25]
  • 8-Quinolinecarboxylic acid 98 86-59-9 - Sigma-Aldrich.
  • Combe's synthesis of quinoline || detailed mechanism - YouTube. [2024-03-18]
  • Friedländer Quinoline Synthesis - ResearchG
  • Doebner-von Miller Synthesis.
  • Combes quinoline synthesis - ResearchG
  • Concerning the mechanism of the Friedländer quinoline synthesis - bac-lac.gc.ca.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [2020-06-02]

Sources

A Guide to Assessing the Specificity of Novel Carboxylate-Containing Compounds: A Case Study of "E-8-Carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise interaction between a therapeutic agent and its intended target is paramount. This guide provides a comprehensive framework for assessing the specificity of novel carboxylate-containing compounds, using the hypothetical molecule "E-8-carboxylate" as a case study. As a Senior Application Scientist, my aim is to blend foundational scientific principles with actionable, field-tested methodologies to empower your research.

The carboxyl group is a cornerstone of many biologically active molecules, mediating critical interactions with protein targets.[1][2] However, this prevalence also presents a challenge: ensuring that a novel carboxylate-containing drug candidate interacts specifically with its intended target, thereby minimizing off-target effects and potential toxicity.[1] This guide will walk you through the logical and experimental steps required to rigorously validate the specificity of a compound like E-8-carboxylate.

The Rationale Behind Specificity Assessment

The journey of a drug candidate from a promising hit to a viable therapeutic is paved with rigorous validation. Specificity, the ability of a compound to bind to its intended target with significantly higher affinity than to other biomolecules, is a critical hurdle. For a molecule like E-8-carboxylate, which features a negatively charged carboxylate group at physiological pH, the potential for non-specific electrostatic interactions is a key consideration.[1]

Our hypothetical E-8-carboxylate is designed to target the carboxylate-binding pocket of a key enzyme implicated in a disease state.[3] The specificity assessment, therefore, is not merely a quality control step but a fundamental aspect of understanding its mechanism of action and predicting its therapeutic window.

Experimental Design: A Multi-faceted Approach to Specificity Profiling

A robust assessment of specificity relies on a combination of in vitro and cell-based assays. The following experimental workflow provides a comprehensive strategy for characterizing the interaction of E-8-carboxylate with its biological environment.

G cluster_0 In Vitro Assays cluster_1 Selectivity Profiling cluster_2 Cell-Based Assays Primary Target Engagement Primary Target Engagement Enzyme Inhibition Assay (IC50) Enzyme Inhibition Assay (IC50) Primary Target Engagement->Enzyme Inhibition Assay (IC50) Functional Surface Plasmon Resonance (SPR) (KD) Surface Plasmon Resonance (SPR) (KD) Primary Target Engagement->Surface Plasmon Resonance (SPR) (KD) Biophysical Isothermal Titration Calorimetry (ITC) (KD) Isothermal Titration Calorimetry (ITC) (KD) Primary Target Engagement->Isothermal Titration Calorimetry (ITC) (KD) Biophysical Counter-Screening Counter-Screening Primary Target Engagement->Counter-Screening Assess Specificity Panel of Related Enzymes Panel of Related Enzymes Counter-Screening->Panel of Related Enzymes Panel of Unrelated Targets Panel of Unrelated Targets Counter-Screening->Panel of Unrelated Targets Cellular Target Engagement Cellular Target Engagement Counter-Screening->Cellular Target Engagement Validate in a Biological Context Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Target Engagement->Cellular Thermal Shift Assay (CETSA) Target-Specific Biomarker Modulation Target-Specific Biomarker Modulation Cellular Target Engagement->Target-Specific Biomarker Modulation

Figure 1: A comprehensive workflow for assessing the specificity of a novel compound.

Comparative Compounds: The Importance of Controls

To contextualize the specificity of E-8-carboxylate, it is essential to compare its performance against well-chosen alternatives:

  • Known Non-specific Inhibitor: A compound known to inhibit a broad range of enzymes, such as a general kinase inhibitor. This serves as a positive control for off-target effects.

  • Structural Analogs:

    • E-8-Amide: An analog where the carboxylate group is replaced with a neutral amide group. This helps to determine the contribution of the negative charge to binding and specificity.

    • Bioisostere Replacement: An analog where the carboxylate is replaced with a bioisostere, such as a tetrazole.[1] This can reveal if the specific geometry and hydrogen bonding capabilities of the carboxylate are essential.

  • Known Specific Inhibitor: A well-characterized, specific inhibitor of the target enzyme (if available). This serves as a benchmark for the desired level of specificity.

In Vitro Specificity Assessment: Enzyme Inhibition Assays

The initial step in assessing specificity is to determine the inhibitory potential of E-8-carboxylate against its primary target and a panel of other enzymes.

Principle of the Assay

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. By comparing the concentration of the compound required to inhibit the target enzyme by 50% (IC50) with the IC50 values for other enzymes, a selectivity index can be calculated.

Detailed Protocol: Fluorogenic Enzyme Inhibition Assay

This protocol describes a general method for determining the IC50 of E-8-carboxylate and its comparators against a panel of enzymes using a fluorogenic substrate.

Materials:

  • Purified enzymes (primary target and off-target enzymes)

  • Fluorogenic substrate for each enzyme

  • Assay buffer (optimized for each enzyme)

  • E-8-carboxylate and comparative compounds

  • 384-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of E-8-carboxylate and each comparative compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of each compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Enzyme Preparation: Dilute each enzyme to the working concentration in assay buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted compound. b. Add 10 µL of the diluted enzyme to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding 10 µL of the fluorogenic substrate.

  • Data Acquisition: Immediately begin kinetic readings on the microplate reader, measuring the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Normalize the velocities to the uninhibited control (V₀). c. Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise table.

CompoundTarget Enzyme IC50 (nM)Off-Target Enzyme 1 IC50 (nM)Off-Target Enzyme 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)
E-8-Carboxylate 50>10,0008,500>200
Known Non-specific Inhibitor 1002505002.5
E-8-Amide >10,000>10,000>10,000N/A
Known Specific Inhibitor 25>10,000>10,000>400

A high selectivity index (typically >100) indicates good specificity. The lack of activity of the E-8-Amide analog suggests that the carboxylate group is crucial for binding to the primary target.

Cellular Target Engagement and Specificity

While in vitro assays are essential, it is crucial to confirm that E-8-carboxylate engages its target with similar specificity in a more complex biological environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

G cluster_0 CETSA Workflow cluster_1 Conditions cluster_2 Expected Outcome Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble and Precipitated Proteins Separate Soluble and Precipitated Proteins Cell Lysis->Separate Soluble and Precipitated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble and Precipitated Proteins->Quantify Soluble Target Protein Increased Thermal Stability of Target Protein with E-8-Carboxylate Increased Thermal Stability of Target Protein with E-8-Carboxylate Quantify Soluble Target Protein->Increased Thermal Stability of Target Protein with E-8-Carboxylate Vehicle Control Vehicle Control Vehicle Control->Treat Cells E-8-Carboxylate E-8-Carboxylate E-8-Carboxylate->Treat Cells

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

By performing CETSA and quantifying the soluble fraction of the target protein and known off-targets via Western blot or mass spectrometry, the cellular specificity of E-8-carboxylate can be determined.

Conclusion: A Pathway to Confident Drug Development

The assessment of specificity is a critical and iterative process in the development of any new therapeutic agent. For a carboxylate-containing compound like our hypothetical E-8-carboxylate, a systematic and multi-pronged approach is essential to understand its true biological activity. By combining in vitro enzyme inhibition assays against a panel of targets with cellular target engagement studies, researchers can build a strong, data-driven case for the specificity of their compound. This rigorous validation not only de-risks the progression of a drug candidate but also provides invaluable insights into its mechanism of action, ultimately paving the way for the development of safer and more effective medicines.

References

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PMC - NIH.
  • Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. PMC - PubMed Central.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - PubMed Central.
  • Specificity of Saliva Esterases by Wine Carboxylic Esters and Inhibition by Wine Phenolic Compounds Under Simul
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry.
  • Carboxylates Applications and Uses Explained.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. Britannica.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.

Sources

A Comparative Investigation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have emerged as a promising class of molecules exhibiting significant anticancer activity. This guide provides a comprehensive comparative analysis of these derivatives, detailing their synthesis, in vitro efficacy across various cancer cell lines, and mechanistic insights into their mode of action. We further contextualize their performance against established chemotherapeutic agents, offering a valuable resource for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate framework, in particular, has been the subject of extensive synthetic modification and biological evaluation. These compounds have shown potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and disruption of microtubule dynamics.[2][3] This guide will focus on a comparative study of several key derivatives, elucidating the structure-activity relationships that govern their anticancer potential.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Derivatives

The foundational molecule, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1), is typically synthesized via the Gewald reaction. This robust and efficient one-pot, three-component reaction involves the condensation of a cyclic ketone (cyclohexanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.[4][5]

Further derivatization of the parent compound allows for the exploration of chemical space and the optimization of biological activity. For instance, acylation of the 2-amino group with chloroacetyl chloride yields compound 4 , a derivative that has demonstrated significant apoptosis-inducing capabilities.[2][6] Cyclization reactions can also be employed to generate fused heterocyclic systems, such as the thieno[2,3-d]pyrimidine derivatives, which have shown promising activity as kinase inhibitors.[7][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Core Scaffold cluster_derivatization Derivatization cluster_derivatives Derivatives Cyclohexanone Cyclohexanone Gewald Gewald Reaction (Base Catalyst) Cyclohexanone->Gewald EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Gewald Sulfur Sulfur Sulfur->Gewald Compound1 Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate (1) Gewald->Compound1 Acylation Acylation (Chloroacetyl chloride) Compound1->Acylation Cyclization Cyclization Compound1->Cyclization Compound4 Compound 4 Acylation->Compound4 Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Cyclization->Thienopyrimidine

Figure 1: Synthetic workflow for the preparation of the core scaffold and its derivatives.

Comparative Cytotoxicity in Cancer Cell Lines

A critical aspect of evaluating novel anticancer agents is determining their cytotoxic effects against a panel of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[8] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives against various cancer cell lines, with Doxorubicin and 5-Fluorouracil (5-FU) included as standard chemotherapeutic references.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
Derivative 4 23.2[2]>100[2]--
Thienopyrimidine 9 27.83[7]---
Thienopyrimidine 12 29.22[7]---
Thienopyrimidine 13 22.52[7]---
Thienopyrimidine 14 22.12[7]---
Thienopyrimidine l ---27.6[9]
Doxorubicin 30.40[7]---
5-Fluorouracil ----

Note: A lower IC50 value indicates greater potency. "-" indicates data not available from the cited sources.

The data clearly indicates that several of the synthesized derivatives exhibit potent cytotoxic activity, with some compounds demonstrating greater efficacy than the standard drug Doxorubicin in the MCF-7 breast cancer cell line.[7] Notably, compound 4 shows significant and selective activity against MCF-7 cells.[2]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which these benzo[b]thiophene derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is a crucial self-validating feature for a potential therapeutic, as it indicates a targeted cellular response rather than non-specific toxicity.

Apoptosis Induction

Flow cytometric analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. Studies have shown that treatment with compound 4 leads to a significant increase in the percentage of apoptotic cells in the MCF-7 cell line, with a 26.86% reduction in cell viability attributed to apoptosis.[2][10] The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, often involving the activation of caspases, a family of cysteine proteases. Evidence suggests that these compounds can activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[11][12][13]

Apoptosis_Pathway cluster_compound Therapeutic Agent cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Compound Benzo[b]thiophene Derivative Caspase8 Caspase-8 Activation Compound->Caspase8 Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Generalized signaling pathway for apoptosis induction by benzo[b]thiophene derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also disrupt the normal progression of the cell cycle. Flow cytometric analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with certain thieno[2,3-d]pyrimidine derivatives has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[14][15] This effect is often linked to the modulation of key cell cycle regulatory proteins.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis Seeding Seed Cells Treatment Treat with Compound Seeding->Treatment MTT_add Add MTT Treatment->MTT_add Harvest Harvest Cells Treatment->Harvest Solubilize Solubilize Formazan MTT_add->Solubilize Read_abs Read Absorbance Solubilize->Read_abs IC50_calc Calculate IC50 Read_abs->IC50_calc Stain Stain (Annexin V/PI) Harvest->Stain Flow_cyto Flow Cytometry Stain->Flow_cyto Apoptosis_quant Quantify Apoptosis Flow_cyto->Apoptosis_quant

Figure 3: General experimental workflow for in vitro evaluation of anticancer compounds.

In Vivo Antitumor Activity

While in vitro studies provide valuable initial data, in vivo validation is crucial for assessing the therapeutic potential of a compound. In a study utilizing a solid Ehrlich carcinoma (SEC)-bearing mice model, treatment with compound 4 resulted in a significant decrease in solid tumor mass by 26.6%.[2][10] This demonstrates that the in vitro cytotoxic effects can translate to antitumor activity in a living organism.

Conclusion and Future Directions

The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold represents a versatile and promising platform for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent and, in some cases, selective cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis. The favorable comparison with established chemotherapeutics like Doxorubicin underscores their potential for further development.

Future research should focus on a more extensive evaluation of the structure-activity relationships to design and synthesize even more potent and selective analogs. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways involved and to identify potential biomarkers for patient stratification. Furthermore, comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic assessments, will be essential to advance these promising compounds toward clinical application.

References

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][7]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed Central. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. NIH. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. OICC Press. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. NIH. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of e-8-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. For novel compounds like e-8-carboxylate, a meticulous and informed approach to waste management is not just a matter of regulatory compliance; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of e-8-carboxylate, grounded in established safety protocols and regulatory standards. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe environment for both laboratory personnel and the wider community.

Understanding the Hazard Profile of e-8-Carboxylate

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While "e-8-carboxylate" may be a proprietary or novel research compound, we can infer a likely hazard profile based on its chemical class—organic carboxylic acids. Compounds in this family, such as 3-Methylflavone-8-carboxylic acid and coumarin-3-carboxylic acid, often present the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1]

  • Skin Irritation: Can cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

It is imperative to always consult the Safety Data Sheet (SDS) specific to the e-8-carboxylate you are using. The SDS is the primary source of information for safe handling and disposal. In the absence of a specific SDS, a conservative approach that accounts for the hazards listed above should be adopted.

The Core Principles of Chemical Waste Management

The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[3] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative, more flexible standards for managing hazardous waste in these settings.[4] The following principles form the foundation of a compliant and safe chemical waste management program.

Hazardous Waste Determination

The first step in proper disposal is to determine if the waste is hazardous. A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Liquids with a flashpoint below 60°C (140°F), or solids that can ignite under certain conditions.[3][5]

  • Corrosivity: Aqueous solutions with a pH of 2 or less, or 12.5 or more, or liquids that can corrode steel.[5]

  • Reactivity: Wastes that are unstable, react violently with water, or can generate toxic gases.

  • Toxicity: Wastes that are harmful or fatal when ingested or absorbed.

Given the potential hazards of e-8-carboxylate, it should be managed as a hazardous waste unless a formal hazard assessment determines otherwise.

Waste Segregation: A Critical Step for Safety

Never mix different chemical waste streams without first consulting chemical compatibility charts. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions. For e-8-carboxylate, a carboxylic acid, it is crucial to avoid mixing with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a vigorous acid-base neutralization reaction, generating heat.

  • Oxidizing agents (e.g., nitric acid, permanganates): Can lead to exothermic and potentially explosive reactions.[2][6]

  • Cyanides: Can react to form highly toxic hydrogen cyanide gas.

e-8-Carboxylate waste should be collected in a dedicated container, clearly labeled for "Carboxylic Acid Waste" or a similar designation.

Step-by-Step Disposal Protocol for e-8-Carboxylate

This protocol provides a systematic approach to the collection and disposal of e-8-carboxylate waste, from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Prior to handling e-8-carboxylate waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[7]

  • Body Protection: A lab coat or other protective clothing.[7]

Waste Container Selection and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Container Selection:

    • Use a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[3][9]

    • Do not fill the container to more than 90% capacity to allow for expansion.[8][9]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must include the full chemical name of the contents (e.g., "e-8-carboxylate waste") and the approximate concentration or volume.

    • The date on which waste was first added to the container must be clearly visible.[10]

    • Attach your institution's specific hazardous waste tag as soon as the first drop of waste is added.

Waste Accumulation and Storage

Laboratories generating hazardous waste must adhere to specific storage requirements.

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[11]

  • Container Management: Waste containers must be kept closed at all times, except when adding waste.[9]

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

  • Request a Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically 12 months for non-acute waste), submit a waste pickup request to your EHS department.[4][11]

  • Documentation: Ensure all necessary paperwork, such as the hazardous waste tag, is completed accurately and legibly.

  • Professional Removal: Trained EHS personnel or a certified contractor will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

Spill & Emergency Procedures

In the event of a spill or accidental release of e-8-carboxylate, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Small Spills: For small spills that you are trained and equipped to handle:

    • Don appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pillows, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, or if you are ever in doubt, contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of e-8-carboxylate.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation cluster_4 Spill Response A e-8-Carboxylate Waste Generated B Consult SDS for Hazards A->B C Determine if Hazardous Waste (per RCRA) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label with 'Hazardous Waste', Chemical Name, and Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Monitor Accumulation Limits (<55 gal, <12 months) G->H I Container Full or Time Limit Reached? H->I I->H No J Submit Waste Pickup Request to EHS I->J Yes K EHS/Contractor Collects for TSDF Disposal J->K L Spill Occurs M Assess Spill Size & Hazard L->M N Small Spill: Contain & Clean Up M->N Small O Large Spill: Evacuate & Call EHS M->O Large

Sources

Navigating the Safe Handling of E-8-Carboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the paramount importance of safety in the laboratory cannot be overstated. This guide, developed by your trusted partner in laboratory excellence, provides an in-depth, procedural framework for the safe handling and disposal of e-8-Carboxylate, a representative member of the carboxylic acid family. As Senior Application Scientists, we understand that true value extends beyond the product itself; it lies in empowering our customers with the knowledge and tools to conduct their research with the utmost confidence and safety. This document is structured to be your preferred, go-to resource, offering not just protocols, but the scientific rationale behind them.

The Foundational Principle: A Hierarchy of Controls

Before delving into specific personal protective equipment (PPE), it is crucial to ground our safety protocols in the established hierarchy of controls.[1][2][3][4] This framework, prioritized from most to least effective, provides a systematic approach to minimizing risk.[1][2][3][4]

Control Level Description Application for e-8-Carboxylate
Elimination Physically remove the hazard.While complete elimination of e-8-Carboxylate may not be feasible for your research, consider if a less hazardous analogue could be used.
Substitution Replace the hazard with a less hazardous alternative.Evaluate if a derivative or a different compound with a more favorable safety profile could achieve the same experimental outcome.
Engineering Controls Isolate people from the hazard.Always handle e-8-Carboxylate in a certified chemical fume hood to minimize inhalation exposure.[5]
Administrative Controls Change the way people work.Develop and strictly adhere to a comprehensive Standard Operating Procedure (SOP) for all work involving e-8-Carboxylate. Ensure all personnel are thoroughly trained on the SOP and the specific hazards of the compound.
Personal Protective Equipment (PPE) Protect the worker with personal clothing and equipment.PPE is the last line of defense and must be used in conjunction with the higher-level controls. The remainder of this guide will focus on the appropriate selection and use of PPE.[1][2][3][4]

Visualizing the Path to Safety: The Hierarchy of Controls for E-8-Carboxylate

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for e-8-Carboxylate Elimination Elimination (e.g., Use a non-hazardous alternative if possible) Substitution Substitution (e.g., Replace with a less hazardous carboxylate) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls, from most to least effective, for managing risks associated with e-8-Carboxylate.

Essential Personal Protective Equipment (PPE) for Handling e-8-Carboxylate

The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being performed. However, the following provides a baseline for handling e-8-Carboxylate and other similar carboxylic acids.

Hand Protection: Your First Line of Defense

Carboxylic acids can be corrosive and cause skin irritation.[6] Therefore, selecting the correct gloves is critical.

  • Recommended Glove Materials:

    • Nitrile: Offers good resistance to a wide range of chemicals, including many acids, and is a suitable choice for general laboratory use with e-8-Carboxylate.[7]

    • Neoprene: Provides excellent protection against acids and caustics.[7]

    • Butyl Rubber: Recommended for handling highly corrosive acids.[6]

  • Glove Selection and Use Protocol:

    • Consult the Safety Data Sheet (SDS): The SDS for the specific e-8-Carboxylate you are using will provide definitive guidance on the most suitable glove material.

    • Check for Breakthrough Time (BTT) and Permeation Rate: For high-risk procedures, consult the glove manufacturer's chemical resistance guide for specific data on the breakthrough time and permeation rate for carboxylic acids.[8]

    • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning.

    • Double Gloving: For procedures with a higher risk of splash or for handling concentrated solutions, consider wearing two pairs of nitrile gloves.

    • Proper Removal: Remove gloves without touching the outside of the glove with your bare hands to prevent skin contamination.[9][10][11]

Glove Material General Recommendation for Carboxylic Acids Considerations
Nitrile Recommended for general use and splash protection.[7][12]Not recommended for prolonged immersion or for all concentrated acids. Always check the specific chemical resistance.[13]
Latex Limited Use.[12]Can cause allergic reactions. Offers less chemical resistance compared to nitrile and neoprene.
Neoprene Recommended for good chemical resistance.[7]May offer less dexterity than nitrile.
Butyl Rubber Highly Recommended for strong acids.[6]Thicker material can reduce dexterity.
Eye and Face Protection: Shielding Your Vision

The eyes are particularly vulnerable to splashes from corrosive chemicals.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, chemical splash goggles are required.

  • Full Face Protection: When there is a significant risk of splashes to the face, a face shield should be worn in conjunction with safety glasses or goggles.

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A flame-resistant (FR) lab coat made of a material such as Nomex or a cotton/polyester blend is essential to protect against splashes and spills. The lab coat should have long sleeves and a snap or button front.

  • Chemical-Resistant Apron: For tasks involving larger quantities of e-8-Carboxylate, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In situations with a high risk of extensive exposure, such as a large-scale reaction or a significant spill, a disposable chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection: Safeguarding Your Lungs

The use of respiratory protection should be determined by a risk assessment and is generally not required when handling small quantities of e-8-Carboxylate in a properly functioning chemical fume hood. However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection may be necessary. If a respirator is required, a comprehensive respiratory protection program that complies with OSHA regulations must be in place, including fit testing and training.

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring a safe working environment.

Protocol for Donning PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[14]

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned or snapped.[10]

  • Mask/Respirator (if required): If respiratory protection is necessary, don the mask or respirator, ensuring a proper fit and seal.[10]

  • Goggles/Face Shield: Put on your safety glasses, goggles, or face shield.[10]

  • Gloves: Don your gloves, ensuring the cuffs of the gloves extend over the sleeves of your lab coat.[10]

Protocol for Doffing PPE

The principle of doffing is to remove the most contaminated items first, without contaminating yourself.

  • Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of the gloves in the appropriate waste container.[9][10][11]

  • Gown/Lab Coat: Unfasten your lab coat and remove it by folding it inward, away from your body, to contain any contamination on the outer surface. Place it in the designated area for laundry or disposal.

  • Hand Hygiene: Wash your hands thoroughly.

  • Goggles/Face Shield: Remove your eye and face protection by handling the earpieces or strap, avoiding touching the front surface.

  • Mask/Respirator (if required): Remove your mask or respirator without touching the front.

  • Final Hand Hygiene: Wash your hands again as the final step.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure to e-8-Carboxylate, immediate and appropriate action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][16] Remove any contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[17][18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15][18] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of e-8-Carboxylate and any contaminated materials is a legal and ethical responsibility. All chemical waste must be handled in accordance with local, state, and federal regulations.[19][20][21][22]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing e-8-Carboxylate should be collected in a clearly labeled, leak-proof container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

  • Avoid Mixing: Do not mix e-8-Carboxylate waste with other incompatible waste streams.

Disposal Workflow

Disposal_Workflow cluster_1 e-8-Carboxylate Disposal Workflow Start Generation of e-8-Carboxylate Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Pickup Arrange for Pickup by Environmental Health & Safety Store->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: A streamlined workflow for the safe and compliant disposal of e-8-Carboxylate waste.

An acceptable method for the disposal of some carboxylic acids is through municipal sewage treatment plants, provided the discharge rate is uniform and within permissible limits.[23] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of e-8-Carboxylate.

References

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • Dr. Oracle. (2023, October 18). What is the emergency treatment for acid exposure? Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, April 10). About Hierarchy of Controls. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Office of Research Safety, The George Washington University. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • Safety International, LLC. (2022, September 5). The 5 Levels of the Hierarchy of Controls Explained. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • GOV.UK. (2023, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY. Retrieved from [Link]

  • Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Washington. (n.d.). Donning and Doffing Personal Protective Equipment. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Lab Manager. (n.d.). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]

  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]

  • Research Safety, University of Kentucky. (n.d.). Hierarchy of Controls. Retrieved from [Link]

  • Environmental Health & Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
e-8-Carboxylate
Reactant of Route 2
Reactant of Route 2
e-8-Carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.